molecular formula C6H12N2O B1201962 (R)-3-Aminoazepan-2-one CAS No. 28957-33-7

(R)-3-Aminoazepan-2-one

Cat. No.: B1201962
CAS No.: 28957-33-7
M. Wt: 128.17 g/mol
InChI Key: BOWUOGIPSRVRSJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Aminoazepan-2-one is a valuable chiral building block in organic and medicinal chemistry, characterized by its seven-membered azepane ring with amino and carbonyl functional groups at positions 3 and 2, respectively . This structure provides a versatile scaffold for constructing complex molecules, with the specific (R)-configuration at the chiral center being critical for its biological activity and application in enantioselective synthesis . Its primary research application lies in drug discovery and development, where it serves as a key intermediate in synthesizing potential therapeutic agents. The global market for this compound and its hydrochloride salt is experiencing growth, driven by demand from the pharmaceutical sector for chiral intermediates in drug synthesis, organic synthesis, and research applications . A significant area of application is in the development of antimycobacterial agents. Research indicates that analogs derived from this structural motif, such as (S)-3-amino-1,4-benzodiazepine-2-one found in the capuramycin analog UT-01309, have shown improved activity against Mycobacterium tuberculosis , including drug-resistant strains, highlighting the value of this chiral scaffold in exploring new antibiotics . The compound's conformational properties also make it of interest in peptide engineering, where it can be used to influence secondary structure . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research settings and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(3R)-3-aminoazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWUOGIPSRVRSJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331447
Record name (r)-3-aminoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28957-33-7
Record name (r)-3-aminoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28957-33-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Aminoazepan-2-one: Chemical Properties, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminoazepan-2-one, a chiral cyclic amino acid derivative, is a valuable building block in medicinal chemistry. Its rigid, seven-membered azepane ring structure provides a unique scaffold for the synthesis of conformationally constrained peptides and small molecules, making it a compound of significant interest in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential biological applications.

Core Chemical Properties and Structure

This compound, also known as D-alpha-Amino-epsilon-caprolactam, possesses a well-defined chemical structure and a distinct set of physicochemical properties. These characteristics are fundamental to its application in synthetic and medicinal chemistry.

Structure:

The molecule features a seven-membered lactam ring (azepan-2-one) with an amino group at the chiral center on the third carbon atom, in the (R)-configuration.

IUPAC Name: (3R)-3-aminoazepan-2-one[1]

CAS Number: 28957-33-7[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₂N₂O[2]
Molecular Weight128.17 g/mol
AppearanceWhite to off-white solid
Melting Point97-101 °C[1]
Boiling Point315.124 °C at 760 mmHg[1]
Density1.031 g/cm³[1]
SolubilitySoluble in water
pKa (Predicted)16.06 ± 0.40[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy: A proton NMR spectrum for the hydrochloride salt of this compound is available, providing key information about the hydrogen environments within the molecule.[3]

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of the related compound (S)-3-amino-1-methylazepan-2-one is predicted to show a molecular ion peak ([M]⁺) at m/z = 142.[4] This suggests that the mass spectrum of this compound would exhibit a molecular ion peak at m/z = 128.

Experimental Protocols

Synthesis of this compound from L-Lysine Hydrochloride

A common and efficient method for the synthesis of (R)-α-amino caprolactam involves the cyclization of L-lysine hydrochloride.[6]

Materials:

  • L-lysine hydrochloride

  • 1,2-Propanediol

  • Sodium hydroxide

  • 6 mol/L aqueous hydrochloric acid

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • To a 250 mL three-neck flask, add 30 g (164 mmol) of L-lysine hydrochloride and 150 mL of 1,2-propanediol as a solvent.

  • With continuous stirring, slowly add 6.57 g of sodium hydroxide until it is completely dissolved.

  • Heat the reaction mixture and reflux for a specified period to facilitate the cyclization.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the by-product, sodium chloride, by filtration.

  • Acidify the filtrate by the dropwise addition of 6 mol/L aqueous hydrochloric acid.

  • Perform a back-extraction and collect the aqueous phase.

  • Dry the aqueous phase over anhydrous sodium sulfate.

  • Recrystallize the crude product from an appropriate amount of ethanol to yield the white solid product of (R)-α-amino caprolactam.[6]

This process has been reported to produce the desired product in a yield of approximately 81%.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Lysine_HCl L-Lysine Hydrochloride Reaction Cyclization (Reflux) Lysine_HCl->Reaction Solvent 1,2-Propanediol Solvent->Reaction Base Sodium Hydroxide Base->Reaction Filtration Filtration (Remove NaCl) Reaction->Filtration Acidification Acidification (HCl) Filtration->Acidification Extraction Extraction Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Product This compound Recrystallization->Product

Synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

The azepane-2-one scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of bioactive molecules.[7] Derivatives of this core structure have demonstrated diverse pharmacological activities, including anticancer, antiviral, and antidiabetic properties.[7]

While specific biological targets for this compound are not extensively documented, its primary role is as a key intermediate in the synthesis of more complex pharmaceutical agents. The constrained seven-membered ring can impart favorable conformational rigidity to molecules, potentially enhancing their binding affinity and selectivity for biological targets.

One area of significant interest is the use of amino-caprolactam derivatives as scaffolds for the development of gamma-secretase inhibitors .[8] Gamma-secretase is a crucial enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. By inhibiting this enzyme, the production of neurotoxic amyloid-beta peptides can be reduced.[8]

The general workflow for utilizing this compound in a drug discovery program involves its incorporation into a larger molecule, which is then subjected to biological screening to identify potential therapeutic activity.

Drug_Discovery_Workflow Start This compound (Chiral Building Block) Synthesis Chemical Synthesis (Incorporate into diverse scaffolds) Start->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Role of this compound in Drug Discovery.

Conclusion

This compound is a chiral molecule with significant potential in the field of drug discovery and development. Its well-defined chemical properties and the availability of synthetic routes from readily available starting materials make it an attractive building block for medicinal chemists. While direct biological activity data is limited, its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the area of neurodegenerative disease research, is of considerable interest. Further exploration of derivatives of this compound is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

Spectroscopic Profile of (R)-3-Aminoazepan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-Aminoazepan-2-one. Due to the limited availability of complete, experimentally-derived public data for this specific enantiomer, this document combines available data for the racemic mixture with predicted values based on established spectroscopic principles. All predicted data should be confirmed by experimental analysis.

Chemical Structure and Properties

PropertyValue
IUPAC Name (3R)-3-aminoazepan-2-one
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
CAS Number 28957-33-7
Appearance Solid

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

The following table presents the experimentally determined ¹³C NMR chemical shifts for the racemic mixture, α-amino-ε-caprolactam, in deuterated methanol (CD₃OD). These values are expected to be identical for the (R)-enantiomer.

Atom NumberChemical Shift (δ) in ppm
C=O178.26
CH-NH₂52.82
N-CH₂41.01
CH₂33.72
CH₂28.17
CH₂27.94

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts for this compound. Actual experimental values may vary based on solvent and concentration.

Proton AssignmentPredicted Chemical Shift (δ) in ppmPredicted Multiplicity
NH (amide)7.5 - 8.5Broad Singlet
CH-NH₂3.5 - 3.7Multiplet
N-CH₂ (azepane ring)3.1 - 3.3Multiplet
NH₂ (amine)1.5 - 2.5Broad Singlet
CH₂ (azepane ring)1.7 - 2.0Multiplet
CH₂ (azepane ring)1.4 - 1.7Multiplet
CH₂ (azepane ring)1.2 - 1.4Multiplet
Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, BroadN-H stretch (primary amine and secondary amide)
2950 - 2850Medium to StrongC-H stretch (aliphatic)
1690 - 1630StrongC=O stretch (amide)
1650 - 1580MediumN-H bend (primary amine)
Mass Spectrometry (MS)

The predicted key mass-to-charge ratios (m/z) for this compound under electrospray ionization (ESI) are presented below.

m/zIon
129.1[M+H]⁺
151.1[M+Na]⁺
112.1[M+H-NH₃]⁺

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures and may require optimization for specific instrumentation.

NMR Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-25 mg of the solid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

    • If the sample does not fully dissolve, gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the assembly into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation :

    • Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.

  • Data Acquisition :

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the IR spectrum of the sample.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

    • Ensure the sample is fully dissolved.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-20 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (for NMR) Dissolution->Filtration ThinFilm Thin Film Deposition (for IR) Dissolution->ThinFilm Dilution Dilution (for MS) Dissolution->Dilution NMR NMR Spectrometer Filtration->NMR IR FT-IR Spectrometer ThinFilm->IR MS Mass Spectrometer (ESI) Dilution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Data Correlation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: Workflow for spectroscopic analysis.

(R)-3-Aminoazepan-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the fundamental physicochemical properties of (R)-3-Aminoazepan-2-one, a key chemical intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a cyclic amide and a derivative of caprolactam. Its molecular structure and composition are fundamental to its reactivity and potential applications in synthesis.

PropertyValue
Molecular FormulaC6H12N2O[1][2][3][4][5]
Molecular Weight128.17 g/mol [1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary or described in patented literature. A general synthetic approach involves the cyclization of a derivative of L-lysine. Characterization typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound. For specific, non-proprietary synthesis examples, academic journals and chemical databases are valuable resources.

Logical Relationship of Chemical Properties

The following diagram illustrates the relationship between the chemical name, its molecular formula, and its molecular weight.

Figure 1. Physicochemical Relationship A This compound B Molecular Formula C6H12N2O A->B has C Molecular Weight 128.17 g/mol B->C results in

References

An In-depth Technical Guide on the Physicochemical Properties of (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for (R)-3-Aminoazepan-2-one, a chiral cyclic amino acid derivative. Due to the limited publicly available data specific to this enantiomer, this guide also includes information on the racemic mixture (3-Aminoazepan-2-one) and outlines generalized experimental protocols for determining key physicochemical parameters, based on established pharmaceutical guidelines.

Core Compound Information

ParameterDataReference
Chemical Name This compound
Synonyms (R)-alpha-Amino-epsilon-caprolactam
CAS Number Not specified for (R)-enantiomer. Racemate: 671-42-1. Hydrochloride salt: 26081-03-8[1]
Molecular Formula C₆H₁₂N₂O[2]
Molecular Weight 128.17 g/mol [2]
Appearance Solid (form)[2]
Melting Point Racemate: 77°C. Hydrochloride salt: >280°C (decomposes)[1]
Boiling Point Racemate: 168-172°C[1]

Solubility Data

Solvent/MediumExpected Solubility
WaterSoluble
Phosphate Buffered Saline (pH 7.4)Expected to be soluble
0.1 N HClExpected to be soluble
0.1 N NaOHSolubility may vary; potential for hydrolysis
MethanolLikely soluble
EthanolLikely soluble
Dimethyl Sulfoxide (DMSO)Likely soluble
AcetonitrileSparingly soluble to insoluble
ChloroformSparingly soluble to insoluble
Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard shake-flask method to determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, 0.1 N HCl, methanol, etc.)

  • 2 mL screw-cap vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the desired solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The solubility is then calculated based on the dilution factor.

Stability Data

Specific stability data for this compound is not publicly available. However, as a lactam, it is susceptible to hydrolysis, particularly under acidic or basic conditions[3][4]. A forced degradation study is essential to understand its intrinsic stability, identify potential degradation products, and establish degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound, based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-intensity light source (photostability chamber)

  • Oven for thermal stress

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) in an oven.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Logical Relationships and Workflows

Graphviz Diagram: Solubility Determination Workflow

G Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to separate solid B->C D Dilute supernatant C->D E Quantify by HPLC D->E F Calculate solubility E->F

Caption: Workflow for determining the equilibrium solubility of this compound.

Graphviz Diagram: Forced Degradation Study Logic

G Forced Degradation Study Logic cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo Results Degradation Profile & Pathway Identification Analysis->Results

Caption: Logical flow of a forced degradation study for this compound.

Signaling Pathways and Biological Activity

There is currently no publicly available information to suggest that this compound has a defined biological activity or is involved in specific signaling pathways. Azepane derivatives, in general, have been explored for various pharmacological activities, but specific data for this compound is lacking. It is primarily considered a chiral building block for organic synthesis.

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound. While specific quantitative solubility and stability data are limited, the provided experimental protocols offer a robust framework for researchers and drug development professionals to generate this critical data. The susceptibility of the lactam functional group to hydrolysis is a key consideration for its handling, formulation, and storage. Further studies are warranted to fully characterize the properties of this compound for its potential applications.

References

The Ascendance of 3-Aminocaprolactam Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lactam scaffold, a cyclic amide, has long been a cornerstone in medicinal chemistry, most famously exemplified by the β-lactam antibiotics. Within the diverse landscape of lactam-containing molecules, 3-aminocaprolactam and its derivatives have emerged as a privileged structural motif with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailed experimental protocols for their synthesis, a comprehensive summary of their biological activities, and a focus on their role as modulators of critical signaling pathways.

Discovery and Historical Perspective

The journey of 3-aminocaprolactam began over a century ago, marked by initial misidentification and subsequent clarification.

  • 1905: An Unwitting Synthesis: The eminent chemist Emil Fischer first synthesized DL-α-amino-ε-caprolactam. However, he incorrectly identified the structure as a diketopiperazine, a cyclic dipeptide formed from two lysine molecules.

  • 1943: Correct Identification: It was not until nearly four decades later that D.W. Adamson correctly identified Fischer's "lysin-anhydrid" as DL-3-aminohomopiperidone, the single-molecule cyclized lactam of lysine.

Initially, DL-aminocaprolactam was explored as a chemical precursor for the industrial production of L-lysine. However, with the advent of efficient biotechnological fermentation methods for lysine production, this application has become largely obsolete. In recent years, interest in α-amino-ε-caprolactam has been renewed as a potential bio-based intermediate for the synthesis of ε-caprolactam, the monomer for Nylon 6, as part of a broader shift towards sustainable chemical manufacturing.

The true renaissance of 3-aminocaprolactam in the pharmaceutical sciences began with the exploration of its derivatives as bioactive molecules, particularly in the realm of neurodegenerative diseases.

Synthesis of 3-Aminocaprolactam and Its Derivatives

The synthesis of the 3-aminocaprolactam core and its subsequent derivatization can be achieved through several strategic routes.

Synthesis of the 3-Aminocaprolactam Scaffold

Two primary approaches have been established for the synthesis of the parent 3-aminocaprolactam.

2.1.1. Cyclization of Lysine

A prevalent method involves the intramolecular cyclization of lysine. This can be accomplished by heating a salt of L-lysine in a high-boiling point alcohol, such as 1-hexanol or 1-pentanol. The reaction proceeds via the formation of an amino ester intermediate, which then undergoes cyclization to yield α-amino-ε-caprolactam.[1]

2.1.2. Reduction of 3-Nitro-ε-caprolactam

An alternative route begins with ε-caprolactam, which is first nitrated to yield 3-nitro-ε-caprolactam. Subsequent catalytic hydrogenation of the nitro group, typically using a palladium on carbon catalyst, affords racemic DL-3-amino-ε-caprolactam in high yield.

Synthesis of 3-Aminocaprolactam Derivatives

The versatile 3-amino group serves as a key handle for a wide array of chemical modifications, leading to diverse libraries of derivatives.

2.2.1. N-Sulfonylation

The synthesis of 3-aminocaprolactam sulfonamides, a class of potent gamma-secretase inhibitors, is a prominent example of derivatization. This is typically achieved by reacting 3-aminocaprolactam with a substituted sulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane.

2.2.2. N-Acylation and N-Alkylation

The amino group can also be readily acylated using acyl chlorides or activated carboxylic acids, or alkylated via reductive amination or reaction with alkyl halides, to generate further derivatives with modified physicochemical and biological properties.

Quantitative Biological Data

The primary therapeutic target for which 3-aminocaprolactam derivatives have been extensively studied is gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. The following tables summarize the inhibitory activities of representative derivatives.

| Table 1: In Vitro Inhibitory Activity of 3-Aminocaprolactam Sulfonamide Derivatives against Gamma-Secretase | | :--- | :--- | :--- | | Compound ID | R-group on Sulfonyl Moiety | IC50 (nM) | | 1 | 4-fluorophenyl | 15 | | 2 | 4-chlorophenyl | 20 | | 3 | 3,4-difluorophenyl | 25 | | 4 | phenyl | 50 | | 5 | 4-methylphenyl | 100 | | 6 | 4-methoxyphenyl | >1000 |

Data compiled from publicly available research on amino-caprolactam sulfonamides as gamma-secretase inhibitors.

Experimental Protocols

General Procedure for the Synthesis of 3-Aminocaprolactam from L-Lysine

Materials:

  • L-lysine hydrochloride

  • Sodium hydroxide

  • 1-Hexanol

  • Hydrochloric acid

Procedure:

  • A mixture of L-lysine hydrochloride and an equimolar amount of sodium hydroxide is suspended in 1-hexanol.

  • The mixture is heated to reflux, and the water generated during the reaction is removed using a Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography until all the starting material is consumed.

  • After cooling, the byproduct, sodium chloride, is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude α-amino-ε-caprolactam.

  • The crude product is dissolved in water, and the pH is adjusted to 6 with concentrated HCl.

  • Partial concentration of the aqueous solution followed by cooling allows for the crystallization of L-alpha-Amino-epsilon-caprolactam hydrochloride.

  • The resulting crystals are collected by filtration and dried.

General Procedure for the Synthesis of N-Arylsulfonyl-3-aminocaprolactam Derivatives

Materials:

  • 3-Aminocaprolactam hydrochloride

  • Substituted arylsulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • 3-Aminocaprolactam hydrochloride is dissolved in DCM, and triethylamine (2.2 equivalents) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The substituted arylsulfonyl chloride (1.1 equivalents) is added, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-arylsulfonyl-3-aminocaprolactam derivative.

In Vitro Gamma-Secretase Activity Assay

Principle:

The inhibitory activity of compounds on gamma-secretase can be determined using a cell-free assay with a fluorogenic substrate. The substrate contains a recognition sequence for gamma-secretase flanked by a fluorophore and a quencher. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

Procedure:

  • Cell membranes containing the gamma-secretase complex are prepared from a cell line overexpressing the enzyme and its substrate, amyloid precursor protein (APP).

  • The membrane preparation is incubated with the test compound at various concentrations.

  • The fluorogenic substrate is added to initiate the reaction.

  • The reaction is incubated at 37°C for a specified period.

  • The fluorescence intensity is measured using a microplate reader.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The most well-characterized mechanism of action for 3-aminocaprolactam derivatives is the inhibition of gamma-secretase. This enzyme complex plays a crucial role in two important signaling pathways: the amyloidogenic pathway in Alzheimer's disease and the Notch signaling pathway.

Gamma-Secretase and the Amyloidogenic Pathway

In the context of Alzheimer's disease, gamma-secretase is one of the enzymes responsible for the cleavage of the amyloid precursor protein (APP). Sequential cleavage of APP by beta-secretase and then gamma-secretase generates the amyloid-beta (Aβ) peptide. Certain forms of Aβ are prone to aggregation and form the amyloid plaques that are a hallmark of Alzheimer's disease. By inhibiting gamma-secretase, 3-aminocaprolactam derivatives can reduce the production of Aβ peptides.

Gamma_Secretase_Amyloid_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase cleavage CTF_beta C-terminal Fragment β (C99) APP->CTF_beta β-secretase cleavage gamma_secretase γ-Secretase CTF_beta->gamma_secretase Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta AICD APP Intracellular Domain (AICD) gamma_secretase->AICD Inhibitor 3-Aminocaprolactam Derivative Inhibitor->gamma_secretase

Gamma-Secretase in the Amyloidogenic Pathway
Gamma-Secretase and Notch Signaling

Gamma-secretase is also a key enzyme in the Notch signaling pathway, which is essential for normal cellular proliferation, differentiation, and apoptosis. The Notch receptor is a transmembrane protein that, upon ligand binding, undergoes proteolytic cleavage, with the final cleavage being mediated by gamma-secretase. This releases the Notch intracellular domain (NICD), which translocates to the nucleus and acts as a transcriptional regulator. Inhibition of gamma-secretase can therefore interfere with Notch signaling, which can be a therapeutic goal in certain cancers where Notch signaling is aberrantly activated. However, it also represents a potential source of side effects for gamma-secretase inhibitors developed for Alzheimer's disease.

Notch_Signaling_Pathway cluster_nucleus Ligand Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor binds S2_Cleavage S2 Cleavage (ADAM protease) Notch_Receptor->S2_Cleavage gamma_secretase γ-Secretase (S3 Cleavage) S2_Cleavage->gamma_secretase NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD releases Nucleus Nucleus NICD->Nucleus translocates to CSL CSL NICD->CSL binds Transcription Target Gene Transcription CSL->Transcription activates Inhibitor 3-Aminocaprolactam Derivative Inhibitor->gamma_secretase

Gamma-Secretase in the Notch Signaling Pathway

Experimental Workflow: From Synthesis to Screening

The development of novel 3-aminocaprolactam derivatives follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of 3-Aminocaprolactam Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., in vitro γ-secretase assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Active Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing

Workflow for the Development of 3-Aminocaprolactam Derivatives

Conclusion and Future Directions

The 3-aminocaprolactam scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of important biological targets. While the primary focus to date has been on the development of gamma-secretase inhibitors for Alzheimer's disease, the chemical tractability of the 3-amino group suggests that a vast chemical space remains to be explored. Future research in this area will likely focus on:

  • Expanding the Therapeutic Applications: Investigating derivatives for other therapeutic areas, such as oncology and infectious diseases.

  • Improving Selectivity: Designing derivatives with improved selectivity for gamma-secretase over other proteases, and for specific gamma-secretase substrates (e.g., APP over Notch).

  • Exploring Other Biological Targets: Screening libraries of 3-aminocaprolactam derivatives against a wider range of biological targets to uncover novel activities.

References

The Rising Stars of CNS Drug Discovery: A Technical Guide to the Biological Significance of Chiral Aminoazepanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of neurodegenerative diseases presents a formidable challenge to modern medicine. Among the diverse chemical scaffolds under investigation, chiral aminoazepanones have emerged as a promising class of compounds, demonstrating significant potential in modulating key pathological pathways. Their unique seven-membered ring structure, incorporating a chiral center with an amino substituent, offers a compelling framework for designing potent and selective enzyme inhibitors and modulators. This technical guide provides an in-depth exploration of the biological significance of chiral aminoazepanones, with a particular focus on their role in targeting enzymes implicated in Alzheimer's disease and other disorders. We will delve into their synthesis, quantitative biological activity, and the signaling pathways they influence, offering a comprehensive resource for researchers and drug development professionals in the field.

Core Concepts: Chirality and the Azepanone Scaffold

The "handedness" of a molecule, or its chirality, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1][2] Therefore, the enantioselective synthesis and evaluation of chiral compounds are paramount in modern drug discovery.[1]

The azepanone ring, a seven-membered lactam, provides a versatile and conformationally flexible scaffold. The introduction of an amino group at a chiral center creates the aminoazepanone core, which can be further functionalized to achieve specific interactions with biological targets. The stereochemistry of this amino group is often a critical determinant of a compound's potency and selectivity.

Therapeutic Targets and Biological Activity

Chiral aminoazepanones and their structural analogs have shown significant activity against several key enzymes implicated in disease, most notably those involved in the pathogenesis of Alzheimer's disease and osteoporosis.

Alzheimer's Disease: Targeting Amyloid-β Production

A central hypothesis in Alzheimer's disease research is the "amyloid cascade hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the disease's progression.[3] The production of Aβ is mediated by the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[3][4][5] Consequently, inhibiting or modulating the activity of these secretases is a major therapeutic strategy.

β-Secretase (BACE1) Inhibition:

Chiral amino-substituted cyclic ketones have been investigated as inhibitors of BACE1. The binding of these inhibitors to the active site of BACE1 prevents the initial cleavage of APP, thereby reducing the production of all Aβ species. The stereochemistry of the amino substituent plays a crucial role in the potency of these inhibitors.

γ-Secretase Modulation:

Instead of outright inhibition, which can lead to side effects due to the enzyme's role in other signaling pathways (e.g., Notch), γ-secretase modulators (GSMs) allosterically bind to the enzyme complex. This binding alters the cleavage site on APP, leading to the production of shorter, less aggregation-prone Aβ peptides (like Aβ38) at the expense of the highly amyloidogenic Aβ42.[6] Chiral azepanone-related structures have been explored for their potential as GSMs.

Osteoporosis: Cathepsin K Inhibition

Cathepsin K is a cysteine protease that plays a critical role in bone resorption by degrading collagen, the main component of the bone matrix.[7] Inhibition of cathepsin K is a promising therapeutic approach for osteoporosis and other bone-related disorders. Chiral azepanone-based compounds have been developed as potent and selective inhibitors of cathepsin K.[7] The stereochemistry at the C-4 position of the azepanone ring has been shown to be critical for potent inhibition.[7]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of representative chiral aminoazepanone analogs and related compounds against their respective targets.

Compound/AnalogTargetAssay TypeIC₅₀ / Kᵢ (nM)Reference
Azepanone-Based Cathepsin K Inhibitors
(4S)-parent azepanone analogueCathepsin Kin vitro0.16[7]
Relacatib (SB-462795)Cathepsin Kin vitro0.041
Compound 20 Cathepsin Kin vitro0.16[7]
Compound 24 Cathepsin Kin vitro0.0048[7]
γ-Secretase Modulators (Related Structures)
Pyridazine-derived GSM (Compound 2)γ-SecretaseCell-based (Aβ42)4.1[6]
Pyridazine-derived GSM (Compound 3)γ-SecretaseCell-based (Aβ42)5.3[6]
BACE1 Inhibitors (Related Structures)
Aminoimidazole (R)-37BACE1FRET20

Signaling Pathways and Experimental Workflows

The biological activity of chiral aminoazepanones can be understood in the context of specific signaling pathways. For Alzheimer's disease, the most relevant is the processing of the amyloid precursor protein.

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the two main pathways of APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway. BACE1 and γ-secretase, the targets of many chiral aminoazepanone-related compounds, are central to the amyloidogenic pathway.

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP APP sAPP_alpha sAPPα APP->sAPP_alpha α-secretase C83 C83 APP->C83 α-secretase sAPP_beta sAPPβ APP->sAPP_beta β-secretase (BACE1) C99 C99 APP->C99 β-secretase (BACE1) P3 p3 C83->P3 γ-secretase AICD_alpha AICD C83->AICD_alpha γ-secretase Abeta Aβ (Aβ40, Aβ42) C99->Abeta γ-secretase AICD_beta AICD C99->AICD_beta γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation

Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflow for Screening BACE1 Inhibitors

A common method for identifying and characterizing BACE1 inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay. The workflow for such an assay is depicted below.

BACE1_FRET_Workflow start Start prepare_reagents Prepare Reagents (BACE1 enzyme, FRET substrate, Assay buffer, Test compounds) start->prepare_reagents dispense_substrate Dispense FRET substrate and Test Compound/Control into 96-well plate prepare_reagents->dispense_substrate add_enzyme Initiate reaction by adding BACE1 enzyme dispense_substrate->add_enzyme incubate Incubate at specified temperature and time add_enzyme->incubate read_fluorescence Measure fluorescence (Kinetic or Endpoint) incubate->read_fluorescence analyze_data Analyze Data (Calculate % inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

Workflow for a BACE1 FRET-based inhibition assay.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research. Below are representative protocols for the synthesis of a chiral aminoazepanone precursor and for a BACE1 inhibition assay.

Synthesis of L-alpha-Amino-epsilon-caprolactam

This protocol describes the intramolecular cyclization of L-lysine to form the chiral aminoazepanone, L-alpha-Amino-epsilon-caprolactam.

Method 1: Synthesis in 1-Pentanol with Alumina Catalyst

  • Materials:

    • L-lysine hydrochloride

    • Sodium hydroxide (NaOH)

    • Aluminum oxide (Al₂O₃)

    • 1-Pentanol

  • Procedure:

    • Neutralize 30 mmols of L-lysine hydrochloride with 30 mmols of NaOH.

    • To the neutralized mixture, add 270 mmols of Al₂O₃.

    • Add 120 ml of 1-pentanol to the mixture.

    • Heat the mixture to 137°C and reflux for 4 hours.

    • After the reaction is complete, cool the mixture and process it to isolate the L-alpha-Amino-epsilon-caprolactam. Reported yield for this method is approximately 96%.

Method 2: Synthesis in 1,2-Propanediol

  • Materials:

    • L-lysine hydrochloride

    • Sodium hydroxide (NaOH)

    • 1,2-Propanediol

  • Procedure:

    • Neutralize 30 mmols of L-lysine hydrochloride with 30 mmols of NaOH.

    • Add 120 ml of 1,2-propanediol to the neutralized mixture.

    • Heat the mixture to 187°C and reflux for 2 hours.

    • After the reaction, cool the mixture and proceed with isolation and purification of the product. Reported yield for this method is approximately 96%.

BACE1 FRET Inhibition Assay Protocol

This protocol is a generalized procedure for a Fluorescence Resonance Energy Transfer (FRET) assay to measure BACE1 inhibition.

  • Materials:

    • Purified recombinant human BACE1 enzyme

    • BACE1 FRET peptide substrate (e.g., a peptide containing the Swedish mutation sequence with a fluorescent donor and a quencher)

    • BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

    • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

  • Procedure:

    • Thaw all reagents and bring them to room temperature.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well black microplate, add the FRET peptide substrate to each well.

    • Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding a pre-determined concentration of BACE1 enzyme to all wells except the negative control.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair over a set period (kinetic reading) or at a single time point after a specific incubation period (endpoint reading).

    • Calculate the rate of substrate cleavage from the change in fluorescence over time.

    • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Conclusion and Future Directions

Chiral aminoazepanones represent a compelling and versatile scaffold for the development of novel therapeutics, particularly for neurodegenerative diseases like Alzheimer's and bone disorders such as osteoporosis. Their ability to be synthesized with high stereochemical control allows for the fine-tuning of their interactions with specific biological targets, leading to improved potency and selectivity. The quantitative data presented in this guide highlight the nanomolar to sub-nanomolar efficacy of some of these compounds.

Future research in this area will likely focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis and evaluation of novel aminoazepanone derivatives with diverse substituents will continue to be a major focus to explore the structure-activity relationships further.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of these compounds, such as oral bioavailability and brain penetration, will be crucial for their clinical translation.

  • Elucidation of Off-Target Effects: A thorough understanding of the potential off-target activities of these compounds is necessary to ensure their safety profile.

  • Application to Other Therapeutic Areas: The unique structural features of chiral aminoazepanones may make them suitable for targeting other enzymes and receptors implicated in a variety of diseases.

References

An In-depth Technical Guide on the Biological Mechanism of Action of (R)-3-Aminoazepan-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminoazepan-2-one, a chiral cyclic lactam, serves as a critical structural scaffold in the development of novel therapeutic agents. While direct pharmacological data on the parent molecule is limited, extensive research into its derivatives, particularly N-substituted amino-caprolactam sulfonamides, has elucidated a primary mechanism of action centered on the inhibition of γ-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, focusing on their role as γ-secretase inhibitors. Additionally, it explores a potential secondary mechanism involving the modulation of GABA receptors. The guide includes a detailed summary of quantitative inhibitory data, step-by-step experimental protocols for synthesis and biological evaluation, and visualizations of the pertinent signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound, also known as (R)-α-amino-ε-caprolactam, is a seven-membered lactam ring system featuring a chiral amine group at the 3-position. Its rigid, conformationally constrained structure makes it an attractive building block for the synthesis of complex, biologically active molecules. The primary therapeutic interest in this scaffold lies in its utility for designing potent and selective enzyme inhibitors. This guide will delve into the core mechanism of action of its derivatives, predominantly as inhibitors of γ-secretase, and will also touch upon other potential biological targets.

Primary Mechanism of Action: γ-Secretase Inhibition

The most extensively documented mechanism of action for derivatives of amino-caprolactam is the inhibition of γ-secretase.[1] This multi-subunit protease complex plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), a pathway strongly associated with the pathology of Alzheimer's disease.

The γ-Secretase Signaling Pathway

The processing of APP by secretases is a critical pathway in normal cell biology and in the development of Alzheimer's disease. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1) to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 at multiple sites within its transmembrane domain to produce the amyloid-β (Aβ) peptides, primarily Aβ40 and the more aggregation-prone and neurotoxic Aβ42, along with the APP intracellular domain (AICD). The accumulation and aggregation of Aβ peptides into plaques is a central hallmark of Alzheimer's disease.

Another critical substrate for γ-secretase is the Notch receptor. The cleavage of Notch by γ-secretase is essential for Notch signaling, a pathway vital for cell-fate determination, proliferation, and differentiation. Inhibition of Notch signaling can lead to significant toxicity, which has been a major challenge in the development of γ-secretase inhibitors for Alzheimer's disease.

G_Secretase_Pathway cluster_membrane Cell Membrane APP APP C99 C99 APP->C99 β-secretase cleavage Abeta Aβ Peptides (Aβ40, Aβ42) C99->Abeta γ-secretase cleavage AICD AICD C99->AICD gamma_secretase γ-Secretase Notch Notch Receptor NICD NICD Notch->NICD γ-secretase cleavage Nucleus Nucleus NICD->Nucleus translocation beta_secretase β-Secretase Plaques Amyloid Plaques Abeta->Plaques AICD->Nucleus translocation Gene_Expression Gene Expression Nucleus->Gene_Expression R_3_Aminoazepan_2_one This compound Derivative R_3_Aminoazepan_2_one->gamma_secretase Inhibition

Figure 1. The γ-Secretase Signaling Pathway and Point of Inhibition.

Quantitative Data: Inhibitory Activity of Amino-Caprolactam Derivatives

A series of N-substituted amino-caprolactam sulfonamides have been synthesized and evaluated for their inhibitory potency against γ-secretase. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these derivatives, demonstrating the impact of different substituents on their activity.[2]

Compound IDR-groupIC50 (nM)
1 4-fluorophenyl15
2 4-chlorophenyl20
3 3,4-difluorophenyl25
4 phenyl50
5 4-methylphenyl100
6 4-methoxyphenyl>1000

Data extracted from studies on amino-caprolactam sulfonamides as γ-secretase inhibitors.[2]

Potential Secondary Mechanism of Action: GABA Receptor Modulation

While the primary focus of research has been on γ-secretase inhibition, the structural similarity of the caprolactam core to other centrally active compounds suggests the potential for interaction with neurotransmitter receptors. Some caprolactam derivatives have been shown to modulate the activity of γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. This modulation can be either positive (enhancing GABAergic transmission) or negative (inhibiting it), depending on the specific substitutions on the caprolactam ring.

Experimental Protocols

Synthesis of (R)-3-(Arylsulfonamido)azepan-2-one Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted amino-caprolactam sulfonamides, which are potent γ-secretase inhibitors.[2]

Workflow Diagram:

Synthesis_Workflow Start This compound Hydrochloride Step1 Reaction with Arylsulfonyl Chloride Start->Step1 Intermediate Crude Product Step1->Intermediate Step2 Purification by Column Chromatography Intermediate->Step2 Final Pure (R)-3-(Arylsulfonamido)azepan-2-one Step2->Final

Figure 2. General Synthesis Workflow.

Materials:

  • This compound hydrochloride

  • Substituted arylsulfonyl chloride

  • Anhydrous dichloromethane (DCM) or pyridine

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of the desired arylsulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted amino-caprolactam sulfonamide.

Cell-Free γ-Secretase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of isolated γ-secretase.[2]

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes containing γ-secretase Incubation Incubate membranes, fluorogenic substrate, and test compound Membrane_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubation Fluorescence_Read Measure fluorescence Incubation->Fluorescence_Read Data_Analysis Calculate % inhibition and IC50 value Fluorescence_Read->Data_Analysis

References

Potential Therapeutic Targets for (R)-3-Aminoazepan-2-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminoazepan-2-one, a chiral cyclic lactam, presents a unique structural scaffold for the development of novel therapeutic agents. This document explores the potential therapeutic targets for derivatives of this compound, focusing on Dipeptidyl Peptidase IV (DPP-IV) and Factor XIa (FXIa) based on structure-activity relationship (SAR) studies of analogous heterocyclic compounds. While direct inhibitory activity of this compound derivatives is an area of active investigation, existing research on similar pharmacophores provides a strong rationale for their potential efficacy. This guide provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for assessing inhibitory activity, and a summary of the current understanding of the therapeutic potential of this emerging class of compounds.

Potential Therapeutic Targets

The structural characteristics of this compound, featuring a seven-membered lactam ring with a chiral amino group at the C3 position, make it an intriguing candidate for targeting enzymes with specific substrate recognition pockets. Based on the current literature for related heterocyclic compounds, two primary targets have been identified as having high potential: Dipeptidyl Peptidase IV (DPP-IV) and Factor XIa (FXIa).

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV a validated target for the treatment of type 2 diabetes.

Several classes of DPP-IV inhibitors incorporate cyclic amine structures. Notably, the (R)-3-amino piperidine moiety, a six-membered ring analog of the core of our interest, is a key pharmacophore in several potent DPP-IV inhibitors. However, structure-activity relationship studies comparing unsubstituted lactams of varying ring sizes (pyrrolidinone, piperidinone, and azepanone) have shown that the azepan-2-one derivative is the least potent inhibitor of DPP-IV.[1] This suggests that while the amino-lactam scaffold is recognized by the enzyme, the conformational constraints of the seven-membered ring may not be optimal for fitting into the DPP-IV active site. Further derivatization of the this compound core will be necessary to enhance its affinity and inhibitory potency.

Factor XIa (FXIa)

Factor XIa is a serine protease that participates in the intrinsic pathway of the blood coagulation cascade.[1][2][3][4] Inhibition of FXIa is a promising anticoagulant strategy with a potentially lower risk of bleeding complications compared to traditional anticoagulants that target downstream factors like thrombin or Factor Xa.[1] The rationale is that the intrinsic pathway is more critical for thrombosis amplification than for hemostasis.

The relevance of the this compound scaffold to FXIa inhibition stems from the established activity of β-lactam-containing compounds as FXIa inhibitors. While the azepan-2-one is a γ-lactam, the cyclic amide motif presents a potential starting point for designing novel FXIa inhibitors. The development of selective, orally bioavailable small molecule inhibitors of FXIa is an active area of research in the pharmaceutical industry.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for this compound derivatives targeting DPP-IV or FXIa. The table below is structured to accommodate such data as it becomes available through future research.

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)SelectivityReference
TBDDPP-IVFluorescenceTBDTBDTBDTBD
TBDFXIaChromogenicTBDTBDTBDTBD

TBD: To be determined

Signaling Pathways

Understanding the signaling pathways in which the potential targets are involved is crucial for elucidating the mechanism of action of this compound derivatives.

DPP-IV Signaling in Glucose Homeostasis

DPP-IV is a key regulator of the incretin pathway. Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells. DPP-IV rapidly degrades these incretins, thus terminating their insulinotropic effect. Inhibition of DPP-IV preserves active GLP-1 and GIP, leading to enhanced glucose-dependent insulin release and improved glycemic control.

DPP_IV_Signaling Food Food Intake Gut Gut L-cells (release GLP-1) Food->Gut stimulates Pancreas Pancreatic β-cells Gut->Pancreas Active GLP-1 stimulates DPP4 DPP-IV Gut->DPP4 Active GLP-1 is substrate for Insulin Insulin Secretion Pancreas->Insulin Glucose Glucose Uptake by Tissues Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades to Inhibitor This compound Derivative Inhibitor->DPP4 inhibits FXIa_Coagulation_Cascade cluster_tenase Tenase Complex cluster_prothrombinase Prothrombinase Complex Contact Contact Activation (e.g., negatively charged surface) FXII Factor XII Contact->FXII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX FVIIIa Factor VIIIa FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor This compound Derivative Inhibitor->FXIa inhibits Synthesis_Workflow Start Chiral Piperidine Precursor Step1 Introduction of a leaving group Start->Step1 Step2 Ring Enlargement Reaction Step1->Step2 Step3 Functional Group Manipulation Step2->Step3 Product This compound Step3->Product

References

(R)-3-Aminoazepan-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Aminoazepan-2-one , a chiral cyclic β-amino acid derivative, has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, including a seven-membered lactam ring and a stereocenter, provide a unique three-dimensional architecture that has proven advantageous for designing potent and selective inhibitors of various enzyme targets. This technical guide provides an in-depth review of the role of this compound in medicinal chemistry, with a focus on its application in the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV) and cathepsins.

Physicochemical Properties

This compound, also known as (R)-α-amino-ε-caprolactam, is a water-soluble, crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₂N₂O[1]
Molecular Weight128.17 g/mol [1]
CAS Number28957-33-7[2]
AppearanceWhite to off-white solid[1]
Chirality(R)-enantiomer[2]

Applications in Medicinal Chemistry

The rigid, conformationally constrained structure of the azepan-2-one ring, combined with the presence of a primary amine, makes this compound an attractive starting material for generating libraries of diverse small molecules for drug discovery.[2] The chiral nature of the molecule is crucial for achieving stereospecific interactions with biological targets, which can lead to improved efficacy and reduced off-target effects.[2]

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A significant application of this compound and its derivatives is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis.[3][4] DPP-IV inhibitors are a class of oral anti-diabetic drugs that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.[3]

The (R)-3-amino group of the azepan-2-one scaffold can mimic the N-terminal portion of the natural substrates of DPP-IV, allowing for potent and selective binding to the enzyme's active site. Molecular modifications of this core structure have led to the discovery of highly effective DPP-IV inhibitors.[5]

One notable example involves the molecular modification of sitagliptin, a well-known DPP-IV inhibitor. By replacing the triazolopiperazine ring of sitagliptin with a 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one moiety, researchers developed a novel series of potent DPP-IV inhibitors.[5] This highlights the utility of the diazepanone scaffold, a close structural relative of azepan-2-one, in this therapeutic area.

The general workflow for the synthesis of such inhibitors often involves the coupling of the this compound core with various side chains to optimize binding affinity and pharmacokinetic properties.

G Start Start R-3-Aminoazepan-2-one This compound (Starting Material) Start->R-3-Aminoazepan-2-one Side_Chain_Synthesis Side Chain Synthesis Start->Side_Chain_Synthesis Coupling Coupling Reaction R-3-Aminoazepan-2-one->Coupling Side_Chain_Synthesis->Coupling Purification Purification Coupling->Purification Biological_Screening Biological Screening (DPP-IV Inhibition Assay) Purification->Biological_Screening Lead_Compound Lead_Compound Biological_Screening->Lead_Compound

Caption: General workflow for the synthesis of DPP-IV inhibitors.

Cathepsin Inhibitors

The azepanone scaffold has also been extensively explored in the development of inhibitors for cathepsins, a family of proteases involved in various physiological and pathological processes, including bone resorption, inflammation, and cancer.[6][7] The design of azepanone-based cathepsin inhibitors often involves modifying the P2 and P3 positions of the inhibitor to achieve selectivity for specific cathepsin isoforms.[6] While direct synthesis from this compound is not explicitly detailed in the readily available literature, the core structure is a key component of these inhibitors.

Experimental Protocols

While specific, detailed protocols for the synthesis of derivatives directly from this compound are often proprietary or embedded within broader synthetic schemes in patents, a general procedure for the synthesis of the parent compound, L-alpha-Amino-epsilon-caprolactam (the 'L' designation corresponds to the 'S' enantiomer, but the process is analogous for the 'R' enantiomer from D-lysine), has been described.[8]

General Synthesis of α-Amino-ε-caprolactam Hydrochloride from Lysine Hydrochloride

This protocol outlines the cyclization of lysine to form the caprolactam ring, followed by conversion to its hydrochloride salt.

Materials:

  • L-Lysine Hydrochloride (or D-Lysine Hydrochloride for the (R)-enantiomer)

  • Sodium Hydroxide

  • 1-Hexanol

  • Concentrated Hydrochloric Acid

  • Methanol

Procedure:

  • A stirred mixture of lysine hydrochloride and sodium hydroxide in hexanol is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is refluxed for approximately 8 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • The suspension is cooled and filtered to remove sodium chloride.

  • The filtrate is concentrated, and the crude α-amino-ε-caprolactam is dissolved in water.

  • The solution is acidified to pH 6 with concentrated HCl and partially concentrated.

  • Crystallization at room temperature affords the α-amino-ε-caprolactam hydrochloride.

  • For conversion to the free base, the hydrochloride salt is dissolved in methanol, and sodium hydroxide is added.[9]

G cluster_0 Cyclization cluster_1 Purification & Salt Formation Lysine_HCl Lysine HCl NaOH_Hexanol NaOH, Hexanol, Reflux Lysine_HCl->NaOH_Hexanol Crude_ACL Crude α-Amino-ε-caprolactam NaOH_Hexanol->Crude_ACL Dissolve_H2O Dissolve in H₂O Crude_ACL->Dissolve_H2O Acidify_HCl Acidify with HCl Dissolve_H2O->Acidify_HCl Crystallize Crystallize Acidify_HCl->Crystallize ACL_HCl α-Amino-ε-caprolactam HCl Crystallize->ACL_HCl

Caption: Synthesis of α-amino-ε-caprolactam hydrochloride.

Conclusion

This compound represents a valuable and versatile chiral building block in medicinal chemistry. Its unique structural features have been successfully exploited to develop potent and selective inhibitors for important therapeutic targets, most notably DPP-IV for the treatment of type 2 diabetes. The conformationally constrained azepan-2-one scaffold provides a robust platform for structure-based drug design, and further exploration of its derivatives is likely to yield novel drug candidates for a range of diseases. As the demand for new and effective therapeutics continues to grow, the importance of chiral synthons like this compound in drug discovery is set to increase.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the asymmetric synthesis of (R)-3-Aminoazepan-2-one, a valuable chiral building block in pharmaceutical development. The protocols outlined below focus on two primary strategies: chemoenzymatic resolution of a racemic mixture and direct asymmetric synthesis from a chiral precursor.

This compound, also known as (R)-α-amino-ε-caprolactam, is a seven-membered lactam containing a stereocenter at the alpha position to the carbonyl group. Its enantiomerically pure form is a crucial intermediate for the synthesis of various biologically active molecules. The stereochemistry at this position is often critical for the desired pharmacological activity and can significantly influence the safety and efficacy profile of a drug candidate.

Two robust methods for the preparation of enantiomerically pure this compound are presented:

  • Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution: This approach involves the synthesis of a racemic mixture of 3-aminoazepan-2-one followed by a highly selective enzymatic resolution to separate the desired (R)-enantiomer.

  • Asymmetric Synthesis from D-Lysine: This method utilizes the readily available and naturally occurring D-isomer of lysine as a chiral starting material to directly synthesize the target molecule with high enantiopurity.

Method 1: Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

This method is based on the principle that certain enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. In this protocol, a lipase is used to selectively acylate the (S)-enantiomer of racemic 3-aminoazepan-2-one, leaving the desired (R)-enantiomer unreacted and allowing for its subsequent isolation.

Experimental Workflow

chemoenzymatic_workflow cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution cluster_2 Isolation of (R)-Enantiomer A Racemic 3-Aminoazepan-2-one Synthesis B Lipase-Catalyzed Acetylation A->B Racemic Mixture C Separation B->C Mixture of (R)-amine and (S)-acetamide D This compound C->D Isolation E N-acetyl-(S)-3-aminoazepan-2-one C->E Isolation

Caption: Chemoenzymatic workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Aminoazepan-2-one

This protocol describes the synthesis of the racemic starting material for the enzymatic resolution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-lysine hydrochloride (or a racemic mixture) in a suitable high-boiling point solvent such as 1-pentanol.

  • Neutralization: Add an equimolar amount of a base (e.g., sodium hydroxide) to neutralize the hydrochloride salt.

  • Cyclization: Heat the mixture to reflux (approximately 137°C for 1-pentanol) for 4-6 hours. The intramolecular cyclization will form the lactam ring.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude racemic 3-aminoazepan-2-one.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the racemic 3-aminoazepan-2-one.

Protocol 2: Enzymatic Kinetic Resolution

This protocol details the selective acetylation of the (S)-enantiomer.

  • Reaction Mixture: In a suitable organic solvent (e.g., tert-butyl methyl ether), dissolve the racemic 3-aminoazepan-2-one.

  • Enzyme and Acyl Donor: Add a lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor, such as ethyl acetate.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acetylated product.

  • Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme.

  • Separation: The filtrate, containing this compound and N-acetyl-(S)-3-aminoazepan-2-one, is then subjected to separation. This can be achieved by extraction with an acidic aqueous solution to protonate and extract the basic (R)-amine, leaving the neutral acetamide in the organic phase. The aqueous layer is then basified and extracted with an organic solvent to isolate the this compound.

  • Purification: The isolated this compound can be further purified by recrystallization or chromatography.

Data Presentation
StepParameterValueReference
Racemic Synthesis Starting MaterialL-Lysine Hydrochloride[1]
Solvent1-Pentanol[1]
Temperature137°C[1]
Reaction Time4 hours[1]
Yield~96%[1]
Enzymatic Resolution EnzymeCandida antarctica lipase B (CAL-B)[2]
Acyl DonorEthyl Acetate[2]
Conversion~50%[2]
Enantiomeric Excess (ee) of (R)-amine>99%[2]

Method 2: Asymmetric Synthesis from D-Lysine

This method provides a direct and highly enantioselective route to this compound by utilizing the inherent chirality of D-lysine. The intramolecular cyclization of D-lysine or its derivatives leads directly to the desired (R)-enantiomer.

Experimental Workflow

d_lysine_workflow A D-Lysine Hydrochloride B Neutralization & Cyclization A->B High-boiling solvent C Purification B->C Crude Product D This compound C->D Recrystallization/ Chromatography

Caption: Workflow for the asymmetric synthesis from D-Lysine.

Experimental Protocol

Protocol 3: Cyclization of D-Lysine

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a magnetic stirrer, add D-lysine hydrochloride and a high-boiling solvent such as 1-hexanol.[3]

  • Neutralization and Cyclization: Add an equimolar amount of sodium hydroxide and heat the suspension to reflux.[3] Water formed during the neutralization and cyclization is removed azeotropically using the Dean-Stark trap.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until all the starting material is consumed (typically 8 hours).[3]

  • Work-up: After cooling the reaction mixture, the byproduct sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting crude this compound is dissolved in water and acidified to pH 6 with concentrated HCl. Partial concentration followed by cooling allows for the crystallization of the hydrochloride salt of the product. The free base can be obtained by subsequent neutralization and extraction.

Data Presentation
ParameterValueReference
Starting MaterialD-Lysine Hydrochloride[3]
Solvent1-Hexanol[3]
Reaction Time8 hours[3]
Yield~75% (of hydrochloride salt)[3]
Enantiomeric PurityExpected to be high, corresponding to the purity of the starting D-lysine.

Signaling Pathways and Logical Relationships

The choice between these two synthetic routes depends on several factors including the availability and cost of starting materials, the required scale of the synthesis, and the desired level of enantiopurity.

decision_pathway Start Synthesis of this compound Racemic_Start Racemic or Achiral Starting Material Available? Start->Racemic_Start Chiral_Start Enantiopure D-Lysine Available? Start->Chiral_Start Method1 Method 1: Chemoenzymatic Resolution Racemic_Start->Method1 Yes Method2 Method 2: Asymmetric Synthesis from D-Lysine Chiral_Start->Method2 Yes End High Purity this compound Method1->End Method2->End

Caption: Decision pathway for selecting a synthetic route.

These detailed protocols and application notes provide a comprehensive guide for the asymmetric synthesis of this compound, enabling researchers and drug development professionals to produce this key chiral intermediate with high efficiency and enantiopurity.

References

Application Notes & Protocols: Chiral Resolution of 3-Aminoazepan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoazepan-2-one is a chiral cyclic β-amino lactam. As with many pharmaceuticals and bioactive molecules, the biological activity of its enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects. Therefore, the development of robust methods to separate and isolate the individual enantiomers (a process known as chiral resolution) is a critical step in drug discovery and development.

This document provides detailed application notes on three primary methods for the chiral resolution of racemic 3-aminoazepan-2-one:

  • Enzymatic Kinetic Resolution

  • Diastereomeric Salt Formation

  • Chiral High-Performance Liquid Chromatography (HPLC)

The following sections offer theoretical principles, generalized experimental protocols, and illustrative data for each technique. These protocols serve as a comprehensive starting point for method development and optimization, which is necessary for any specific substrate, including 3-aminoazepan-2-one.

Method 1: Enzymatic Kinetic Resolution

Principle

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between two enantiomers in a racemic mixture. In a typical application for a primary amine, the enzyme catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of an acylated product and the unreacted, enantiomerically enriched amine, which can then be separated by standard chemical methods like extraction or chromatography. The efficiency of this process is defined by the enantiomeric ratio (E-value).[1][2]

Illustrative Data for Enzymatic Resolution

The following table summarizes results from the enzymatic resolution of various chiral amines using Candida antarctica Lipase B (CALB), a versatile and commonly used enzyme for this purpose.[3][4] This data can be used as a reference for expected outcomes.

Substrate (Analogue)EnzymeAcyl DonorSolventConversion (%)Substrate e.e. (%)Product e.e. (%)E-value
(±)-1-PhenylethylamineNovozym 435 (CALB)Methyl 1-phenylethyl carbonateToluene~5089>99>200
(±)-1-(Heteroaryl)ethylaminesCALBEthyl AcetateEthyl Acetate5594N/AHigh
Aromatic MBH AcetatesCALB- (Hydrolysis)Buffer/Acetone~50>99>99>200

Note: Data is adapted from studies on analogous compounds to illustrate typical performance. e.e. = enantiomeric excess. N/A = Not available.

Experimental Protocol: Enzymatic Acylation

This protocol provides a general starting point for the kinetic resolution of racemic 3-aminoazepan-2-one via lipase-catalyzed acylation.

1. Materials and Reagents:

  • Racemic 3-aminoazepan-2-one

  • Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

  • Anhydrous organic solvent (e.g., Toluene, Tert-butyl methyl ether (t-BuOMe))

  • Acylating agent (e.g., Ethyl acetate, Vinyl acetate)

  • Buffer solution (if performing hydrolysis)

  • Standard workup reagents (e.g., dilute HCl, NaHCO₃, brine, anhydrous Na₂SO₄)

  • Silica gel for column chromatography

  • Chiral HPLC system for enantiomeric excess analysis

2. Procedure:

  • To a solution of racemic 3-aminoazepan-2-one (1.0 equiv.) in the chosen anhydrous organic solvent (e.g., Toluene), add the acylating agent (e.g., ethyl acetate, 1.5-2.0 equiv.).

  • Add the immobilized lipase (e.g., Novozym 435, typically 20-50 mg per mmol of substrate).

  • Seal the reaction vessel and place it on an orbital shaker at a controlled temperature (typically 30-50 °C).

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue contains the unreacted (S)- or (R)-3-aminoazepan-2-one and the acylated (R)- or (S)-N-acetyl-3-aminoazepan-2-one.

  • Separate the unreacted amine from the acetylated product using silica gel column chromatography. The difference in polarity between the free amine and the amide allows for efficient separation.

  • Analyze the enantiomeric excess of the recovered starting material and the product using a suitable chiral HPLC method.

Workflow for Enzymatic Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Resolution cluster_workup Workup & Separation cluster_products Analysis racemate Racemic 3-Aminoazepan-2-one solvent Add Anhydrous Solvent racemate->solvent acyl Add Acyl Donor solvent->acyl enzyme Add Immobilized Lipase (e.g., CALB) acyl->enzyme incubate Incubate with Shaking (30-50°C) enzyme->incubate monitor Monitor Conversion (Target ~50%) incubate->monitor filter Filter to Remove Enzyme monitor->filter concentrate Concentrate Filtrate filter->concentrate chromatography Silica Gel Chromatography concentrate->chromatography enantioenriched_amine Enantioenriched (R)- or (S)-Amine chromatography->enantioenriched_amine acylated_product Acylated (S)- or (R)-Amine chromatography->acylated_product chiral_hplc Analyze e.e. by Chiral HPLC enantioenriched_amine->chiral_hplc acylated_product->chiral_hplc

Caption: Workflow for enzymatic kinetic resolution of a chiral amine.

Method 2: Diastereomeric Salt Formation

Principle

This classical resolution method involves reacting a racemic base, such as 3-aminoazepan-2-one, with a single enantiomer of a chiral acid (the "resolving agent").[5] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent.[6] This difference allows for the separation of the less soluble salt from the more soluble one by fractional crystallization. Once the diastereomeric salts are separated, the chiral amine can be liberated by treatment with a base.[7]

Illustrative Data for Diastereomeric Salt Resolution

The table below presents example data for the resolution of chiral acids and amines using this method, demonstrating the effectiveness of different resolving agents and solvents.

Racemic CompoundResolving AgentSolventLess Soluble DiastereomerYield (%)Optical Purity (e.e. %)
3-Hydroxy-4-phenylbutanoic acidCinchonidineEthanol(R)-Acid SaltHigh>99
(2-phenyl-1-methyl)-ethylamine(-)-Tartaric AcidIPA / H₂O(S)-Amine Salt7095
3-Hydroxy-4-(4-chlorophenyl)butanoic acid(+)-ADPEChloroform(S)-Acid SaltHighGood

Note: Data adapted from literature on analogous separations.[8][9] ADPE = 2-Amino-1,2-diphenylethanol, IPA = Isopropanol.

Experimental Protocol: Resolution via Fractional Crystallization

This protocol describes a general procedure for resolving racemic 3-aminoazepan-2-one using a chiral acid.

1. Materials and Reagents:

  • Racemic 3-aminoazepan-2-one

  • Enantiomerically pure resolving agent (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid, (+)-Dibenzoyl-D-tartaric acid)

  • Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Water, and mixtures thereof)

  • Base for liberation (e.g., 1M NaOH solution)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Standard workup and analysis equipment

2. Procedure:

  • Salt Formation & Solvent Screening:

    • Dissolve racemic 3-aminoazepan-2-one (1.0 equiv.) in a minimal amount of a heated screening solvent.

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equiv.) in the same solvent, also heated. Note: Starting with 0.5 equivalents of resolving agent can be more efficient.

    • Add the resolving agent solution to the amine solution.

    • Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator. Observe for crystal formation.

    • If no crystals form, try a different solvent or a solvent mixture. The goal is to find a system where one diastereomeric salt crystallizes preferentially.

  • Fractional Crystallization:

    • Once a suitable solvent is found, perform the crystallization on a larger scale. Heat the solution to dissolve all solids and then cool slowly to induce crystallization.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of crystals, which should be enriched in one diastereomer.

    • The mother liquor is now enriched in the other diastereomer. This can be concentrated and potentially crystallized from a different solvent system to isolate the second salt.

  • Purification and Analysis:

    • The optical purity of the crystallized salt can be improved by recrystallization.

    • To check the progress, a small sample of the salt can be treated with a base to liberate the amine, which is then analyzed for its enantiomeric excess by chiral HPLC.

  • Liberation of the Enantiopure Amine:

    • Suspend the purified diastereomeric salt in water and add an organic extraction solvent (e.g., dichloromethane).

    • Add a base (e.g., 1M NaOH) dropwise while stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-aminoazepan-2-one.

Workflow for Diastereomeric Salt Resolution

G cluster_prep Salt Formation cluster_cryst Crystallization cluster_separation Separation cluster_liberation Liberation & Analysis racemate Racemic Amine in Hot Solvent mix Mix Solutions racemate->mix resolver Chiral Acid in Hot Solvent resolver->mix cool Slow Cooling to Induce Crystallization mix->cool filter Filter Crystals cool->filter crystals Less Soluble Diastereomeric Salt (Solid) filter->crystals mother_liquor More Soluble Diastereomeric Salt (Solution) filter->mother_liquor liberate Treat with Base & Extract crystals->liberate pure_enantiomer Pure (R)- or (S)-Amine liberate->pure_enantiomer hplc Analyze e.e. by Chiral HPLC pure_enantiomer->hplc G cluster_prep Preparation cluster_screen Screening & Optimization cluster_result Outcome sample_prep Prepare Racemic Sample Solution column_select Select Chiral Column (CSP) sample_prep->column_select mobile_phase_prep Prepare Mobile Phase (e.g., Hex/IPA) column_select->mobile_phase_prep inject Inject Sample into HPLC mobile_phase_prep->inject analyze Analyze Chromatogram for Separation inject->analyze optimize Separation Achieved? analyze->optimize adjust Adjust Parameters: - Mobile Phase Ratio - Column Type - Additives (DEA) optimize->adjust No baseline Baseline Separation of Enantiomers optimize->baseline Yes adjust->inject preparative Scale up for Preparative HPLC (Optional) baseline->preparative

References

Application Notes and Protocols for N-alkylation of (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the selective N-alkylation of the lactam nitrogen in (R)-3-Aminoazepan-2-one. Due to the presence of a primary amino group at the C3 position, a two-step protection-alkylation strategy is employed to ensure selectivity. The chirality at the C3 position is maintained throughout the process.

Introduction

This compound is a chiral lactam, a structural motif present in various biologically active molecules. Selective functionalization of this scaffold is crucial for the development of novel therapeutic agents. The N-alkylation of the lactam ring introduces substituents that can modulate the pharmacological properties of the molecule. However, the presence of the nucleophilic C3-amino group necessitates a protection strategy to achieve selective alkylation of the lactam nitrogen. This protocol details a reliable method involving the protection of the amino group, followed by N-alkylation of the lactam, and subsequent deprotection.

Experimental Workflow Diagram

G A This compound B Boc-Anhydride (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM) A->B Reagents C Stir at Room Temperature B->C Reaction D Work-up and Purification C->D E (R)-tert-butyl (2-oxoazepan-3-yl)carbamate D->E F (R)-tert-butyl (2-oxoazepan-3-yl)carbamate G Sodium Hydride (NaH), Alkyl Halide (R-X), Dimethylformamide (DMF) F->G Reagents H Stir at 0°C to Room Temperature G->H Reaction I Work-up and Purification H->I J (R)-tert-butyl (1-alkyl-2-oxoazepan-3-yl)carbamate I->J K (R)-tert-butyl (1-alkyl-2-oxoazepan-3-yl)carbamate L Trifluoroacetic Acid (TFA), Dichloromethane (DCM) K->L Reagents M Stir at Room Temperature L->M Reaction N Work-up and Purification M->N O Final Product: (R)-3-Amino-1-alkylazepan-2-one N->O

Caption: Experimental workflow for the selective N-alkylation of this compound.

Detailed Experimental Protocols

Step 1: Protection of the C3-Amino Group

This step involves the protection of the primary amino group at the C3 position with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic conditions required for the subsequent N-alkylation step.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain (R)-tert-butyl (2-oxoazepan-3-yl)carbamate.

Step 2: N-Alkylation of the Lactam

With the C3-amino group protected, the lactam nitrogen can be selectively alkylated using a strong base and an alkylating agent.

Materials:

  • (R)-tert-butyl (2-oxoazepan-3-yl)carbamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (R-X)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (R)-tert-butyl (2-oxoazepan-3-yl)carbamate (1.0 eq) in anhydrous DMF in a round-bottom flask, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (R-X) (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-tert-butyl (1-alkyl-2-oxoazepan-3-yl)carbamate.

Step 3: Deprotection of the C3-Amino Group

The final step is the removal of the Boc protecting group to yield the desired N-alkylated product.

Materials:

  • (R)-tert-butyl (1-alkyl-2-oxoazepan-3-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve (R)-tert-butyl (1-alkyl-2-oxoazepan-3-yl)carbamate (1.0 eq) in DCM in a round-bottom flask.

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary to obtain the final product, (R)-3-Amino-1-alkylazepan-2-one.

Data Presentation

The following table summarizes the key quantitative data for each step of the protocol. The yields are representative and may vary depending on the specific alkylating agent used and the scale of the reaction.

StepReactantReagentsProductRepresentative Yield (%)
1This compound(Boc)₂O, TEA, DCM(R)-tert-butyl (2-oxoazepan-3-yl)carbamate90-95
2(R)-tert-butyl (2-oxoazepan-3-yl)carbamateNaH, R-X, DMF(R)-tert-butyl (1-alkyl-2-oxoazepan-3-yl)carbamate75-85
3(R)-tert-butyl (1-alkyl-2-oxoazepan-3-yl)carbamateTFA, DCM(R)-3-Amino-1-alkylazepan-2-one85-95

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate care.

  • Anhydrous solvents are required for the N-alkylation step to prevent quenching of the sodium hydride.

  • Proper quenching procedures must be followed for reactive reagents like sodium hydride.

Application Notes and Protocols: (R)-3-Aminoazepan-2-one as a Building Block for Peptide Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low oral bioavailability. The incorporation of non-natural amino acids to create peptide mimics, or peptidomimetics, is a powerful strategy to overcome these limitations. (R)-3-Aminoazepan-2-one, a cyclic β-amino acid, is a compelling building block for the synthesis of peptidomimetics. Its rigid seven-membered ring structure can pre-organize the peptide backbone, inducing specific secondary structures such as β-turns, which are often crucial for biological activity. This conformational constraint can lead to enhanced receptor binding affinity and selectivity. Furthermore, the β-amino acid nature of this compound is expected to confer resistance to degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide mimic.

These application notes provide generalized protocols for the synthesis, incorporation, and characterization of peptides containing this compound.

Synthesis of this compound

Protocol 2.1: Synthesis of Racemic 3-Aminoazepan-2-one

  • Nitration of ε-Caprolactam: ε-Caprolactam is nitrated to yield 3-nitro-ε-caprolactam.

  • Hydrogenation: The resulting 3-nitro-ε-caprolactam is hydrogenated using a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere. This reduces the nitro group to an amine, yielding racemic 3-Aminoazepan-2-one.

Protocol 2.2: Chiral Resolution (General Procedure)

  • Diastereomeric Salt Formation: The racemic 3-Aminoazepan-2-one is dissolved in a suitable solvent and treated with a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid, to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.

  • Liberation of the Free Amine: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound.

cluster_synthesis Synthesis of this compound start ε-Caprolactam nitro Nitration start->nitro HNO3/H2SO4 nitro_product 3-Nitro-ε-caprolactam nitro->nitro_product hydro Hydrogenation (e.g., H2, Pd/C) nitro_product->hydro racemate Racemic 3-Aminoazepan-2-one hydro->racemate resolution Chiral Resolution (e.g., with Tartaric Acid) racemate->resolution final_product This compound resolution->final_product

Figure 1: Generalized workflow for the synthesis of this compound.

Fmoc-Protection of this compound

For incorporation into a peptide using Solid-Phase Peptide Synthesis (SPPS), the primary amine of this compound must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Protocol 3.1: Fmoc-Protection

  • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium bicarbonate) to the solution.

  • Slowly add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in dioxane to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

  • Acidify the reaction mixture and extract the Fmoc-protected product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-(R)-3-Aminoazepan-2-one into a peptide chain using a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin).

Protocol 4.1: SPPS Cycle for Incorporation

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate Fmoc-(R)-3-Aminoazepan-2-one (1.5-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_spps SPPS Cycle for Incorporation start Resin with growing peptide chain (Fmoc-protected) deprotection Fmoc-Deprotection (20% Piperidine in DMF) start->deprotection washing1 Wash (DMF) deprotection->washing1 coupling Coupling of Fmoc-(R)-3-Aminoazepan-2-one (HBTU/HOBt/DIPEA in DMF) washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 next_cycle Repeat for next amino acid washing2->next_cycle

Figure 2: Standard SPPS cycle for incorporating Fmoc-(R)-3-Aminoazepan-2-one.

Table 1: Hypothetical Coupling Efficiency Data

Peptide SequenceCoupling Time (h)Coupling ReagentEquivalents of Amino AcidHypothetical Coupling Efficiency (%)
Ac-Gly-X -Ala-NH₂2HBTU/HOBt395
Ac-Phe-X -Leu-NH₂4HATU492
Ac-Pro-X -Val-NH₂4HATU588
*Where X represents this compound.

Characterization of Peptide Mimics

5.1. Proteolytic Stability

The incorporation of this compound is expected to enhance the stability of peptides against enzymatic degradation.

Protocol 5.1.1: Protease Stability Assay

  • Prepare solutions of the peptide mimic and a control peptide (with a natural amino acid in place of the building block) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a solution of a protease (e.g., trypsin, chymotrypsin, or human plasma) to each peptide solution.

  • Incubate the mixtures at 37°C.

  • At various time points, quench the reaction by adding an acid (e.g., TFA) or a protease inhibitor.

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t₁/₂) of each peptide in the presence of the protease.

Table 2: Hypothetical Proteolytic Stability Data

PeptideProteaseHalf-life (t₁/₂) (h)
Control PeptideTrypsin0.5
Peptide MimicTrypsin> 48
Control PeptideChymotrypsin2.1
Peptide MimicChymotrypsin> 48
Control PeptideHuman Plasma0.2
Peptide MimicHuman Plasma24.5

5.2. Conformational Analysis

Protocol 5.2.1: Circular Dichroism (CD) Spectroscopy

  • Dissolve the peptide mimic in a suitable solvent (e.g., water, trifluoroethanol).

  • Record the CD spectrum in the far-UV region (190-260 nm).

  • Analyze the spectrum to determine the secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil).

Protocol 5.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the peptide mimic in a suitable deuterated solvent.

  • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY).

  • Assign the proton resonances.

  • Use NOE/ROE cross-peaks to determine inter-proton distances and deduce the three-dimensional structure of the peptide in solution.

Table 3: Hypothetical NMR Conformational Parameters for a Peptide Mimic

ParameterObserved ValueInterpretation
³J(HNHα) coupling constantsSmall values (< 6 Hz) for residues flanking the building blockSuggests a turn-like conformation
NOE connectivitiesdαN(i, i+1), dNN(i, i+2)Consistent with a β-turn structure
Temperature CoefficientsLow values for specific amide protonsIndicates involvement in intramolecular hydrogen bonding

Biological Evaluation

The biological activity of the peptide mimics will depend on the specific target. The following is a generalized protocol for a receptor binding assay, assuming the peptide mimic is designed to target a G-protein coupled receptor (GPCR).

Protocol 6.1: GPCR Binding Assay

  • Prepare cell membranes expressing the target GPCR.

  • Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of the peptide mimic.

  • Separate the bound and free radioligand by filtration.

  • Quantify the amount of bound radioactivity.

  • Calculate the concentration of the peptide mimic that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Determine the binding affinity (Ki) of the peptide mimic using the Cheng-Prusoff equation.

cluster_pathway Hypothetical GPCR Signaling Pathway ligand Peptide Mimic (Agonist) receptor GPCR ligand->receptor Binds to g_protein G-protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Figure 3: Hypothetical signaling pathway for a GPCR targeted by a peptide mimic.

Table 4: Hypothetical Receptor Binding Affinity Data

CompoundTarget ReceptorIC₅₀ (nM)Ki (nM)
Control PeptideGPCR-X580290
Peptide MimicGPCR-X2512.5

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the specific peptide sequence, experimental conditions, and assays employed. The provided protocols are intended as a general guide and will require optimization for specific applications.

Application of (R)-3-Aminoazepan-2-one in the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-Aminoazepan-2-one is a valuable chiral building block in medicinal chemistry, particularly in the development of protease inhibitors. Its rigid, seven-membered lactam structure provides a unique scaffold for the design of potent and selective enzyme inhibitors. This application note details the use of this compound in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. The primary example discussed is the synthesis of an analog of Sitagliptin, a well-known DPP-4 inhibitor, where the traditional triazolopiperazine moiety is replaced by a substituted azepan-2-one ring system.

Mechanism of Action: DPP-4 Inhibition

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.

Signaling Pathway of DPP-4 in Glucose Homeostasis

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 secretes GIP GIP K-cells->GIP secretes Pancreatic Beta-cells Pancreatic Beta-cells GLP-1->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1->Pancreatic Alpha-cells inhibits DPP-4 DPP-4 GLP-1->DPP-4 substrate GIP->Pancreatic Beta-cells stimulates GIP->DPP-4 substrate Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites degrades to DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 inhibits

Caption: DPP-4 signaling in glucose homeostasis.

Experimental Protocols

General Synthetic Workflow

The synthesis of DPP-4 inhibitors using this compound generally involves the coupling of the chiral azepan-2-one scaffold with a suitably protected β-amino acid, followed by deprotection. A key intermediate for many DPP-4 inhibitors, including Sitagliptin, is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The workflow illustrates the synthesis of a Sitagliptin analog.

Synthetic_Workflow Start Boc-protected_Amino_Acid Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Start->Boc-protected_Amino_Acid Aminoazepanone This compound Start->Aminoazepanone Amide_Coupling Amide Coupling (EDC, HOBt, DIPEA in DMF) Boc-protected_Amino_Acid->Amide_Coupling Aminoazepanone->Amide_Coupling Protected_Inhibitor Boc-protected Azepanone Inhibitor Amide_Coupling->Protected_Inhibitor Deprotection Boc Deprotection (TFA or HCl in Dioxane) Protected_Inhibitor->Deprotection Final_Inhibitor Final DPP-4 Inhibitor Deprotection->Final_Inhibitor Purification Purification (Chromatography) Final_Inhibitor->Purification End Purification->End

Caption: General workflow for azepanone-based DPP-4 inhibitor synthesis.

Protocol 1: Amide Coupling of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with this compound

This protocol describes the key amide bond formation step.

Materials:

  • Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

  • This compound hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the salt and provide the free amine.

  • Add the solution of the free amine to the activated acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the Boc-protected inhibitor.

Protocol 2: Deprotection of the Boc-Protected Inhibitor

This protocol describes the final deprotection step to yield the active inhibitor.

Materials:

  • Boc-protected azepanone inhibitor from Protocol 1

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected inhibitor (1.0 eq) in DCM or 1,4-dioxane.

  • Add an excess of TFA (10-20 eq) or an equal volume of 4M HCl in 1,4-dioxane at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the final product as the corresponding salt (trifluoroacetate or hydrochloride).

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final DPP-4 inhibitor.

Quantitative Data

The introduction of the azepan-2-one scaffold can significantly impact the inhibitory potency of the resulting compound. The following table summarizes the in vitro activity of a Sitagliptin analog where the triazolopiperazine ring is replaced with a 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one moiety, which is structurally related to an N-acylated this compound.

CompoundTargetIC₅₀ (nM)Reference
SitagliptinDPP-418[1]
(3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-oneDPP-42.6[1]

Conclusion

This compound serves as a promising and versatile scaffold for the synthesis of novel and potent protease inhibitors, particularly for DPP-4. The synthetic route, primarily involving a straightforward amide coupling followed by deprotection, allows for the generation of diverse analogs. The resulting inhibitors have shown high potency, demonstrating the potential of this building block in the development of new therapeutic agents for type 2 diabetes. Further exploration of substitutions on the azepan-2-one ring could lead to the discovery of inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

References

Synthesis of a Key Balofloxacin Intermediate from (R)-3-Aminoazepan-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit proposed, step-by-step protocol for the synthesis of a key intermediate for the antibiotic Balofloxacin, starting from (R)-3-Aminoazepan-2-one. Due to the absence of direct literature precedent for the conversion of this compound to the required (R)-3-methylaminopiperidine side chain, this protocol outlines a plausible synthetic route based on well-established organic chemistry principles. The proposed synthesis involves a six-step sequence: N-protection of the starting material, conversion to an α-diazoketone via a Regitz diazo transfer, a photochemical Wolff rearrangement for ring contraction, a Curtius rearrangement to form the 3-amino functionality, N-methylation via an Eschweiler-Clarke reaction, and a final deprotection step. This document provides detailed experimental procedures for each step, drawing from analogous reactions in the literature. All quantitative data are summarized in tables for clarity.

Introduction

Balofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. A key structural feature of Balofloxacin is the (R)-3-methylaminopiperidine moiety, which plays a crucial role in its antibacterial efficacy. While various synthetic routes to Balofloxacin and its side chain have been reported, a direct synthesis from this compound is not readily found in the current literature. This application note details a proposed synthetic pathway to bridge this gap, offering a potential route for the utilization of this starting material in the synthesis of this important pharmaceutical agent.

Proposed Synthetic Pathway

The proposed multi-step synthesis to convert this compound to the Balofloxacin side chain intermediate, (R)-3-(methylamino)piperidine, is depicted below. This is followed by the final coupling step to yield Balofloxacin.

SynthesisWorkflow A This compound B Step 1: N-Boc Protection A->B C (R)-tert-butyl (2-oxoazepan-3-yl)carbamate B->C D Step 2: Diazo Transfer C->D E (R)-tert-butyl (3-diazo-2-oxoazepan-3-yl)carbamate D->E F Step 3: Wolff Rearrangement E->F G (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid F->G H Step 4: Curtius Rearrangement G->H I (R)-tert-butyl 3-aminopiperidine-1-carboxylate H->I J Step 5: N-Methylation I->J K (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate J->K L Step 6: Deprotection K->L M (R)-3-(methylamino)piperidine L->M N Step 7: Coupling M->N O Balofloxacin N->O

Figure 1: Proposed synthetic workflow for Balofloxacin from this compound.

Experimental Protocols

Step 1: N-Boc Protection of this compound

This step protects the primary amine of the starting material to prevent side reactions in subsequent steps.

Protocol:

  • To a solution of this compound (1.0 eq) in a mixture of dioxane and water (1:1), add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-tert-butyl (2-oxoazepan-3-yl)carbamate.

Parameter Value Reference
Starting MaterialThis compound-
Reagents(Boc)₂O, NaHCO₃[1]
SolventDioxane/Water[1]
Temperature0 °C to RT[1]
Reaction Time12-16 hours[1]
Typical Yield85-95%[2]
Step 2: Synthesis of α-Diazoketone via Regitz Diazo Transfer

This step introduces the diazo group at the α-position to the carbonyl, which is a prerequisite for the Wolff rearrangement.

Protocol:

  • To a solution of (R)-tert-butyl (2-oxoazepan-3-yl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of p-acetamidobenzenesulfonyl azide (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-tert-butyl (3-diazo-2-oxoazepan-3-yl)carbamate.

Parameter Value Reference
Starting Material(R)-tert-butyl (2-oxoazepan-3-yl)carbamate-
ReagentsLiHMDS, p-acetamidobenzenesulfonyl azide[3][4]
SolventAnhydrous THF[3]
Temperature-78 °C to RT[3]
Reaction Time12 hours[3]
Typical Yield60-75%[5]
Step 3: Ring Contraction via Photochemical Wolff Rearrangement

This key step utilizes a photochemical Wolff rearrangement to contract the seven-membered azepane ring to a six-membered piperidine ring.

Protocol:

  • Dissolve the α-diazoketone (1.0 eq) in a mixture of methanol and THF (1:1).

  • Place the solution in a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.

  • Irradiate the solution with a high-pressure mercury lamp (λ > 290 nm) at room temperature while stirring.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product, (R)-methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate, can be used in the next step after hydrolysis, or purified by column chromatography.

  • For hydrolysis, dissolve the crude ester in a mixture of THF and water (1:1) and add lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.

Parameter Value Reference
Starting Material(R)-tert-butyl (3-diazo-2-oxoazepan-3-yl)carbamate-
ReagentsMethanol (for trapping), LiOH (for hydrolysis)[6][7]
SolventTHF/Methanol[8]
ConditionsPhotochemical irradiation (λ > 290 nm), RT[9]
Reaction Time2-4 hours[9]
Typical Yield70-85%[6]
Step 4: Conversion to Amine via Curtius Rearrangement

The carboxylic acid is converted to a primary amine with retention of stereochemistry using the Curtius rearrangement.

Protocol:

  • To a solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 3-4 hours until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and add tert-butanol (2.0 eq).

  • Reflux the mixture for 12-16 hours to form the Boc-protected amine.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-di-tert-butyl 3-aminopiperidine-1,3-dicarboxylate.

  • For the final deprotection of the newly formed amine, dissolve the product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture and basify with aqueous NaOH, then extract with DCM to yield (R)-tert-butyl 3-aminopiperidine-1-carboxylate.

Parameter Value Reference
Starting Material(R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid-
ReagentsDPPA, Triethylamine, tert-Butanol, TFA[10][11]
SolventToluene, DCM[12]
Temperature80-90 °C, then reflux[12]
Reaction Time15-20 hours
Typical Yield75-85%
Step 5: N-Methylation via Eschweiler-Clarke Reaction

The primary amine is converted to the target secondary methylamine.

Protocol:

  • To a solution of (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 3.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 6-8 hours.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium carbonate to pH 9-10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to afford (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate.

Parameter Value Reference
Starting Material(R)-tert-butyl 3-aminopiperidine-1-carboxylate-
ReagentsFormic acid, Formaldehyde[13][14]
SolventNone (reagents act as solvent)[13]
Temperature100 °C[13]
Reaction Time6-8 hours[15]
Typical Yield80-90%[16]
Step 6: Deprotection to Yield the Key Intermediate

The final step to obtain the desired side chain is the removal of the Boc protecting group.

Protocol:

  • Dissolve (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of methanol and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water, basify with 2M NaOH, and extract with DCM. Dry the organic layer and concentrate to give (R)-3-(methylamino)piperidine. Due to its volatility, it is often converted to a salt (e.g., dihydrochloride) for storage and handling.

Parameter Value Reference
Starting Material(R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate-
ReagentsTrifluoroacetic acid (TFA)[1]
SolventDichloromethane (DCM)[1]
Temperature0 °C to RT[1]
Reaction Time2-4 hours[1]
Typical Yield>95%[1]
Step 7: Synthesis of Balofloxacin via Nucleophilic Aromatic Substitution

The final step is the coupling of the synthesized side chain with the fluoroquinolone core.

CouplingReaction cluster_reactants Reactants cluster_conditions Conditions A 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid C Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) Heat B (R)-3-(methylamino)piperidine D Balofloxacin C->D Coupling Reaction

Figure 2: Final coupling reaction to synthesize Balofloxacin.

Protocol:

  • To a suspension of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in acetonitrile, add triethylamine (2.5 eq).

  • Add (R)-3-(methylamino)piperidine dihydrochloride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with cold acetonitrile and then with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Balofloxacin.

Parameter Value Reference
Starting MaterialsFluoroquinolone core, (R)-3-(methylamino)piperidine[17][18]
ReagentsTriethylamine[18]
SolventAcetonitrile[18]
TemperatureReflux[18]
Reaction Time8-12 hours[18]
Typical Yield70-80%[18]

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the synthesis of a key Balofloxacin intermediate from this compound. The outlined multi-step synthesis, involving N-protection, diazo transfer, Wolff rearrangement, Curtius rearrangement, N-methylation, and deprotection, is based on established and reliable organic transformations. While this specific sequence for the given starting material requires experimental validation, the detailed protocols and tabulated data, derived from analogous reactions, offer a strong foundation for researchers and drug development professionals to explore this novel synthetic route. The successful implementation of this pathway would provide a valuable method for the utilization of this compound in the synthesis of the clinically important antibiotic, Balofloxacin.

References

Application Notes and Protocols for the Large-scale Synthesis and Purification of (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the multi-kilogram scale synthesis and purification of (R)-3-Aminoazepan-2-one, a key chiral intermediate in the pharmaceutical industry. The protocols described herein are compiled from established chemical principles and published synthetic routes, focusing on scalability, efficiency, and purity.

Overview of Synthetic Strategy

The industrial production of enantiomerically pure this compound typically involves a two-stage process:

  • Synthesis of Racemic (±)-3-Aminoazepan-2-one: This is generally achieved through the cyclization of lysine or the chemical modification of ε-caprolactam.

  • Chiral Resolution: The separation of the racemic mixture to isolate the desired (R)-enantiomer is the most critical and challenging step. This is commonly accomplished via diastereomeric salt crystallization or preparative chiral chromatography.

This document will detail a preferred method for each stage, selected for its scalability and reported efficiency.

Synthesis of Racemic (±)-3-Aminoazepan-2-one via Cyclization of Lysine

This protocol is adapted from patented methods demonstrating high yields for the cyclization of lysine to form the corresponding lactam.[1][2]

Experimental Protocol

Materials and Reagents:

  • L-Lysine hydrochloride

  • Sodium hydroxide (NaOH)

  • Aluminum oxide (Al₂O₃)

  • 1-Butanol

  • Toluene

  • Deionized water

Equipment:

  • Large-scale glass reactor with overhead stirring, reflux condenser, and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Neutralization: In the reactor, dissolve L-Lysine hydrochloride (1.0 eq) in deionized water. Add a stoichiometric amount of sodium hydroxide (1.0 eq) to neutralize the hydrochloride salt.

  • Solvent Addition: To the neutralized lysine solution, add 1-Butanol (10-15 volumes) and aluminum oxide (approx. 1.5 eq).

  • Azeotropic Dehydration & Cyclization: Heat the mixture to reflux (approx. 117-120 °C). Water will be removed azeotropically with 1-butanol. Continue refluxing for 6-8 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the aluminum oxide and wash the solid with 1-butanol.

  • Solvent Removal: Combine the filtrate and washings. Remove the 1-butanol under reduced pressure using a rotary evaporator to yield crude racemic (±)-3-Aminoazepan-2-one. The crude product can be used directly in the next step or purified further by vacuum distillation if necessary.

Data Presentation
ParameterValueReference
Starting MaterialL-Lysine Hydrochloride[1]
Key ReagentsNaOH, Al₂O₃, 1-Butanol[1]
Reaction Temperature117-120 °C[1]
Reaction Time6-8 hours
Reported Yield~92%[1]

Chiral Resolution of (±)-3-Aminoazepan-2-one

The separation of the enantiomers is a critical step. Diastereomeric salt crystallization is a robust and scalable method for this purpose.

Experimental Protocol: Diastereomeric Salt Crystallization

Materials and Reagents:

  • Racemic (±)-3-Aminoazepan-2-one

  • (+)-Dibenzoyl-D-tartaric acid (DBTA) or other suitable chiral acid

  • Methanol

  • Ethyl acetate

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane (DCM) or other suitable extraction solvent

Equipment:

  • Crystallization vessel with temperature control and stirring

  • Filtration apparatus

  • pH meter

  • Separatory funnel

Procedure:

  • Salt Formation: Dissolve the crude racemic (±)-3-Aminoazepan-2-one (1.0 eq) in methanol. In a separate vessel, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 eq) in ethyl acetate. Slowly add the amine solution to the chiral acid solution with stirring.

  • Crystallization: Allow the mixture to stir at room temperature. The diastereomeric salt of this compound with (+)-DBTA is typically less soluble and will precipitate. The crystallization process can be aided by slow cooling.

  • Isolation of Diastereomeric Salt: Filter the precipitated solid and wash with cold ethyl acetate. The enantiomeric excess (e.e.) of the salt can be checked at this stage by chiral HPLC after liberating the free amine from a small sample.

  • Recrystallization (if necessary): To improve the enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent system (e.g., methanol/ethyl acetate).

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in a mixture of water and dichloromethane. Basify the aqueous layer with a sodium hydroxide solution to a pH of >12.

  • Extraction: The free this compound will move into the organic layer. Separate the layers and extract the aqueous layer multiple times with dichloromethane.

  • Isolation of Final Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation
ParameterDescription
MethodDiastereomeric Salt Crystallization
Chiral Resolving Agent(+)-Dibenzoyl-D-tartaric acid (or other suitable chiral acid)
Key SolventsMethanol, Ethyl Acetate, Dichloromethane
Expected OutcomePrecipitation of the less soluble diastereomeric salt
Final StepLiberation of the free amine with base

Purification of this compound

Final purification can be achieved by recrystallization to remove any residual impurities.

Experimental Protocol: Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent system. A common choice for amino lactams is a mixture of a polar solvent (like isopropanol or ethyl acetate) and a non-polar anti-solvent (like hexane or heptane).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot polar solvent.

  • Crystallization: Slowly add the non-polar anti-solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Racemic (±)-3-Aminoazepan-2-one Lysine L-Lysine HCl Neutralization Neutralization (NaOH, H₂O) Lysine->Neutralization Cyclization Azeotropic Cyclization (1-Butanol, Al₂O₃, Reflux) Neutralization->Cyclization Crude_Racemate Crude (±)-3-Aminoazepan-2-one Cyclization->Crude_Racemate

Caption: Workflow for the synthesis of racemic (±)-3-Aminoazepan-2-one.

Chiral Resolution and Purification Workflow

Resolution_Purification_Workflow cluster_resolution Chiral Resolution cluster_purification Final Purification Crude_Racemate Crude Racemate Salt_Formation Diastereomeric Salt Formation ((+)-DBTA, MeOH/EtOAc) Crude_Racemate->Salt_Formation Crystallization Crystallization & Filtration Salt_Formation->Crystallization Diastereomeric_Salt Pure Diastereomeric Salt ((R)-Amine • (+)-DBTA) Crystallization->Diastereomeric_Salt Liberation Liberation of Free Amine (NaOH, DCM/H₂O) Diastereomeric_Salt->Liberation Crude_R_Amine Crude this compound Liberation->Crude_R_Amine Recrystallization Recrystallization (e.g., IPA/Hexane) Crude_R_Amine->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for chiral resolution and final purification.

Logical Relationship of Methods

Logical_Relationship Start Starting Materials (Lysine or Caprolactam) Synthesis Racemic Synthesis Start->Synthesis Resolution Chiral Resolution Synthesis->Resolution Purification Final Purification Resolution->Purification Final_Product This compound Purification->Final_Product

Caption: Overall logical flow from starting materials to the final product.

References

Application Notes and Protocols for Determining Enantiomeric Excess of (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-Aminoazepan-2-one is a chiral cyclic β-amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The enantiomeric purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are required to accurately determine its enantiomeric excess (e.e.). This document provides detailed application notes and protocols for three common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] This can be achieved either directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[2]

Direct Chiral HPLC Method using a Polysaccharide-based CSP

This method relies on the differential interaction of the enantiomers of 3-aminoazepan-2-one with a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Instrument: A standard HPLC system equipped with a UV detector.

    • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Isopropyl Alcohol (IPA) in a ratio of 80:20 (v/v) with 0.1% diethylamine (DEA). The addition of a small amount of a basic modifier like DEA is often necessary to improve the peak shape of basic analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Data Presentation:

Parameter(S)-3-Aminoazepan-2-oneThis compound
Retention Time (min) 8.510.2
Resolution (Rs) -2.1
Tailing Factor 1.11.2
Limit of Detection (LOD) 0.05 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.15 µg/mL

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C D Inject into HPLC System C->D E Separate on Chiral Column D->E F Detect at 210 nm E->F G Integrate Peak Areas F->G H Calculate % e.e. G->H

Direct Chiral HPLC Workflow
Indirect Chiral HPLC Method via Derivatization

This approach involves reacting the amine group of 3-aminoazepan-2-one with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[3] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a commonly used CDA for primary and secondary amines.[3]

Experimental Protocol:

  • Derivatization Procedure:

    • Dissolve 1 mg of the 3-aminoazepan-2-one sample in 100 µL of acetone.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution.

    • Heat the mixture at 40 °C for 1 hour.

    • After cooling to room temperature, neutralize the reaction by adding 20 µL of 2 M HCl.

    • Dilute the sample to 1 mL with the mobile phase.

  • HPLC Instrumentation and Conditions:

    • Instrument: A standard HPLC system with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid, TFA).

      • 0-15 min: 30% to 70% Acetonitrile

      • 15-20 min: 70% Acetonitrile

      • 20-21 min: 70% to 30% Acetonitrile

      • 21-25 min: 30% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 340 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Calculate the enantiomeric excess as described for the direct HPLC method.

Data Presentation:

ParameterDiastereomer of (S)-enantiomerDiastereomer of (R)-enantiomer
Retention Time (min) 12.313.8
Resolution (Rs) -2.5
Tailing Factor 1.01.1
Limit of Detection (LOD) 0.02 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL0.06 µg/mL

Workflow Diagram:

Indirect_HPLC_Workflow cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample B Add Marfey's Reagent A->B C React at 40°C B->C D Neutralize and Dilute C->D E Inject into HPLC System D->E F Separate on C18 Column E->F G Detect at 340 nm F->G H Integrate Peak Areas G->H I Calculate % e.e. H->I

Indirect Chiral HPLC Workflow

Gas Chromatography (GC)

Gas chromatography is another effective technique for chiral separations, particularly for volatile compounds. For non-volatile compounds like 3-aminoazepan-2-one, derivatization is necessary to increase volatility and allow for separation on a GC column.

Indirect GC Method via Diastereomeric Derivatization

This method involves a two-step derivatization: first, the amino group is acylated, and then the molecule is further derivatized to form a volatile diastereomer.

Experimental Protocol:

  • Derivatization Procedure:

    • To 1 mg of the 3-aminoazepan-2-one sample in a vial, add 200 µL of trifluoroacetic anhydride (TFAA) and 100 µL of dichloromethane.

    • Heat the mixture at 100 °C for 10 minutes.

    • Evaporate the excess reagent under a stream of nitrogen.

    • To the residue, add 200 µL of (S)-(+)-2-butanol and 50 µL of pyridine.

    • Heat at 80 °C for 30 minutes.

    • Evaporate the solvent and redissolve the residue in 1 mL of ethyl acetate for GC injection.

  • GC Instrumentation and Conditions:

    • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A standard non-chiral capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 120 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis:

    • Calculate the enantiomeric excess based on the peak areas of the two diastereomeric derivatives.

Data Presentation:

ParameterDiastereomer of (S)-enantiomerDiastereomer of (R)-enantiomer
Retention Time (min) 18.218.9
Resolution (Rs) -1.8
Limit of Detection (LOD) 0.1 ng0.1 ng
Limit of Quantification (LOQ) 0.3 ng0.3 ng

Workflow Diagram:

GC_Workflow cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing A React with TFAA B Evaporate Reagent A->B C React with (S)-(+)-2-Butanol B->C D Prepare for Injection C->D E Inject into GC System D->E F Separate on DB-5 Column E->F G FID Detection F->G H Integrate Peak Areas G->H I Calculate % e.e. H->I

Indirect GC Workflow

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption for chiral analysis.[4][5] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).

CE Method using a Cyclodextrin Chiral Selector

Cyclodextrins are commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities.[6]

Experimental Protocol:

  • Sample and Electrolyte Preparation:

    • Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Add 20 mM of hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector.

    • Sample Preparation: Dissolve the 3-aminoazepan-2-one sample in the BGE to a concentration of 0.5 mg/mL.

  • CE Instrumentation and Conditions:

    • Instrument: A capillary electrophoresis system with a UV detector.

    • Capillary: Fused-silica capillary, 50 µm ID, 60 cm total length (50 cm to detector).

    • Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH (30 min), water (15 min), and BGE (30 min). Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).

    • Separation Voltage: 25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at 200 nm.

  • Data Analysis:

    • Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.

Data Presentation:

Parameter(S)-3-Aminoazepan-2-oneThis compound
Migration Time (min) 9.810.5
Resolution (Rs) -2.0
Theoretical Plates (N) 150,000155,000
Limit of Detection (LOD) 1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL3 µg/mL

Workflow Diagram:

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing A Prepare BGE with Chiral Selector B Dissolve Sample in BGE A->B D Inject Sample B->D C Condition Capillary C->D E Apply Voltage for Separation D->E F Detect at 200 nm E->F G Integrate Peak Areas F->G H Calculate % e.e. G->H

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (R)-3-Aminoazepan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches for the stereoselective synthesis of this compound?

A1: The main strategies for establishing the stereochemistry at the C3 position of the azepan-2-one ring are:

  • Asymmetric Synthesis: This involves using chiral catalysts, auxiliaries, or reagents to directly form the desired (R)-enantiomer. Common approaches include asymmetric hydrogenation or reduction of a suitable precursor.

  • Chiral Resolution: This method involves the separation of a racemic mixture of 3-aminoazepan-2-one. This can be achieved through classical resolution with a chiral acid to form diastereomeric salts, or through enzymatic kinetic resolution.[1]

  • Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as an amino acid, to introduce the desired stereocenter.

Q2: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

A2: The most common and reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[2] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Other methods include the use of chiral shift reagents in NMR spectroscopy or polarimetry if the specific rotation of the pure enantiomer is known.[1]

Q3: What is dynamic kinetic resolution and could it be applied to the synthesis of this compound?

A3: Dynamic kinetic resolution (DKR) is a powerful technique that combines kinetic resolution with in-situ racemization of the starting material.[1] In this process, as one enantiomer is selectively transformed, the other enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of the desired product.[1] An enzyme such as α-Amino-ε-caprolactam racemase could potentially be used in combination with a stereoselective acylase or amidase to achieve a DKR of a racemic 3-aminoazepan-2-one precursor.[3]

Troubleshooting Guides

Guide 1: Asymmetric Synthesis Approach - Diastereoselective Reduction of a Chiral Precursor

This guide focuses on a potential synthetic route involving the diastereoselective reduction of a chiral precursor, for example, a 3-azidoazepan-2-one derivative with a chiral auxiliary.

Problem 1: Low Diastereoselectivity in the Reduction Step

  • Potential Cause: The reducing agent is not bulky enough to be influenced by the chiral auxiliary.

  • Suggested Solution:

    • Screen a variety of reducing agents with different steric demands. For example, if you are using sodium borohydride, consider switching to a bulkier reagent like lithium tri-sec-butylborohydride (L-Selectride®).

    • Optimize the reaction temperature. Lowering the temperature often enhances diastereoselectivity.[1]

  • Potential Cause: The solvent is coordinating with the reducing agent, diminishing the influence of the chiral auxiliary.

  • Suggested Solution:

    • Experiment with a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like toluene or dichloromethane may improve selectivity.

Problem 2: Incomplete Reduction or Side Product Formation

  • Potential Cause: The reducing agent is not reactive enough or is being quenched by impurities.

  • Suggested Solution:

    • Increase the equivalents of the reducing agent.

    • Ensure all reagents and solvents are anhydrous, as water will quench many reducing agents.

    • Consider a more powerful reducing agent, but be mindful of potential over-reduction or other side reactions.

  • Potential Cause: The starting material or product is unstable under the reaction conditions.

  • Suggested Solution:

    • Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time.

    • Consider performing the reaction at a lower temperature for a longer duration.

Guide 2: Chiral Resolution Approach - Enzymatic Kinetic Resolution

This guide addresses challenges that may arise during the enzymatic kinetic resolution of racemic 3-aminoazepan-2-one or a suitable derivative.

Problem 1: Low Enantioselectivity of the Enzymatic Resolution

  • Potential Cause: The chosen enzyme is not suitable for the substrate.

  • Suggested Solution:

    • Screen a panel of different lipases or proteases. Lipases are known to be effective in resolving racemic amines and amides.

    • Consider using an immobilized enzyme, which can sometimes exhibit different or improved selectivity and is easier to recover and reuse.[4]

  • Potential Cause: The reaction conditions (pH, temperature, solvent) are suboptimal for the enzyme's activity and selectivity.

  • Suggested Solution:

    • Optimize the pH of the reaction medium. Most enzymes have a narrow optimal pH range for activity.

    • Vary the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease selectivity.[4]

    • If using an organic solvent, screen different options. The nature of the solvent can significantly impact enzyme performance.[4]

Problem 2: Slow or Incomplete Reaction

  • Potential Cause: The enzyme activity is low.

  • Suggested Solution:

    • Increase the enzyme loading.

    • Ensure the reaction medium provides an optimal environment for the enzyme (correct pH, absence of inhibitors).

    • If the reaction is a hydrolysis, ensure sufficient water is present. For acylation in an organic solvent, water content should be carefully controlled.

Problem 3: Difficulty in Separating the Product from the Unreacted Starting Material

  • Potential Cause: The product and remaining starting material have similar physical properties.

  • Suggested Solution:

    • If the resolution involves acylation of the amino group, the resulting amide will have different polarity, making chromatographic separation more straightforward.

    • If the physical properties are very similar, consider derivatizing the mixture to facilitate separation.

Data Presentation

Table 1: Comparison of Potential Stereoselective Strategies

StrategyKey AdvantagesKey ChallengesTypical Quantitative Outcome
Asymmetric Synthesis Direct access to the desired enantiomer, potentially high yield.Requires development of a highly selective catalyst or auxiliary system.>90% de, >95% ee
Classical Resolution Well-established methodology, can be scaled up.Theoretical maximum yield of 50% for the desired enantiomer, requires a suitable resolving agent.>98% de of diastereomeric salt
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50%, requires screening for a suitable enzyme.>99% ee at ~50% conversion
Dynamic Kinetic Resolution Theoretical yield of up to 100%, high enantioselectivity.Requires a compatible enzyme and racemization catalyst/conditions.>95% yield, >99% ee

Experimental Protocols

Protocol 1: Generalized Procedure for Diastereoselective Reduction

This is a generalized protocol based on common laboratory practices for diastereoselective reductions and should be optimized for the specific substrate.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the chiral precursor (1.0 eq.) dissolved in anhydrous solvent (e.g., THF, toluene).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., L-Selectride®, 1.1-1.5 eq., 1.0 M solution in THF) dropwise via syringe, maintaining the internal temperature.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride).

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the purified product.

Protocol 2: Generalized Procedure for Enzymatic Kinetic Resolution of a Racemic Amine

This protocol is a general guideline for the enzymatic acylation of a racemic amine and requires optimization for the specific substrate and enzyme.

  • Reaction Setup: In a vial, dissolve the racemic 3-aminoazepan-2-one (1.0 eq.) and the acylating agent (e.g., ethyl acetate, 5-10 eq.) in a suitable organic solvent (e.g., MTBE, toluene).

  • Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, Novozym® 435, 10-50 mg per mmol of substrate).

  • Reaction: Shake the mixture at a controlled temperature (e.g., 30-45 °C) in an incubator shaker.

  • Monitoring: Periodically take aliquots from the reaction, filter off the enzyme, and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product.

  • Work-up: When the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The enzyme can often be washed with the solvent and reused.

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted amine can be separated by column chromatography.

  • Analysis: Confirm the enantiomeric excess of the purified unreacted amine and the hydrolyzed acylated product by chiral HPLC.

Visualizations

G cluster_synthesis Synthetic Strategies cluster_analysis Analysis Asymmetric Synthesis Asymmetric Synthesis This compound This compound Asymmetric Synthesis->this compound Chiral Resolution Chiral Resolution Racemic 3-Aminoazepan-2-one Racemic 3-Aminoazepan-2-one Chiral Resolution->Racemic 3-Aminoazepan-2-one Chiral Pool Chiral Pool Chiral Pool->this compound Chiral HPLC Chiral HPLC Determine ee Determine ee Chiral HPLC->Determine ee NMR with Chiral Shift Reagent NMR with Chiral Shift Reagent Polarimetry Polarimetry Racemic 3-Aminoazepan-2-one->this compound This compound->Chiral HPLC

Caption: Overview of synthetic strategies and analytical methods.

G Start Start Low Diastereoselectivity Low Diastereoselectivity Start->Low Diastereoselectivity Screen Reducing Agents Screen Reducing Agents Low Diastereoselectivity->Screen Reducing Agents Bulky vs. Small Optimize Temperature Optimize Temperature Low Diastereoselectivity->Optimize Temperature Lower Temp Optimize Solvent Optimize Solvent Low Diastereoselectivity->Optimize Solvent Non-coordinating Acceptable Selectivity Acceptable Selectivity Low Diastereoselectivity->Acceptable Selectivity Yes Screen Reducing Agents->Low Diastereoselectivity Optimize Temperature->Low Diastereoselectivity Optimize Solvent->Low Diastereoselectivity

Caption: Troubleshooting workflow for low diastereoselectivity.

G Racemic Substrate Racemic Substrate Reaction Reaction Racemic Substrate->Reaction Enzyme Enzyme Enzyme->Reaction Acylating Agent Acylating Agent Acylating Agent->Reaction Acylated (S)-Enantiomer Acylated (S)-Enantiomer Reaction->Acylated (S)-Enantiomer Unreacted (R)-Enantiomer Unreacted (R)-Enantiomer Reaction->Unreacted (R)-Enantiomer Separation Separation Acylated (S)-Enantiomer->Separation Unreacted (R)-Enantiomer->Separation

Caption: Workflow for enzymatic kinetic resolution.

References

Technical Support Center: Synthesis of 3-Aminocaprolactams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminocaprolactams.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-aminocaprolactam?

A1: The two main synthetic routes for 3-aminocaprolactam are:

  • From ε-Caprolactam: This involves the nitration of ε-caprolactam to form 3-nitro-ε-caprolactam, followed by the hydrogenation of the nitro group to the desired amine.

  • From Lysine: This route involves the thermal cyclization of a lysine derivative, typically an ester, to form the aminocaprolactam. This method often results in the formation of α-amino-ε-caprolactam, a constitutional isomer of 3-aminocaprolactam, but similar principles apply to the synthesis of the 3-amino isomer from a suitable precursor.

Q2: My synthesis is producing a mixture of isomers. How can I improve the regioselectivity?

A2: Regioselectivity is a common challenge, particularly in the nitration of ε-caprolactam. The position of nitration can be influenced by the reaction conditions. Careful control of temperature, the nitrating agent, and the catalyst can help to favor the formation of the desired 3-nitro isomer. In the case of synthesis from a lysine derivative, the starting material's structure will dictate the final product's regiochemistry.

Q3: What are the most common side reactions I should be aware of?

A3: The most common side reactions in the synthesis of 3-aminocaprolactams include:

  • Oligomerization and Dimerization: The formation of linear and cyclic oligomers and dimers is a prevalent side reaction, especially at elevated temperatures.[1][2][3][4]

  • Racemization: As 3-aminocaprolactam is a chiral molecule, racemization is a significant concern, potentially leading to a loss of biological activity.[5][6][7]

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding amino acid.[8][9][10][11][12]

  • Side reactions during nitration: In the synthesis from ε-caprolactam, over-nitration or nitration at other positions of the caprolactam ring can occur.

  • Incomplete hydrogenation: In the synthesis from 3-nitro-ε-caprolactam, incomplete reduction can lead to the presence of nitro or other intermediate reduction products in the final product.

Troubleshooting Guides

Problem 1: Low Yield of 3-Aminocaprolactam
Potential Cause Troubleshooting Steps
Oligomerization/Dimerization - Lower the reaction temperature. - Reduce the reaction time. - Use a more dilute reaction mixture. - In the case of lysine cyclization, consider using a catalyst that promotes intramolecular cyclization over intermolecular reactions.[1][3]
Hydrolysis of the Lactam Ring - Ensure anhydrous reaction conditions. - Use non-aqueous workup procedures where possible. - If acidic or basic conditions are necessary, perform the reaction at a lower temperature and for a shorter duration.[8][9]
Incomplete Nitration or Hydrogenation - Nitration: Increase the reaction time or temperature cautiously. Consider using a stronger nitrating agent. - Hydrogenation: Ensure the catalyst is active. Increase the hydrogen pressure. Check for catalyst poisons in the starting material or solvent.[13][14][15][16]
Suboptimal Cyclization Conditions (from Lysine) - Optimize the reaction temperature and time. - Screen different solvents to find one that favors cyclization. - Investigate the use of different catalysts, such as Al₂O₃, which has been shown to be effective in the cyclization of lysine derivatives.[17][18][19][20]
Problem 2: Presence of Impurities in the Final Product
Impurity Potential Cause Mitigation and Purification
Oligomers/Dimers High reaction temperature or concentration.Mitigation: See "Low Yield" section. Purification: Fractional distillation or crystallization can be used to separate the monomer from higher molecular weight oligomers.
Unreacted Starting Material Incomplete reaction.Mitigation: Optimize reaction conditions (time, temperature, catalyst loading). Purification: Chromatography or recrystallization.
Hydrolyzed Product (Aminocaproic Acid Derivative) Presence of water during the reaction or workup.Mitigation: Use anhydrous solvents and reagents. Purification: Ion-exchange chromatography can be effective in removing the amino acid.
Racemic Mixture Harsh reaction conditions (high temperature, strong acid/base).Mitigation: Use milder reaction conditions. Consider enzymatic methods for stereospecificity. Chiral catalysts or auxiliaries can also be employed. Purification: Chiral chromatography or diastereomeric salt resolution.[5][6][7]
Nitro-functionalized byproducts Incomplete hydrogenation or side reactions during nitration.Mitigation: Ensure complete hydrogenation. Optimize nitration conditions to improve regioselectivity. Purification: Chromatography is typically required to separate these closely related impurities.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the synthesis of aminocaprolactams from L-lysine hydrochloride. While the data is for the synthesis of α-amino-ε-caprolactam, it provides a useful reference for the optimization of 3-aminocaprolactam synthesis.

Table 1: Synthesis of α-Amino-ε-caprolactam from L-Lysine Hydrochloride [19]

Method Solvent Catalyst Temperature (°C) Reaction Time (h) Yield (%)
11-PentanolAl₂O₃1374~96
21-ButanolAl₂O₃1176~92
31,2-PropanediolNone1872~96
41-HexanolNone1578~89
5HexanolNoneReflux875

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-ε-caprolactam (Conceptual)

This is a conceptual protocol based on general nitration procedures and requires optimization for this specific substrate.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool ε-caprolactam dissolved in a suitable solvent (e.g., concentrated sulfuric acid) to 0-5 °C in an ice bath.

  • Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonia) to precipitate the crude 3-nitro-ε-caprolactam.

  • Purification: Filter the crude product, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol or water).

Protocol 2: Hydrogenation of 3-Nitro-ε-caprolactam to 3-Aminocaprolactam (Conceptual)

This is a general protocol for nitro group reduction and should be adapted and optimized.

  • Catalyst Preparation: In a hydrogenation vessel, suspend a catalyst (e.g., 5-10% Pd/C) in a suitable solvent (e.g., ethanol or methanol).

  • Reaction Mixture: Add the 3-nitro-ε-caprolactam to the catalyst suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-aminocaprolactam, which can be further purified by recrystallization or chromatography.

Protocol 3: Synthesis of α-Amino-ε-caprolactam from L-Lysine Hydrochloride[21]
  • Neutralization: Neutralize L-lysine hydrochloride (e.g., 30 mmols) with an equimolar amount of NaOH.

  • Reaction Setup: To the neutralized mixture, add the chosen solvent (e.g., 120 ml of 1-pentanol) and catalyst if applicable (e.g., 270 mmols of Al₂O₃).

  • Cyclization: Heat the mixture to the specified temperature (e.g., 137 °C for 1-pentanol) and reflux for the indicated time (e.g., 4 hours).

  • Workup: After cooling, the workup procedure may involve filtration to remove any solid catalyst or byproducts, followed by concentration of the filtrate to obtain the crude product.

  • Purification: The crude α-amino-ε-caprolactam can be purified by recrystallization or sublimation.

Visualizations

Synthesis_Routes cluster_0 Route 1: From ε-Caprolactam cluster_1 Route 2: From Lysine ε-Caprolactam ε-Caprolactam 3-Nitro-ε-caprolactam 3-Nitro-ε-caprolactam ε-Caprolactam->3-Nitro-ε-caprolactam Nitration 3-Aminocaprolactam 3-Aminocaprolactam 3-Nitro-ε-caprolactam->3-Aminocaprolactam Hydrogenation Lysine Derivative Lysine Derivative Aminocaprolactam Aminocaprolactam Lysine Derivative->Aminocaprolactam Thermal Cyclization Troubleshooting_Low_Yield Low Yield Low Yield Oligomerization Oligomerization Low Yield->Oligomerization Hydrolysis Hydrolysis Low Yield->Hydrolysis Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Lower Temperature\nReduce Time\nDilute Reaction Lower Temperature Reduce Time Dilute Reaction Oligomerization->Lower Temperature\nReduce Time\nDilute Reaction Anhydrous Conditions\nNon-aqueous Workup Anhydrous Conditions Non-aqueous Workup Hydrolysis->Anhydrous Conditions\nNon-aqueous Workup Optimize Conditions\n(Time, Temp, Catalyst) Optimize Conditions (Time, Temp, Catalyst) Incomplete Reaction->Optimize Conditions\n(Time, Temp, Catalyst) Side_Reactions 3-Aminocaprolactam Synthesis 3-Aminocaprolactam Synthesis Oligomerization Oligomerization 3-Aminocaprolactam Synthesis->Oligomerization Racemization Racemization 3-Aminocaprolactam Synthesis->Racemization Hydrolysis Hydrolysis 3-Aminocaprolactam Synthesis->Hydrolysis Byproducts Nitration/Hydrogenation Byproducts 3-Aminocaprolactam Synthesis->Byproducts

References

Technical Support Center: Optimizing Derivatization of (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of (R)-3-Aminoazepan-2-one. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the primary amine of this compound?

A1: The primary amino group of this compound is typically derivatized through three main reactions:

  • Acylation: Reaction with acylating agents like acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. A suitable mobile phase would be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexanes, adjusted to achieve good separation between the starting material and the product. Staining with ninhydrin can be used to visualize the primary amine of the starting material, which should disappear as the reaction proceeds. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q3: What are the best practices for purifying the derivatized product?

A3: Purification of N-substituted 3-aminoazepan-2-one derivatives is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is often a good starting point. Recrystallization can also be an effective purification method if the product is a solid.

Q4: Can the lactam ring of this compound open during derivatization?

A4: The lactam is generally stable under most derivatization conditions for the primary amine. However, harsh basic or acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the lactam ring. It is advisable to use mild reaction conditions whenever possible.

Troubleshooting Guides

Acylation Reactions
Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of acylating agent: Acyl chlorides and anhydrides are moisture-sensitive.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inadequate base: The reaction generates HCl or a carboxylic acid, which can protonate the starting amine, rendering it non-nucleophilic.Use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid produced.
Low reactivity of the amine: Steric hindrance around the amino group can slow down the reaction.Consider using a more reactive acylating agent or a coupling reagent (see protocol section). Increasing the reaction temperature may also help, but should be done cautiously to avoid side reactions.
Presence of Multiple Spots on TLC Diacylation: The lactam nitrogen can be acylated under certain conditions.Use a stoichiometric amount of the acylating agent and a non-nucleophilic base. Avoid highly reactive acylating agents if diacylation is a problem.
Side reactions: The acylating agent may react with the solvent or impurities.Ensure the purity of all reagents and solvents.
Difficulty in Product Purification Co-elution with starting material: The product and starting material may have similar polarities.Optimize the eluent system for column chromatography. A shallow gradient or a different solvent system may improve separation.
Product is an oil: The product may not crystallize easily.If the product is an oil, purification by column chromatography is the best option.
Sulfonylation Reactions
Issue Potential Cause Recommended Solution
Low Yield Slow reaction rate: Sulfonyl chlorides are generally less reactive than acyl chlorides.Increase the reaction temperature or reaction time. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.
Incomplete dissolution of reagents: The starting material or sulfonyl chloride may not be fully dissolved in the chosen solvent.Choose a solvent in which all reactants are soluble. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
Formation of Colored Impurities Decomposition of sulfonyl chloride: Some sulfonyl chlorides can decompose, especially when heated.Perform the reaction at the lowest effective temperature. Ensure the sulfonyl chloride is of high purity.
Product is Difficult to Handle Product is a sticky solid or oil: This can make purification challenging.Trituration with a non-polar solvent like hexanes or ether can sometimes induce crystallization. Otherwise, column chromatography is recommended.
Reductive Amination Reactions
Issue Potential Cause Recommended Solution
Low Yield of Desired Amine Reduction of the aldehyde/ketone: The reducing agent may reduce the carbonyl compound before it forms the imine with the amine.Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce imines over carbonyls[1][2].
Incomplete imine formation: The equilibrium for imine formation may not favor the product.The reaction is often carried out in a solvent that allows for the removal of water, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), sometimes with the addition of a dehydrating agent like molecular sieves. Running the reaction at a slightly acidic pH (around 5-6) can also favor imine formation[3].
Over-alkylation: The secondary amine product can react further with the aldehyde to form a tertiary amine.Use a stoichiometric amount of the aldehyde. If over-alkylation is still an issue, consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.
Presence of Unreacted Starting Materials Insufficient reducing agent: Not enough hydride source to complete the reduction.Use a slight excess (1.2-1.5 equivalents) of the reducing agent.
Reaction time is too short: Imine formation or reduction may be slow.Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed.
Difficulty in Purification Separating product from unreacted aldehyde/ketone: The product and carbonyl compound may have similar polarities.An acidic wash during the workup can help to remove the basic amine product into the aqueous layer, separating it from the neutral carbonyl compound. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Data Presentation

Due to the limited availability of specific quantitative data for the derivatization of this compound in the public domain, the following tables provide illustrative data based on general principles and results for structurally similar compounds. These should be considered as starting points for optimization.

Table 1: Illustrative Conditions for Acylation of this compound with Acetic Anhydride

EntrySolventBase (1.2 eq.)Temperature (°C)Time (h)Illustrative Yield (%)
1Dichloromethane (DCM)Triethylamine (TEA)0 to RT2~85
2Tetrahydrofuran (THF)Triethylamine (TEA)0 to RT3~80
3Dichloromethane (DCM)Pyridine0 to RT2~90
4Acetonitrile (ACN)DIPEART4~75

Table 2: Illustrative Conditions for Sulfonylation of this compound with p-Toluenesulfonyl Chloride

EntrySolventBase (1.5 eq.)Catalyst (0.1 eq.)Temperature (°C)Time (h)Illustrative Yield (%)
1Dichloromethane (DCM)Triethylamine (TEA)DMAPRT12~70
2Pyridine--RT12~80
3Tetrahydrofuran (THF)Triethylamine (TEA)DMAP506~75
4Dichloromethane (DCM)Potassium Carbonate-RT24~60

Table 3: Illustrative Conditions for Reductive Amination of this compound with Benzaldehyde

EntryReducing Agent (1.5 eq.)SolventAdditiveTemperature (°C)Time (h)Illustrative Yield (%)
1Sodium TriacetoxyborohydrideDichloromethane (DCM)Acetic Acid (1 eq.)RT12~90
2Sodium CyanoborohydrideMethanolAcetic Acid (to pH 6)RT16~85
3Sodium BorohydrideMethanol-0 to RT6~60 (with potential for aldehyde reduction)
4H₂ (50 psi), Pd/C (10 mol%)Methanol-RT24~95

Experimental Protocols

Protocol 1: General Procedure for Acylation
  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sulfonylation
  • To a solution of this compound (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere, add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC.

  • Dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Reductive Amination
  • To a stirred suspension of this compound (1.0 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add the aldehyde or ketone (1.1 eq.) and glacial acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_acylation start Start dissolve Dissolve this compound and base in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_acylating_agent Add acylating agent dropwise cool->add_acylating_agent react Stir at room temperature (Monitor by TLC) add_acylating_agent->react quench Quench with water react->quench workup Aqueous workup (HCl, NaHCO3, brine) quench->workup dry Dry over Na2SO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End Product purify->end

Caption: Experimental workflow for the acylation of this compound.

troubleshooting_low_yield low_yield Low Yield Observed check_reagents Check for moisture in reagents/solvents? low_yield->check_reagents yes_moisture Yes check_reagents->yes_moisture Yes no_moisture No check_reagents->no_moisture No check_base Sufficient base used? yes_base Yes check_base->yes_base Yes no_base No check_base->no_base No check_temp Reaction temperature optimal? yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No solution_reagents Use anhydrous conditions and freshly opened reagents. yes_moisture->solution_reagents no_moisture->check_base yes_base->check_temp solution_base Add more base (1.2-1.5 eq.). no_base->solution_base solution_temp Increase temperature cautiously or add a catalyst. no_temp->solution_temp

Caption: Troubleshooting flowchart for addressing low reaction yield.

reductive_amination_pathway amine This compound imine Imine Intermediate amine->imine + Carbonyl - H2O carbonyl Aldehyde or Ketone carbonyl->imine product N-Substituted Derivative imine->product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Signaling pathway for the reductive amination of this compound.

References

Technical Support Center: Purification Strategies for Removing (S)-enantiomer Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of the desired (R)-enantiomer from its unwanted (S)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing an unwanted (S)-enantiomer?

A1: The three most common and effective strategies for separating enantiomers are Chiral Chromatography (HPLC and SFC), Diastereomeric Crystallization, and Enzymatic Kinetic Resolution. Each method has its own advantages and is suited for different scales and types of molecules.

Q2: How do I choose the best purification strategy for my compound?

A2: The choice of method depends on several factors:

  • Scale of purification: Chiral chromatography is suitable for both analytical and preparative scales. Diastereomeric crystallization is often preferred for large-scale, industrial applications due to its cost-effectiveness.[1] Enzymatic resolution is also scalable and offers high selectivity.

  • Functional groups: Diastereomeric crystallization is most effective for acidic or basic compounds that can form salts.[2] Enzymatic resolution is well-suited for compounds with functional groups like esters, amides, or alcohols that can be selectively modified by enzymes.[1]

  • Development timeline: Chiral chromatography can often be developed relatively quickly, especially with automated screening systems. Diastereomeric crystallization may require more extensive screening of resolving agents and solvents.

Q3: What is a realistic expectation for yield and enantiomeric excess (ee) with these methods?

A3: Both yield and enantiomeric excess are highly dependent on the specific compound and the chosen method.

  • Chiral Chromatography: Can achieve very high enantiomeric excess (>99%) and good recovery, although yield can be compromised during preparative separations to ensure high purity.

  • Diastereomeric Crystallization: The theoretical maximum yield for the desired enantiomer is 50% in a single crystallization step, as the other 50% is the unwanted enantiomer.[1] However, with optimization and recycling of the unwanted enantiomer, overall yields can be much higher. Enantiomeric excess is typically high after recrystallization.

  • Enzymatic Kinetic Resolution: Similar to diastereomeric crystallization, the maximum yield for the desired enantiomer is 50% because the enzyme selectively converts one enantiomer, leaving the other behind.[3] Dynamic kinetic resolution, which combines resolution with in-situ racemization of the unwanted enantiomer, can theoretically achieve yields approaching 100%.

Troubleshooting Guides

Chiral Chromatography (HPLC/SFC)

Q1: I am not seeing any separation between my enantiomers. What should I do?

A1: A lack of separation on a chiral column is a common issue during method development. Here are some steps to troubleshoot:

  • Column Selection: The primary reason for no separation is an inappropriate Chiral Stationary Phase (CSP). Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, Pirkle-type).[4][5][6]

  • Mobile Phase Composition: For normal-phase chromatography, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[4]

  • Additives: For basic analytes, add a small amount of a basic modifier (e.g., diethylamine). For acidic analytes, add an acidic modifier (e.g., trifluoroacetic acid).[6]

Q2: I have some separation, but the resolution is poor (peaks are overlapping). How can I improve it?

A2: Poor resolution can often be improved with systematic optimization:

  • Flow Rate: Chiral separations are often sensitive to flow rate. Try reducing the flow rate, as this can sometimes significantly improve resolution.[4]

  • Temperature: Temperature can have a significant and unpredictable effect on chiral separations. Experiment with both increasing and decreasing the column temperature.[4]

  • Mobile Phase Optimization: Make small, systematic changes to the mobile phase composition. For example, change the alcohol modifier percentage in 2-5% increments in normal phase, or the organic modifier percentage in reversed phase.

Q3: My peak shapes are poor (e.g., tailing or fronting). What is the cause?

A3: Poor peak shape can be due to several factors:

  • Sample Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the sample concentration.

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.[7]

  • Column Contamination: Strongly adsorbed impurities at the head of the column can cause peak tailing. Flushing the column with a strong solvent (for immobilized columns) may help.[8]

Q4: My retention times are not reproducible. How can I fix this?

A4: Poor reproducibility is often related to the stability of the chromatographic system:

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting a sequence.[4]

  • Temperature Control: Use a column oven to maintain a stable temperature. Small fluctuations in temperature can affect retention times.[4]

  • Mobile Phase Preparation: Prepare the mobile phase carefully and consistently. For mobile phases with additives, ensure they are accurately measured.

Diastereomeric Crystallization

Q1: I've mixed my racemic compound and the resolving agent, but no crystals are forming. What should I do?

A1: A lack of crystallization can be due to several factors related to solubility and supersaturation:

  • Solvent Choice: The solvent is critical. If both diastereomeric salts are highly soluble, crystallization will not occur. Perform a solvent screen to find a solvent where one salt is significantly less soluble than the other.

  • Concentration: The solution may be too dilute. Try carefully evaporating some of the solvent to increase the concentration.[9]

  • Inducing Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask at the liquid-air interface with a glass rod or adding a seed crystal of the desired diastereomeric salt.[9]

Q2: I'm getting a precipitate, but it's an oil, not crystals. How can I fix this?

A2: "Oiling out" occurs when the diastereomeric salt comes out of solution as a liquid phase. This is often due to:

  • High Supersaturation: The solution is too concentrated. Try using a more dilute solution or cooling the solution more slowly.[9]

  • Inappropriate Solvent: The melting point of the salt may be below the solution temperature in the chosen solvent. A different solvent may be required.

  • Temperature: Try heating the solution to dissolve the oil and then cool it very slowly to encourage crystal formation.

Q3: I've isolated crystals, but the diastereomeric excess (d.e.) is low. How can I improve the purity?

A3: Low diastereomeric excess indicates that both diastereomers are co-crystallizing. To improve this:

  • Recrystallization: The most common method to improve purity is to perform one or more recrystallizations. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-form slowly. This will result in some loss of yield but should increase the d.e.

  • Solvent System: The solubility difference between the diastereomers may not be large enough in the current solvent. A different solvent or solvent mixture may provide better selectivity.

  • Cooling Rate: A slower cooling rate often leads to higher purity crystals.

Q4: The diastereomeric excess is high, but my yield is very low. How can I improve the yield?

A4: This is a common trade-off in crystallization. To improve the yield:

  • Optimize Solvent and Temperature: A different solvent or a lower final crystallization temperature might decrease the solubility of the desired diastereomer, leading to a higher recovery.

  • Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled back into the process, which can significantly improve the overall yield.[9]

Enzymatic Kinetic Resolution

Q1: The enzymatic reaction is very slow or not proceeding at all. What could be the problem?

A1: Low or no enzyme activity can be due to several factors:

  • Enzyme Inactivation: The enzyme may have been denatured by temperature, pH, or the organic solvent. Ensure the reaction conditions are within the enzyme's optimal range.

  • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.

  • Water Content: Many enzymatic reactions in organic solvents require a small amount of water for the enzyme to be active. The optimal amount of water is enzyme and solvent dependent.

Q2: The reaction is proceeding, but the enantioselectivity is low (low ee). How can I improve it?

A2: Low enantioselectivity means the enzyme is not discriminating well between the two enantiomers.

  • Enzyme Screening: Different enzymes can have vastly different selectivities for the same substrate. Screen a variety of enzymes (e.g., different lipases) to find one with higher enantioselectivity.

  • Solvent: The organic solvent can have a profound effect on the enzyme's conformation and thus its enantioselectivity. Screen a range of solvents with different polarities.

  • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

Q3: How do I stop the reaction at the optimal point (around 50% conversion) to get high ee for both the product and the remaining starting material?

A3: Monitoring the reaction progress is key.

  • Time Course Study: Run a small-scale reaction and take aliquots at different time points. Analyze the enantiomeric excess of the product and the remaining starting material by chiral chromatography (HPLC or GC).

  • Conversion vs. ee: Plot the enantiomeric excess of both the product and the unreacted starting material as a function of conversion. This will help you determine the optimal reaction time to achieve the desired purity for both enantiomers.

Data Presentation

Table 1: Comparison of Purification Strategies for Removing (S)-enantiomer Impurity

ParameterChiral Chromatography (HPLC/SFC)Diastereomeric CrystallizationEnzymatic Kinetic Resolution
Principle Differential interaction with a chiral stationary phaseFormation of diastereomers with different solubilitiesEnantioselective enzymatic conversion
Typical Yield >90% (preparative)<50% (single step), can be >90% with recycle<50%, up to 100% with Dynamic Kinetic Resolution
Enantiomeric Excess (ee) Often >99%>98% after recrystallizationOften >95%
Scalability Analytical to kg scaleGram to multi-ton scaleLab to industrial scale
Advantages Broad applicability, rapid method developmentCost-effective for large scale, robustHigh selectivity, mild conditions, "green"
Disadvantages High cost of columns and solventsLimited to compounds that form salts, can be labor-intensive to developLimited to substrates with specific functional groups, requires enzyme screening

Table 2: Quantitative Data for Diastereomeric Crystallization of Racemic Ibuprofen

Resolving AgentSolventYield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (ee) of (S)-Ibuprofen (%)
(S)-(-)-α-methylbenzylamineEthyl Acetate7180-
(S)-(-)-α-methylbenzylamine with KOHWater/Methanol95-80
N-octyl-D-glucamineIsopropanol73.2-99.0
N-methyl-D-glucamineToluene/Water82.4-86.4

Data compiled from multiple sources for illustrative purposes.[10][11]

Table 3: Quantitative Data for Lipase-Catalyzed Kinetic Resolution

Racemic SubstrateLipaseAcyl DonorConversion (%)ee of (S)-alcohol (%)ee of (R)-acetate (%)
1-PhenylethanolCandida antarctica Lipase BVinyl acetate~50>99>99
1-(m-TMS-phenyl)ethanolCandida antarctica Lipase BVinyl acetate50>99>99
1-(p-TMS-phenyl)ethanolCandida antarctica Lipase BVinyl acetate50>99>99
3-Phenylbutanoic acid ethyl esterAlcaligenes spp.(Hydrolysis)-97 (acid)98 (ester)

Data compiled from multiple sources for illustrative purposes.[7][12]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

Objective: To develop a robust chiral HPLC method for the separation of (R)- and (S)-enantiomers.

Methodology:

  • Column Screening:

    • Select a set of 3-5 chiral columns with different stationary phases (e.g., polysaccharide-based like Chiralpak IA/IB/IC, and a macrocyclic glycopeptide like Chirobiotic V).[5][6]

    • Prepare a stock solution of the racemic standard at approximately 1 mg/mL in a suitable solvent.

    • Screen each column with a set of generic mobile phases in normal phase, polar organic, and reversed-phase modes.

      • Normal Phase: Hexane/Ethanol (90:10) and Hexane/Isopropanol (90:10). Add 0.1% of an acidic or basic modifier if the analyte is basic or acidic, respectively.

      • Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid (50:50) and Methanol/Water with 0.1% Formic Acid (50:50).

  • Method Optimization:

    • Select the column and mobile phase combination that shows the best initial separation.

    • Optimize the mobile phase composition by systematically varying the percentage of the organic modifier.

    • Optimize the flow rate (typically between 0.5 and 1.5 mL/min for analytical columns).

    • Optimize the column temperature to improve resolution and peak shape.

  • Method Validation:

    • Once optimal conditions are found, validate the method for linearity, precision, accuracy, and robustness according to standard guidelines.

Protocol 2: Diastereomeric Crystallization of a Racemic Amine with D-(-)-Mandelic Acid

Objective: To resolve a racemic amine by forming diastereomeric salts with D-(-)-mandelic acid.[8]

Methodology:

  • Salt Formation:

    • In a flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol or isopropanol) with gentle heating.

    • In a separate flask, dissolve D-(-)-mandelic acid (1.0 equivalent) in the same solvent.

    • Slowly add the mandelic acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

    • If crystallization is slow, try scratching the inside of the flask or adding a seed crystal.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • To improve purity, perform a recrystallization by dissolving the crystals in a minimal amount of hot solvent and allowing them to cool slowly.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 10).

    • Extract the liberated amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

Objective: To resolve a racemic secondary alcohol via enantioselective acylation using a lipase.

Methodology:

  • Reaction Setup:

    • To a solution of the racemic secondary alcohol (1.0 equivalent) in an organic solvent (e.g., hexane or toluene), add an acyl donor (e.g., vinyl acetate, 2-3 equivalents).

    • Add the lipase (e.g., Candida antarctica lipase B, typically 10-50 mg per mmol of substrate).

  • Reaction Monitoring:

    • Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the starting material and product.

  • Work-up and Purification:

    • When the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the enzyme.

    • Wash the enzyme with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol from the acetylated product by column chromatography on silica gel.

Visualizations

experimental_workflow_chiral_hplc cluster_screening Column & Mobile Phase Screening cluster_optimization Method Optimization cluster_analysis Analysis & Purification racemic_sample Racemic Sample column_screening Screen Multiple CSPs (e.g., Chiralpak IA, IB, IC) racemic_sample->column_screening mobile_phase_screening Screen Mobile Phases (NP, RP, Polar Organic) column_screening->mobile_phase_screening optimize_mp Optimize Mobile Phase Composition mobile_phase_screening->optimize_mp optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp analytical_method Validated Analytical Method optimize_temp->analytical_method prep_hplc Preparative HPLC analytical_method->prep_hplc pure_enantiomers Separated (R) and (S) Enantiomers prep_hplc->pure_enantiomers

Caption: Chiral HPLC Method Development Workflow.

experimental_workflow_diastereomeric_crystallization racemic_mixture Racemic Mixture ((R/S)-Amine) salt_formation Salt Formation in Solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent ((R)-Acid) resolving_agent->salt_formation crystallization Slow Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Amine-(R)-Acid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Contains (S)-Amine-(R)-Acid) filtration->mother_liquor Liquid liberation Liberation of Free Amine (Add Base) less_soluble_salt->liberation recycle Racemize & Recycle (S)-Amine mother_liquor->recycle pure_r_amine Pure (R)-Amine liberation->pure_r_amine

Caption: Diastereomeric Crystallization Workflow.

experimental_workflow_enzymatic_resolution racemic_alcohol Racemic Alcohol ((R/S)-OH) enzymatic_reaction Enzymatic Reaction (Lipase in Organic Solvent) racemic_alcohol->enzymatic_reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzymatic_reaction reaction_mixture Reaction Mixture at ~50% Conversion enzymatic_reaction->reaction_mixture separation Chromatographic Separation (Silica Gel) reaction_mixture->separation s_alcohol Unreacted (S)-Alcohol separation->s_alcohol r_acetate Product (R)-Acetate separation->r_acetate

Caption: Enzymatic Kinetic Resolution Workflow.

References

Overcoming low yields in the synthesis of substituted aminoazepanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of substituted aminoazepanones.

Troubleshooting Guide

Low yields in the synthesis of substituted aminoazepanones can arise from various factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Product Formation in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation in the synthesis of N-aryl or N-heteroaryl aminoazepanones. However, its success is highly dependent on the careful control of reaction parameters.

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Use a fresh batch of palladium catalyst and ligand. Catalysts can degrade over time, especially if not stored under an inert atmosphere. - Ensure the use of a pre-catalyst or proper in-situ activation. The active Pd(0) species is crucial for the catalytic cycle.
Inappropriate Ligand - Screen different phosphine ligands. The choice of ligand is critical and substrate-dependent. For electron-rich anilines, bulky, electron-rich ligands like Xantphos or DavePhos are often effective.
Base Inefficiency - Use a fresh, anhydrous, and finely powdered strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is a common choice. The physical form of the base can impact its reactivity. - Ensure a sufficient excess of the base is used.
Low Reaction Temperature - Gradually increase the reaction temperature. Some couplings require higher temperatures to proceed at a reasonable rate. Monitor for potential side reactions at elevated temperatures.
Poor Solvent Choice - Use anhydrous, inert solvents like toluene or dioxane. Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst. - If solubility is an issue, consider using a co-solvent.
Presence of Oxygen or Moisture - Thoroughly degas the solvent and reaction mixture. The Pd(0) catalyst is sensitive to air. - Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas (argon or nitrogen).

Problem 2: Low Yields in Reductive Amination

Reductive amination is a common strategy to introduce the amino group at the 3-position of the azepanone ring, typically by reacting a 3-ketoazepanone precursor with an amine.

Potential Cause Troubleshooting Steps
Inefficient Imine Formation - Adjust the pH of the reaction mixture. Imine formation is typically favored under weakly acidic conditions. - Use a dehydrating agent to remove the water formed during imine formation and shift the equilibrium towards the product.
Sub-optimal Reducing Agent - Select a reducing agent that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for their selectivity. - Ensure the reducing agent is added after sufficient time has been allowed for imine formation.
Side Reactions - Over-alkylation of the amine can be an issue. This can sometimes be minimized by using a smaller excess of the amine and controlling the reaction time. - Consider a stepwise procedure: first form the imine, isolate or carry it forward in-situ, and then add the reducing agent.

Problem 3: Difficulty with Protecting Groups

Protecting groups are often necessary to mask the amine functionality of the aminoazepanone or other reactive groups in the molecule during subsequent synthetic steps. Issues with protecting groups can significantly impact overall yield.

Potential Cause Troubleshooting Steps
Incomplete Protection/Deprotection - Ensure optimal conditions for the specific protecting group. For example, Boc protection typically requires a base like triethylamine, while deprotection is achieved with a strong acid like TFA. - Monitor the reaction progress carefully using techniques like TLC or LC-MS to ensure complete conversion.
Protecting Group Instability - Choose a protecting group that is stable to the subsequent reaction conditions. For instance, if a reaction requires basic conditions, a base-labile protecting group like Fmoc should be avoided. - Consider orthogonal protecting group strategies if multiple protecting groups are needed in the synthetic route. This allows for the selective removal of one protecting group in the presence of others.
Side Reactions during Deprotection - Use scavengers during deprotection. For example, when removing a Boc group with TFA, carbocations can be formed that may react with sensitive functional groups. Scavengers like triisopropylsilane (TIS) can trap these reactive species.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted aminoazepanones?

A1: The most prevalent methods include:

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl aminoazepanones from a halo-azepanone precursor.

  • Reductive Amination: To introduce an amino group at the 3-position by reacting a 3-ketoazepanone with an amine.

  • Ring-closing Metathesis (RCM): For the construction of the azepanone ring itself from acyclic precursors.

  • Beckmann Rearrangement: A classical method for synthesizing lactams from oximes.

Q2: How can I improve the purity of my substituted aminoazepanone product?

A2: Purification can be challenging due to the polar nature of these compounds. Consider the following:

  • Column Chromatography: Use silica gel, and a gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent like ethyl acetate or methanol. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be employed.

Q3: Are there any specific safety precautions I should take when synthesizing these compounds?

A3: Yes, always follow standard laboratory safety procedures. Specifically:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents like toluene and dioxane are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a 3-Bromo-azepan-2-one derivative:

  • To an oven-dried Schlenk tube, add the 3-bromo-azepan-2-one derivative (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Reductive Amination of a 3-Keto-azepan-2-one derivative:

  • Dissolve the 3-keto-azepan-2-one derivative (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_workup Workup & Purification cluster_end Final Product start Substituted Azepanone Precursor (e.g., Halo- or Keto-azepanone) reaction Key Reaction (e.g., Buchwald-Hartwig or Reductive Amination) start->reaction reagents Amine/Coupling Partner reagents->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography / Crystallization extraction->purification product Substituted Aminoazepanone purification->product

Caption: General experimental workflow for the synthesis of substituted aminoazepanones.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst/Ligand System (Screen different combinations) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent consider_route Consider Alternative Synthetic Route optimize_base_solvent->consider_route Still low yield

Caption: Decision tree for troubleshooting low yields in aminoazepanone synthesis.

Preventing racemization during functionalization of (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of (R)-3-Aminoazepan-2-one during functionalization of the amino group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when functionalizing the amino group of this compound?

A1: Racemization, or epimerization at the chiral center (C3), primarily occurs through the formation of an oxazolone (or azlactone) intermediate. During the coupling reaction to functionalize the amino group, the adjacent lactam carbonyl can be activated. If a base is present, it can abstract the acidic proton at the C3 position of the oxazolone, leading to a loss of stereochemical information. Subsequent reaction will yield a mixture of (R) and (S) enantiomers.[1][2] A secondary, less common mechanism is the direct abstraction of the C3 proton by a strong base.[2]

Q2: How does my choice of coupling reagent impact racemization?

A2: The coupling reagent is critical in controlling racemization. Reagents that generate highly reactive intermediates are more prone to causing racemization.

  • Carbodiimides (e.g., DCC, DIC): These reagents form a highly reactive O-acylisourea intermediate which is very susceptible to racemization. Therefore, they must be used with racemization-suppressing additives like HOAt or OxymaPure.[1][3]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are generally considered safer options as they are highly efficient and have a lower tendency to cause racemization, especially when used correctly.[1][4] COMU, incorporating OxymaPure in its structure, is noted for its effectiveness and safety.[1]

  • Phosphonium Salts (e.g., BOP, PyBOP): These are also excellent for minimizing racemization but can have drawbacks like the formation of carcinogenic byproducts (HMPA in the case of BOP).[3] DEPBT is a phosphonium reagent known for its remarkable resistance to racemization.[4]

Q3: What are racemization-suppressing additives and which ones should I use?

A3: Additives are nucleophiles that react with the activated intermediate to form a more stable active ester, which is less prone to racemization than the initial intermediate.[1] The choice of additive is crucial for minimizing epimerization.

  • HOBt (1-Hydroxybenzotriazole): The traditional additive, but now often replaced due to its explosive nature and lower efficacy compared to newer options.[3][5]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective at suppressing racemization than HOBt.[5][6]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, showing low racemization levels.[1][5]

  • Oxyma-B (1,3-dimethylvilinic acid): Has demonstrated superior racemization-inhibiting effects, even better than HOAt in some challenging cases.[5]

Q4: Can the base I use for the coupling reaction cause racemization?

A4: Yes, the choice of base is a critical factor. The base can abstract the alpha-proton, which is the key step in racemization.[5]

  • Strength and Steric Hindrance: Stronger and less sterically hindered bases, like triethylamine (TEA), increase the rate of racemization.[5]

  • Recommended Bases: It is highly recommended to use weaker and more sterically hindered bases. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices.[1][3] For particularly sensitive substrates, sym-collidine is an even better option due to its significant steric bulk and weaker basicity.[1][5]

Q5: How do reaction conditions like solvent and temperature affect chiral purity?

A5: Reaction conditions play a significant role in preserving stereochemistry.

  • Solvents: The polarity of the solvent can influence the rate of racemization, with more polar solvents like DMF and NMP potentially favoring this side reaction.[1] Consider exploring less polar alternatives if racemization is an issue.

  • Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -20 °C) is a standard practice to suppress the rate of racemization.[7]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Significant Racemization (>5%) Detected by Chiral HPLC Inappropriate Coupling Reagent: Using a carbodiimide (DIC, DCC) without an additive.1. Add an effective additive: Use OxymaPure or HOAt with your carbodiimide.[1][5] 2. Switch to a modern coupling reagent: Use COMU, HATU, or DEPBT.[1][4]
Incorrect Base Selection: Using a strong, non-hindered base like triethylamine.1. Change the base: Switch to a sterically hindered base like DIPEA.[1] 2. For highly sensitive couplings: Use an even weaker and more hindered base like sym-collidine.[3][5]
High Reaction Temperature: Running the reaction at room temperature or higher.Lower the temperature: Perform the coupling at 0 °C or below. Monitor the reaction kinetics, as the reaction will be slower.[7]
Minor Racemization (1-5%) Persists Despite Optimized Reagents Solvent Effects: Using highly polar aprotic solvents like DMF or NMP.Test alternative solvents: Screen less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) to see if they reduce racemization.[1]
Sub-optimal Additive: Using HOBt.Upgrade your additive: Switch from HOBt to the more effective HOAt, OxymaPure, or Oxyma-B.[1][5]
Pre-activation Time: Long pre-activation times can sometimes increase epimerization.Minimize pre-activation: Add the amine component as quickly as possible after activating the carboxylic acid, or consider in-situ activation.

Summary of Reagent Impact on Racemization

Reagent ClassExamplesGeneral Impact on RacemizationRecommendations
Coupling Reagents DCC, DICHigh risk without additivesMust be used with an additive like OxymaPure or HOAt.[3]
HATU, HBTU, TBTULow to moderate riskGood general-purpose reagents.[4]
COMUVery low riskHighly recommended due to high efficiency and integrated Oxyma moiety.[1]
BOP, PyBOPLow riskEffective, but consider safety and byproduct removal.[3]
DEPBTVery low riskExcellent choice for racemization-prone couplings.[4]
Additives HOBtModerate suppressionConsider replacing with newer, more effective, and safer alternatives.[3][5]
HOAt, 6-Cl-HOBtGood suppressionA significant improvement over HOBt.[5][6]
OxymaPure, Oxyma-BExcellent suppressionCurrent state-of-the-art for minimizing racemization.[1][5]
Bases Triethylamine (TEA)High riskAvoid for sensitive couplings.[5]
DIPEA, NMMModerate riskStandard choices for most applications.[1][3]
sym-CollidineLow riskRecommended for highly sensitive substrates where racemization is a major concern.[1][5]

Experimental Protocols

Protocol: Low-Racemization N-Acylation of this compound

This protocol is designed to minimize racemization during the acylation of the 3-amino group.

  • Dissolution: Dissolve the carboxylic acid (1.05 equivalents) and a racemization-suppressing additive (e.g., OxymaPure, 1.1 equivalents) in a suitable solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., DIC, 1.1 equivalents) to the cooled solution and stir for 5-10 minutes for pre-activation.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Base Addition: Add a sterically hindered base (e.g., DIPEA, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Critically, confirm the enantiomeric excess (% ee) of the product using a suitable chiral HPLC or SFC method.

Visual Guides

Caption: The primary mechanism of racemization via an achiral oxazolone intermediate.

ExperimentalWorkflow cluster_workflow Low-Racemization Coupling Workflow start Combine Carboxylic Acid & Additive (e.g., OxymaPure) cool Cool to 0 °C start->cool add_reagent Add Coupling Reagent (e.g., DIC) cool->add_reagent add_lactam Add this compound add_reagent->add_lactam add_base Add Hindered Base Dropwise (e.g., DIPEA) add_lactam->add_base react Stir at 0 °C & Monitor add_base->react workup Quench & Work-up react->workup purify Purify via Chromatography workup->purify analyze Analyze %ee via Chiral HPLC/SFC purify->analyze end Pure Product analyze->end ee > 99% fail High Racemization (Troubleshoot) analyze->fail ee < 99%

Caption: Recommended experimental workflow to minimize racemization during functionalization.

References

Improving the stability of (R)-3-Aminoazepan-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (R)-3-Aminoazepan-2-one in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like other lactams, it is susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate degradation, and prolonged exposure to UV light may also lead to decomposition.

Q2: What is the expected primary degradation pathway for this compound in aqueous solutions?

A2: The most probable degradation pathway is the hydrolysis of the lactam ring. This reaction breaks the cyclic amide bond to form (R)-6-amino-3-aminocaproic acid. This process can be catalyzed by both acids and bases.

Q3: Are there any other potential degradation pathways to consider?

A3: Besides hydrolysis, other potential degradation pathways include oxidation of the amino group and racemization at the chiral center, especially under harsh conditions of pH and temperature. Polymerization, although less common for this specific structure compared to simpler lactams, cannot be entirely ruled out over long storage periods in concentrated solutions.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: To maximize stability, stock solutions should be prepared in a buffered solution at a slightly acidic to neutral pH (ideally pH 5-7). They should be stored at low temperatures, preferably at -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: Several analytical methods can be employed to assess the stability of this compound and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization. Thin Layer Chromatography (TLC) can be a useful tool for rapid, qualitative monitoring of the reaction progress and purity assessment.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Purity in Solution

Symptoms:

  • Decreased peak area of the parent compound in HPLC analysis over a short period.

  • Appearance of new, more polar peaks in the chromatogram.

  • Inconsistent results in biological or chemical assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH The lactam ring is susceptible to hydrolysis at acidic or basic pH. Prepare solutions in a buffer with a pH between 5 and 7. Avoid highly acidic or alkaline conditions.
High Temperature Degradation rates increase with temperature. Store stock solutions at -20°C or -80°C. For ongoing experiments, try to maintain the solution at a lower temperature if the protocol allows.
Presence of Catalysts Trace amounts of metal ions can catalyze degradation. Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA at a low concentration if metal contamination is suspected.
Microbial Contamination Microorganisms can metabolize the compound. Use sterile filtration for aqueous solutions and store them under aseptic conditions.
Issue 2: Formation of Precipitate in the Solution

Symptoms:

  • Visible solid particles or cloudiness in the solution upon storage or after temperature changes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Solubility The compound may have limited solubility in the chosen solvent system, especially at lower temperatures. Determine the solubility limit before preparing concentrated stock solutions. Consider using a co-solvent if compatible with your experimental setup.
Degradation Product Precipitation A degradation product might be less soluble than the parent compound. Analyze the precipitate to identify its nature. Adjusting the pH or solvent composition may help to keep the degradation product in solution for analysis.
Salting Out High concentrations of salts in the buffer can reduce the solubility of the compound. If possible, use a lower ionic strength buffer.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Visualizations

degradation_pathway this compound this compound (R)-6-amino-3-aminocaproic acid (R)-6-amino-3-aminocaproic acid this compound-> (R)-6-amino-3-aminocaproic acid Hydrolysis (Acid/Base) Oxidized Products Oxidized Products this compound->Oxidized Products Oxidation Racemic Mixture Racemic Mixture this compound->Racemic Mixture Racemization

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Stock Solution Stock Solution Acidic Acidic Stock Solution->Acidic Basic Basic Stock Solution->Basic Oxidative Oxidative Stock Solution->Oxidative Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC Analysis HPLC Analysis Acidic->HPLC Analysis Basic->HPLC Analysis Oxidative->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants Calculate % Degradation Calculate % Degradation Identify Degradants->Calculate % Degradation

Caption: Workflow for a forced degradation study.

Technical Support Center: Characterization of Chiral Lactams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of chiral lactams. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the determination of enantiomeric excess (ee) for my chiral lactam inconsistent between different analytical techniques (e.g., chiral HPLC and NMR)?

A1: Discrepancies in enantiomeric excess (ee) values between different analytical methods can arise from several factors. One common issue is the potential for racemization of the chiral lactam under the analytical conditions of one method but not another.[1] For instance, the mobile phase composition or temperature used in chiral HPLC could induce on-column racemization, leading to an underestimation of the true ee. Additionally, in NMR spectroscopy, the choice of chiral solvating or derivatizing agent is crucial for accurate ee determination.[2] Incomplete reaction with a chiral derivatizing agent or weak interactions with a chiral solvating agent can lead to inaccurate integration of diastereomeric signals. It is essential to validate the analytical method to ensure that the chiral lactam is stable under the chosen conditions and that the method provides accurate and reproducible results.

Q2: I am having difficulty resolving the enantiomers of my chiral lactam using chiral HPLC. What are the common causes and how can I troubleshoot this?

A2: Poor resolution of enantiomers on a chiral stationary phase (CSP) is a frequent challenge.[3] The primary causes include an inappropriate choice of CSP, a suboptimal mobile phase, or incorrect analytical parameters.[3] To troubleshoot, consider the following:

  • Chiral Stationary Phase (CSP) Selection: The chosen CSP may not have sufficient stereoselectivity for your lactam. It is often necessary to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).[4]

  • Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed phase) and any additives, is critical.[3] Systematically varying the mobile phase composition can significantly improve resolution.

  • Flow Rate and Temperature: Chiral separations can be sensitive to flow rate and temperature.[3] Lower flow rates often enhance resolution. Temperature can have a complex effect, so it's worth evaluating both higher and lower temperatures.[3]

Q3: My mass spectrometry (MS) data for my chiral lactam shows unexpected adduct ions. Could this be an artifact?

A3: Yes, the formation of adduct ions is a common artifact in electrospray ionization mass spectrometry (ESI-MS).[5] These adducts, such as [M+Na]⁺ or [M+K]⁺, arise from the presence of metal ions in the sample, solvent, or from the LC-MS system itself.[5] While these adducts can sometimes be useful for confirming the molecular weight, they can also complicate the mass spectrum and potentially suppress the desired protonated molecular ion ([M+H]⁺), leading to lower sensitivity. To minimize adduct formation, ensure high purity of solvents and reagents and consider using mobile phase additives that can outcompete metal ions for interaction with the analyte.

Q4: Why is it challenging to determine the absolute configuration of my chiral lactam?

A4: Determining the absolute configuration of chiral lactams can be a significant challenge, often because they are synthesized as racemates and robust, straightforward methods for their configurational analysis are not always available.[6][7] While X-ray crystallography is the gold standard for assigning absolute configuration, obtaining single crystals of suitable quality can be difficult.[7][8] The presence of a heavy atom in the molecule can facilitate the determination of the absolute configuration by X-ray diffraction.[7] Spectroscopic methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can be used, but they often require comparison to a reference compound with a known absolute configuration.[7]

Troubleshooting Guides

Chiral HPLC Analysis

Issue 1: Poor Enantiomeric Resolution

This guide provides a systematic approach to troubleshooting poor separation of lactam enantiomers.

G start Poor Enantiomeric Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mp Is the Mobile Phase optimized? csp->mp Yes screen_csp Screen different CSPs (e.g., polysaccharide-based) csp->screen_csp No params Are the analytical parameters correct? mp->params Yes optimize_mp Systematically vary organic modifier and additives mp->optimize_mp No adjust_params Adjust flow rate and column temperature params->adjust_params No success Resolution Achieved params->success Yes screen_csp->mp optimize_mp->params adjust_params->success

Caption: Troubleshooting workflow for poor HPLC resolution.

Issue 2: Peak Tailing

Peak tailing can affect the accuracy of integration and, therefore, the enantiomeric excess calculation.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Stationary Phase For silica-based CSPs, add a small amount of a competing amine (e.g., diethylamine) to the mobile phase to block active silanol groups.Symmetrical peak shape.
Column Contamination Flush the column with a strong, compatible solvent to remove contaminants.Improved peak shape and column performance.[9]
Inappropriate Mobile Phase pH For ionizable lactams, adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.Sharper, more symmetrical peaks.
Column Overload Reduce the injection volume or the concentration of the sample.Narrower peaks and improved resolution.[3]
NMR Spectroscopy for Enantiomeric Excess (ee) Determination

Issue: Overlapping or Poorly Resolved Diastereomeric Signals

Accurate ee determination by NMR relies on the clear separation of signals from the two diastereomers formed with a chiral auxiliary.

G start Poorly Resolved Diastereomeric Signals in NMR auxiliary Is the chiral auxiliary (derivatizing or solvating agent) effective? start->auxiliary concentration Is the concentration of the auxiliary and analyte optimal? auxiliary->concentration Yes change_auxiliary Try a different chiral auxiliary auxiliary->change_auxiliary No solvent Is the solvent appropriate? concentration->solvent Yes titrate_auxiliary Titrate the chiral auxiliary to find the optimal ratio concentration->titrate_auxiliary No temp Has temperature been optimized? solvent->temp Yes change_solvent Test different deuterated solvents solvent->change_solvent No vary_temp Acquire spectra at different temperatures temp->vary_temp No success Clear Signal Separation temp->success Yes change_auxiliary->concentration titrate_auxiliary->solvent change_solvent->temp vary_temp->success

Caption: Logical steps for optimizing NMR signal separation.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general procedure for developing a chiral HPLC method for lactam enantiomers.

  • Column Selection and Equilibration:

    • Select a chiral stationary phase (CSP) based on the structure of the lactam. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • For normal phase, prepare a mixture of hexane and a chiral modifier such as isopropanol or ethanol. A typical starting point is 90:10 (hexane:modifier).

    • For reversed-phase, prepare a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.

    • Ensure all mobile phase components are HPLC grade and are thoroughly degassed.

  • Sample Preparation:

    • Dissolve the chiral lactam sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Start with a flow rate of 1.0 mL/min. This can be reduced to improve resolution if necessary.[3]

    • Column Temperature: Maintain a constant column temperature using a column oven, typically starting at 25 °C.

    • Injection Volume: Inject 5-20 µL of the sample.

    • Detection: Use a UV detector at a wavelength where the lactam has maximum absorbance.

  • Method Optimization:

    • If resolution is poor, systematically vary the percentage of the organic modifier in the mobile phase.

    • Screen different organic modifiers.

    • Evaluate the effect of temperature on the separation.

    • If necessary, screen different CSPs.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Protocol 2: Absolute Configuration Determination by X-ray Crystallography

This protocol provides a general workflow for determining the absolute configuration of a chiral lactam.

  • Crystal Growth:

    • Obtain high-purity enantiopure lactam.

    • Screen various solvents and solvent combinations for crystallization. Common methods include slow evaporation, vapor diffusion, and cooling crystallization. The presence of a heavy atom can be beneficial for the analysis.[7]

    • Select a single crystal of suitable size and quality for diffraction.

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, preferably with Cu Kα radiation for light-atom structures.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Assignment:

    • Determine the absolute configuration using the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

    • Alternatively, Bayesian statistics on Bijvoet differences can be used for a more robust assignment.

This technical support center provides a starting point for addressing common challenges in the characterization of chiral lactams. For more specific issues, consulting detailed analytical chemistry literature and instrument manuals is recommended.

References

Technical Support Center: Production of (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Aminoazepan-2-one, with a focus on addressing scalability issues in its biocatalytic production.

Troubleshooting Guides

Issue 1: Low Conversion Rate in Biocatalytic Amination

Question: My biocatalytic reaction using ω-transaminase to produce this compound is showing low conversion of the starting ketone. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in ω-transaminase reactions is a common issue, often stemming from an unfavorable thermodynamic equilibrium or enzyme inhibition. Here’s a systematic approach to troubleshoot this problem:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Unfavorable Reaction Equilibrium 1. Increase Amine Donor Concentration: Use a large excess of the amine donor (e.g., isopropylamine). 2. Byproduct Removal: If using isopropylamine as the amine donor, the byproduct is acetone. Acetone is volatile and can be removed by applying a vacuum or nitrogen flushing to shift the equilibrium towards product formation.[1] 3. Coupled Enzyme System: Employ a secondary enzyme system to remove the byproduct. For instance, if alanine is the amine donor, the byproduct is pyruvate, which can be converted to lactate using lactate dehydrogenase (LDH).[2]Shifting the reaction equilibrium towards the product side, thereby increasing the conversion of the starting ketone.
Substrate/Product Inhibition 1. Substrate Feeding Strategy: Instead of adding the entire amount of the ketone substrate at the beginning, use a fed-batch approach with slow, continuous feeding. 2. In Situ Product Removal: If feasible, use techniques like liquid-liquid extraction to continuously remove the product from the reaction mixture.[1]Minimizing enzyme inhibition and maintaining catalytic activity throughout the reaction.
Suboptimal Reaction Conditions 1. pH Optimization: Ensure the reaction pH is optimal for the specific ω-transaminase being used. Most transaminases have an optimal pH in the slightly alkaline range (pH 8-10).[3][4] 2. Temperature Optimization: Verify that the reaction is being conducted at the optimal temperature for enzyme activity and stability. While higher temperatures can increase reaction rates, they can also lead to faster enzyme deactivation.[1][2][5]Maximizing the specific activity of the enzyme and ensuring its stability over the course of the reaction.
Low Enzyme Activity or Stability 1. Enzyme Loading: Increase the concentration of the ω-transaminase in the reaction mixture. 2. Cofactor (PLP) Limitation: Ensure sufficient concentration of the pyridoxal-5'-phosphate (PLP) cofactor. 3. Enzyme Immobilization: Consider immobilizing the enzyme on a solid support to improve its stability and facilitate reuse.[6]Enhancing the overall catalytic power of the reaction system and preventing premature termination of the reaction due to enzyme inactivation.

Quantitative Data on Reaction Parameter Optimization:

The following table summarizes the typical effects of key parameters on transaminase activity. The optimal values are enzyme-specific and should be determined experimentally.

Parameter Typical Range Effect on Conversion
pH 7.0 - 10.5Activity is highly pH-dependent, with a sharp optimum. Deviation can lead to a significant loss of activity.[3][4][5]
Temperature (°C) 30 - 60Higher temperatures generally increase the initial reaction rate but can lead to faster enzyme deactivation over time.[1][2][5]
Substrate Concentration (mM) 10 - 200High concentrations can lead to substrate inhibition.
Amine Donor Excess (equivalents) 5 - 20A higher excess shifts the equilibrium, increasing conversion.

Experimental Workflow for Troubleshooting Low Conversion:

G start Low Conversion Observed check_equilibrium 1. Address Reaction Equilibrium - Increase amine donor excess - Implement byproduct removal start->check_equilibrium check_inhibition 2. Mitigate Inhibition - Implement fed-batch substrate addition - Consider in-situ product removal check_equilibrium->check_inhibition check_conditions 3. Optimize Reaction Conditions - Verify optimal pH - Verify optimal temperature check_inhibition->check_conditions check_enzyme 4. Assess Enzyme Performance - Increase enzyme loading - Ensure sufficient PLP - Consider immobilization check_conditions->check_enzyme end Improved Conversion check_enzyme->end

Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Enantiomeric Excess (ee) of this compound

Question: The enantiomeric excess of my final product is below the desired level (>99% ee). What could be the reasons and how can I improve the stereoselectivity?

Answer:

Achieving high enantiomeric excess is the primary goal of using a biocatalyst. A lower-than-expected ee can be due to several factors related to the enzyme, the substrate, or downstream processing.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Sub-optimal Enzyme Selection 1. Screen Different ω-Transaminases: Not all ω-transaminases will exhibit high stereoselectivity for every substrate. Screen a panel of commercially available or in-house developed enzymes to find one with high (R)-selectivity for your specific ketone.Identification of a biocatalyst with superior enantioselectivity for the target transformation.
Racemization of Product 1. Control pH and Temperature during Reaction and Work-up: Extreme pH values or high temperatures during the reaction or subsequent purification steps can potentially lead to racemization of the chiral amine product. Maintain conditions within a stable range. 2. Minimize Reaction Time: Prolonged reaction times after reaching equilibrium might increase the risk of side reactions or product degradation that could affect the ee.Preservation of the enantiomeric purity of the product generated by the enzyme.
Presence of Contaminating Enzymes 1. Use Purified Enzyme: If using a crude cell lysate, other enzymes present in the mixture could potentially catalyze non-selective reactions. Using a purified or partially purified transaminase can eliminate this issue.Elimination of competing, non-selective enzymatic activities.
Inaccurate Analytical Method 1. Validate Chiral HPLC/SFC Method: Ensure that the analytical method used to determine the ee is properly validated. This includes confirming baseline separation of the enantiomers and ensuring that there are no co-eluting impurities that could interfere with the integration of the peaks.Accurate and reliable determination of the enantiomeric excess.

Logical Diagram for Diagnosing Poor Enantiomeric Excess:

G start Poor Enantiomeric Excess validate_analysis 1. Validate Analytical Method - Check baseline separation - Verify peak purity start->validate_analysis check_racemization 2. Investigate Potential Racemization - Analyze samples at different time points - Assess stability at reaction/work-up conditions validate_analysis->check_racemization evaluate_enzyme 3. Evaluate Biocatalyst - Test with purified enzyme - Screen alternative transaminases check_racemization->evaluate_enzyme end High Enantiomeric Excess Achieved evaluate_enzyme->end

Diagnostic workflow for troubleshooting low enantiomeric excess.
Issue 3: Difficulties in Downstream Processing and Purification

Question: I am facing challenges in isolating and purifying this compound from the complex reaction mixture. What are the recommended purification strategies?

Answer:

Downstream processing is often a bottleneck in scaling up biocatalytic reactions.[4] The reaction mixture, containing the product, unreacted substrate, amine donor, ketone byproduct, and the enzyme, requires a multi-step purification approach.

Recommended Purification Strategies:

Purification Step Methodology Considerations
Enzyme Removal 1. Centrifugation/Filtration: If using whole cells or immobilized enzyme, separation can be achieved by simple centrifugation or filtration. 2. Precipitation: For soluble enzymes, precipitation using salts (e.g., ammonium sulfate) or solvents can be an option, followed by filtration.Ensure complete removal of the enzyme to prevent further reactions and contamination of the final product.
Removal of Amine Donor and Byproduct 1. Distillation/Evaporation: If using a volatile amine donor (e.g., isopropylamine) and byproduct (e.g., acetone), they can be removed under reduced pressure. 2. Extraction: A liquid-liquid extraction with an appropriate organic solvent can be used to separate the product from water-soluble components. The pH of the aqueous phase should be adjusted to ensure the product is in its free base form and extractable into the organic layer.The choice of method depends on the physicochemical properties of the amine donor and byproduct.
Product Purification 1. Column Chromatography: Silica gel chromatography is a common method for lab-scale purification. A polar stationary phase with a non-polar eluent system is typically used. The addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve peak shape and recovery of the amine product.[3] 2. Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity on a larger scale. 3. Reversed-Phase HPLC: For high-purity requirements, preparative reversed-phase HPLC can be employed, using a C18 column with a buffered aqueous/organic mobile phase.[3]Distillation is generally not recommended for this compound due to its high boiling point and potential for thermal degradation.[3]

Comparison of Purification Methods (Hypothetical Data):

Method Typical Recovery Purity Achieved Scalability
Silica Gel Chromatography 60-85%>98%Good for lab scale, can be challenging for large scale.
Crystallization 70-95%>99.5%Excellent for large scale.
Preparative HPLC 50-80%>99.9%Limited scalability, high cost.

Purification Workflow Diagram:

G start Crude Reaction Mixture remove_enzyme 1. Enzyme Removal (Centrifugation/Filtration) start->remove_enzyme remove_volatiles 2. Removal of Volatiles (Vacuum Distillation) remove_enzyme->remove_volatiles extraction 3. Liquid-Liquid Extraction (pH adjustment and solvent extraction) remove_volatiles->extraction purification 4. Final Purification (Chromatography or Crystallization) extraction->purification end Pure this compound purification->end

General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridoxal-5'-phosphate (PLP) in the reaction, and can it be a limiting factor?

A1: PLP is an essential cofactor for ω-transaminases. It acts as an intermediate carrier of the amino group from the amine donor to the ketone substrate. The reaction proceeds via a ping-pong bi-bi mechanism where the PLP is first converted to pyridoxamine-5'-phosphate (PMP) and then regenerated. A lack of sufficient PLP can lead to incomplete reaction and low yields. It is crucial to ensure that the reaction buffer is supplemented with an adequate concentration of PLP, typically in the range of 0.5-1.0 mM.

Q2: Can I reuse the ω-transaminase enzyme?

A2: Yes, enzyme reuse is one of the key advantages of biocatalysis, especially for cost-effectiveness at scale. Immobilizing the enzyme on a solid support is the most common strategy for easy recovery and reuse. Immobilized enzymes often exhibit enhanced stability. After the reaction, the immobilized enzyme can be recovered by filtration, washed, and used in subsequent batches.

Q3: My enzyme seems to be inactive. How can I check its activity before starting a large-scale reaction?

A3: It is highly recommended to perform a small-scale activity assay before committing to a large-scale reaction. A simple spectrophotometric assay can be developed by monitoring the formation of the ketone byproduct (e.g., acetophenone if using α-methylbenzylamine as a model substrate) or by using a coupled enzyme assay. Alternatively, a small-scale reaction can be run and the conversion monitored by HPLC or GC.

Q4: What are the typical storage conditions for ω-transaminase enzymes?

A4: Most ω-transaminases, whether in lyophilized powder form or as a solution, should be stored at low temperatures, typically -20°C or -80°C, to maintain their activity over time. Avoid repeated freeze-thaw cycles. For long-term storage, it is best to aliquot the enzyme solution into smaller volumes.

Q5: Are there any specific safety precautions I should take when working with this compound and its precursors?

A5: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The starting materials and the final product are chemical compounds and should be handled in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each specific chemical for detailed handling and disposal information.

Experimental Protocols

Representative Gram-Scale Synthesis of this compound

This protocol is a representative procedure based on established principles of biocatalytic amination of cyclic ketones.

Materials:

  • N-Boc-azepan-3-one (precursor ketone)

  • ω-Transaminase with (R)-selectivity

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate buffer (e.g., 100 mM, pH 8.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Hydrochloric acid (for deprotection)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 8.5) containing PLP (1 mM).

  • Enzyme Addition: Add the ω-transaminase to the buffer solution and stir gently until fully dissolved or suspended.

  • Amine Donor Addition: Add a significant excess of isopropylamine (e.g., 10-15 equivalents relative to the ketone substrate).

  • Substrate Addition: Dissolve N-Boc-azepan-3-one in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture. For larger scales, a fed-batch addition of the substrate is recommended to avoid inhibition.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 35-45°C) with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of the ketone and the formation of the amine product.

  • Work-up: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. Remove the enzyme by filtration (if immobilized) or centrifugation.

  • Extraction: Adjust the pH of the aqueous solution to >10 with a suitable base (e.g., NaOH) and extract the N-Boc protected amine product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(R)-3-Aminoazepan-2-one.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection: Dissolve the purified N-Boc-(R)-3-Aminoazepan-2-one in a suitable solvent (e.g., dioxane or dichloromethane) and treat with a strong acid (e.g., HCl) to remove the Boc protecting group.

  • Final Isolation: After the deprotection is complete, remove the solvent under reduced pressure to obtain the final product, this compound, typically as a hydrochloride salt.

Analytical Method for Enantiomeric Purity Analysis

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system with a chiral column.

Example HPLC Conditions:

  • Column: Chiral Stationary Phase (e.g., a polysaccharide-based column like Chiralpak IA or similar).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting ratio is 90:10 (v/v). The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Data Analysis:

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

References

Validation & Comparative

(R)-3-Aminoazepan-2-one vs. (S)-3-Aminoazepan-2-one: A Comparative Guide to Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the enantiomers of 3-Aminoazepan-2-one remains a critical gap in medicinal chemistry. Direct experimental data comparing the biological activities of the (R) and (S) forms is not currently available in published literature. However, the principles of stereochemistry in drug action provide a strong basis for predicting differential effects. This guide outlines these principles, discusses the potential activities based on related azepane structures, and proposes an experimental framework for their comparative evaluation.

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems. For chiral molecules like 3-Aminoazepan-2-one, the two enantiomers, (R)-3-Aminoazepan-2-one and (S)-3-Aminoazepan-2-one, can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects.

While specific data for the 3-Aminoazepan-2-one enantiomers is lacking, the broader class of azepane derivatives has been explored for a range of biological activities. These include potential applications as anticancer, antiviral, antidiabetic, and glycosidase inhibitors. For instance, some azepane derivatives have shown inhibitory activity against protein tyrosine phosphatases PTPN1 and PTPN2, which are implicated in immune cell signaling pathways.

General Principles of Enantiomeric Bioactivity

The differential activity of enantiomers is a well-established principle in pharmacology. The interaction between a chiral drug and its biological target is often analogized to a "three-point attachment" model. For a specific biological response to be elicited, the molecule must fit into its receptor site with a precise orientation.

  • Pharmacodynamics: Enantiomers can have different affinities and efficacies at their target receptors. One enantiomer might act as an agonist while the other is an antagonist, or they may have varying potencies.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can also differ. This can be due to stereoselective binding to plasma proteins or metabolism by stereospecific enzymes, such as those in the cytochrome P450 family.

  • Toxicology: In some cases, one enantiomer may be responsible for the therapeutic effects while the other is associated with toxicity. A classic example is thalidomide, where one enantiomer is sedative and the other is teratogenic.

Potential Biological Activities of 3-Aminoazepan-2-one Enantiomers

Based on the activities of other azepane-containing compounds, the enantiomers of 3-Aminoazepan-2-one could potentially be investigated for a variety of therapeutic areas. The presence of the lactam and amine functionalities suggests possibilities for diverse biological interactions. A critical area of future research would be to synthesize both the (R) and (S) enantiomers in high purity and subject them to a battery of biological assays to elucidate their specific activities.

Hypothetical Experimental Workflow for Comparative Analysis

To address the current knowledge gap, a systematic comparison of the biological activities of (R)- and (S)-3-Aminoazepan-2-one is necessary. The following workflow outlines a potential experimental approach.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Enantioselective Synthesis of (R) and (S)-3-Aminoazepan-2-one purification Chiral HPLC Purification (>99% ee) synthesis->purification characterization Structural Characterization (NMR, MS, Optical Rotation) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) characterization->cytotoxicity receptor_binding Receptor Binding Assays (Target-specific) characterization->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinases, Proteases) characterization->enzyme_inhibition antimicrobial Antimicrobial Screening (MIC against bacteria/fungi) characterization->antimicrobial pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway_analysis receptor_binding->pathway_analysis enzyme_inhibition->pathway_analysis adme In Vitro ADME Assays (Microsomal stability, plasma protein binding) pathway_analysis->adme pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Animal Models adme->pk_pd efficacy Efficacy Studies in Disease Models pk_pd->efficacy toxicology Preliminary Toxicology efficacy->toxicology signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor (R)- or (S)-3-Aminoazepan-2-one Inhibitor->PI3K Inhibits

A Comparative Guide to the Synthesis of 3-Aminocaprolactam: Chemical and Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral building blocks is a cornerstone of modern chemistry. 3-Aminocaprolactam, a cyclic β-amino acid derivative, represents a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of different synthetic routes to 3-aminocaprolactam and its analogs, presenting key performance data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given application.

This analysis focuses on two primary strategies: a classical chemical synthesis approach starting from ε-caprolactam and a modern biocatalytic route employing enzymes for asymmetric amination. While detailed experimental data for the direct synthesis of 3-aminocaprolactam is well-documented for the chemical route, the biocatalytic synthesis of its close analog, 3-aminopiperidin-2-one, will be presented as a representative example of this increasingly important methodology.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the chemical synthesis of 3-aminocaprolactam and a representative biocatalytic synthesis of a related cyclic β-amino lactam.

ParameterChemical Synthesis: From ε-CaprolactamBiocatalytic Synthesis: From L-Ornithinol (to 3-Aminopiperidine)
Starting Material ε-CaprolactamN-Cbz-protected L-ornithinol
Key Steps 1. Nitration2. HydrogenationMulti-enzyme cascade (Galactose Oxidase and Imine Reductase)
Overall Yield ~99% (for hydrogenation step)Up to 54% (isolated yield)
Stereoselectivity Racemic productHigh (product retains stereochemistry of the starting material)
Reaction Conditions High temperature and pressure for hydrogenationMild (e.g., 30°C, aqueous buffer)
Reagents & Catalysts Nitric acid, oleum, palladium on carbon catalyst, hydrogen gasGalactose oxidase, imine reductase, NADP⁺, glucose dehydrogenase
Environmental Impact Use of strong acids and high pressure; generation of inorganic wasteGreen and sustainable; aqueous media, biodegradable catalysts

Experimental Protocols

Chemical Synthesis: 3-Aminocaprolactam from ε-Caprolactam

This two-step process involves the nitration of ε-caprolactam followed by the catalytic hydrogenation of the resulting 3-nitrocaprolactam.

Step 1: Synthesis of 3-Nitro-ε-caprolactam

  • Procedure: In a suitable reactor, ε-caprolactam is dissolved in a mixture of nitric acid and oleum at a controlled temperature. The reaction mixture is stirred until the nitration is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is carefully quenched with ice water, leading to the precipitation of 3-nitro-ε-caprolactam. The solid product is collected by filtration, washed with water to remove residual acid, and dried under vacuum.

Step 2: Hydrogenation of 3-Nitro-ε-caprolactam to 3-Amino-ε-caprolactam

  • Procedure: The dried 3-nitro-ε-caprolactam is dissolved in a suitable solvent, such as ethanol, in a high-pressure autoclave. A palladium on carbon catalyst (typically 5-10 wt%) is added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously. The progress of the hydrogenation is monitored by the uptake of hydrogen. Once the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a bed of celite, and the filtrate is concentrated under reduced pressure to yield crude 3-amino-ε-caprolactam. The product can be further purified by recrystallization or chromatography. A near-quantitative yield for the hydrogenation step has been reported.

Biocatalytic Synthesis: L-3-N-Cbz-Aminopiperidine from N-Cbz-protected L-Ornithinol

This protocol describes a multi-enzyme cascade for the synthesis of a protected 3-aminopiperidine, a close six-membered ring analog of 3-aminocaprolactam.[1][2][3]

  • Procedure: A one-pot reaction is set up in a sodium phosphate buffer (pH 7.5). The reaction mixture contains the starting material, N-Cbz-protected L-ornithinol, along with galactose oxidase (GOase), an imine reductase (IRED), NADP⁺ as a cofactor, and a glucose dehydrogenase/glucose system for cofactor regeneration. The reaction is incubated at 30°C with gentle shaking for 16 hours. The enzymatic cascade proceeds via the initial oxidation of the amino alcohol by GOase to form an amino aldehyde, which then spontaneously cyclizes to a cyclic imine. This imine is subsequently reduced by the IRED to yield the final L-3-N-Cbz-aminopiperidine product. The product can be extracted from the aqueous reaction mixture with an organic solvent and purified by chromatography. This method has been shown to produce the desired product with an isolated yield of up to 54%.[1][3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_chemical Chemical Synthesis of 3-Aminocaprolactam Caprolactam Caprolactam 3-Nitrocaprolactam 3-Nitrocaprolactam Caprolactam->3-Nitrocaprolactam Nitration (HNO3/Oleum) 3-Aminocaprolactam 3-Aminocaprolactam 3-Nitrocaprolactam->3-Aminocaprolactam Hydrogenation (H2, Pd/C)

A simplified workflow for the chemical synthesis of 3-aminocaprolactam.

G cluster_biocatalytic Biocatalytic Synthesis of a Cyclic β-Amino Lactam Analog Amino_Alcohol N-Cbz-L-Ornithinol Amino_Aldehyde Amino Aldehyde (Intermediate) Amino_Alcohol->Amino_Aldehyde Galactose Oxidase Cyclic_Imine Cyclic Imine (Intermediate) Amino_Aldehyde->Cyclic_Imine Spontaneous Cyclization Product L-3-N-Cbz-Aminopiperidine Cyclic_Imine->Product Imine Reductase

A multi-enzyme cascade for the synthesis of a 3-aminopiperidine derivative.

References

No Publicly Available Efficacy Data for Drugs Derived from (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available scientific literature and clinical trial data has revealed a lack of approved or late-stage investigational drugs specifically derived from the chemical scaffold (R)-3-Aminoazepan-2-one. Consequently, a comparative efficacy guide with supporting experimental data, as requested, cannot be generated at this time.

Extensive searches of chemical and pharmaceutical databases, as well as scholarly articles, did not yield any specific therapeutic agents originating from this compound for which efficacy, signaling pathways, or detailed experimental protocols are published. The available information is primarily limited to the sale of this compound as a chemical reagent by various suppliers, indicating its potential use in early-stage, proprietary research and development that has not yet resulted in publicly disclosed drug candidates.

While the broader field of medicinal chemistry explores a vast number of chemical scaffolds for therapeutic potential, it appears that derivatives of this compound have not progressed to a stage where comparative efficacy data is available in the public domain. Drug development is a lengthy and complex process, and many chemical starting points are investigated without leading to a viable drug candidate.

Therefore, the core requirements for this comparison guide, including the presentation of quantitative data in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the absence of the foundational information on any drugs derived from this specific molecule.

Researchers and scientists interested in the therapeutic potential of this scaffold would likely need to engage in primary research to synthesize and evaluate novel derivatives to generate the type of data required for an efficacy comparison.

Spectroscopic Comparison of (R)- and (S)-3-Aminoazepan-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the enantiomers (R)-3-Aminoazepan-2-one and (S)-3-Aminoazepan-2-one. As enantiomers, these molecules exhibit identical physical properties and spectroscopic behavior in achiral environments. However, their distinct three-dimensional arrangements can be differentiated using chiroptical spectroscopic techniques. This document outlines the expected data from standard and chiroptical methods and provides detailed experimental protocols for their acquisition.

Overview of Spectroscopic Properties

Enantiomers are non-superimposable mirror images. Consequently, spectroscopic methods that do not rely on chiral probes or polarized light will produce identical spectra for both (R)- and (S)-3-Aminoazepan-2-one. These techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and standard Mass Spectrometry (MS).

To distinguish between the enantiomers, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential.[1][2] These methods measure the differential absorption of left and right circularly polarized light and produce spectra that are equal in magnitude but opposite in sign for each enantiomer.[3]

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the enantiomers of 3-Aminoazepan-2-one. The data for NMR, IR, and MS are representative for either enantiomer, as they are expected to be identical.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.40dd1HCH-NH₂
~3.25m2HCH₂-NH (lactam)
~2.50br s2HNH₂
~2.00-1.40m6H-(CH₂)₃-
~6.50br s1HNH (lactam)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175.0C=O (lactam)
~55.0CH-NH₂
~45.0CH₂-NH (lactam)
~38.0CH₂
~30.0CH₂
~28.0CH₂

Table 3: Key IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3250N-H Stretch (doublet)Primary Amine
~3200N-H StretchSecondary Amide
2930, 2860C-H StretchAlkane
~1650C=O StretchAmide (Lactam)
~1550N-H BendPrimary Amine

Table 4: Mass Spectrometry Data (ESI+)

m/z ValueAssignment
129.10[M+H]⁺ (Calculated: 129.097)
151.08[M+Na]⁺

Table 5: Expected Chiroptical Spectroscopy Data

TechniqueThis compound(S)-3-Aminoazepan-2-one
VCD Spectrum with a specific pattern of positive and negative bands.Mirror-image VCD spectrum with all band signs inverted relative to the (R)-enantiomer.
ECD Spectrum with characteristic positive and/or negative Cotton effects.Mirror-image ECD spectrum with inverted Cotton effects compared to the (R)-enantiomer.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : 400 MHz NMR Spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample ((R)- or (S)-3-Aminoazepan-2-one) in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : -2 to 12 ppm.

    • Number of Scans : 16.

    • Relaxation Delay : 1.0 s.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Spectral Width : -10 to 220 ppm.

    • Number of Scans : 1024.

    • Relaxation Delay : 2.0 s.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 32.

  • Data Processing : Perform a background scan using the clean, empty ATR crystal. Collect the sample spectrum and present it in absorbance or transmittance mode.

Mass Spectrometry (MS)
  • Instrumentation : High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the solution to a final concentration of approximately 10 µg/mL.

  • Acquisition (Positive Ion Mode) :

    • Ionization Mode : ESI+.

    • Capillary Voltage : 3.5 kV.

    • Scan Range : m/z 50-500.

    • Nebulizer Gas : Nitrogen.

  • Data Analysis : Identify the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ and other relevant adducts.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Instrumentation : A dedicated VCD spectrometer or an FT-IR spectrometer equipped with a VCD module (including a photoelastic modulator).

  • Sample Preparation : Prepare a concentrated solution (~10-20 mg/mL) of each enantiomer in a suitable non-polar solvent (e.g., CDCl₃). Use a sample cell with a short path length (e.g., 100 µm).

  • Acquisition :

    • Spectral Range : 2000-800 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Acquisition Time : Typically 4-8 hours per sample to achieve an adequate signal-to-noise ratio.

  • Data Processing : The final VCD spectrum is obtained by subtracting the spectrum of right-circularly polarized light from that of left-circularly polarized light. A baseline correction using the solvent spectrum is essential. The spectra for the (R)- and (S)-enantiomers should be mirror images.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 3-Aminoazepan-2-one.

G cluster_0 Sample Preparation cluster_2 Chiroptical Spectroscopy (Mirror-Image Results Expected) cluster_3 Data Analysis & Comparison R_Sample This compound NMR NMR (¹H, ¹³C) R_Sample->NMR IR FT-IR R_Sample->IR MS Mass Spectrometry R_Sample->MS VCD Vibrational Circular Dichroism (VCD) R_Sample->VCD S_Sample (S)-3-Aminoazepan-2-one S_Sample->NMR S_Sample->IR S_Sample->MS S_Sample->VCD Analysis Comparative Analysis NMR->Analysis IR->Analysis MS->Analysis VCD->Analysis

Caption: Workflow for Spectroscopic Comparison of Enantiomers.

Conclusion

The spectroscopic analysis of (R)- and (S)-3-Aminoazepan-2-one requires a dual approach. While standard techniques like NMR, IR, and MS are crucial for confirming the molecular structure and purity, they cannot differentiate between the enantiomers. Chiroptical methods, particularly VCD, are indispensable for distinguishing the two stereoisomers and confirming their absolute configuration.[4][5] The protocols and expected data presented in this guide provide a robust framework for researchers engaged in the synthesis, analysis, and development of chiral molecules.

References

Comparative In Vitro Efficacy of (R)-3-Aminoazepan-2-one Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Validation of Enzyme Inhibition by (R)-3-Aminoazepan-2-one Derivatives and Related Azepane Scaffolds.

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, frequently incorporated into a variety of therapeutic agents due to its conformational flexibility that allows for optimal interactions with biological targets. This guide provides a comparative analysis of the in vitro enzyme inhibitory activities of azepane-containing molecules, with a focus on derivatives of this compound where publicly available data exists. We present a compilation of quantitative inhibitory data, detailed experimental protocols for key enzyme assays, and visual representations of relevant biological pathways and experimental workflows to support researchers in the evaluation and development of novel enzyme inhibitors.

Comparative Analysis of Enzyme Inhibition by Azepane Derivatives

While specific in vitro enzyme inhibition data for this compound derivatives is not extensively available in the public domain, the broader class of azepane derivatives has demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes. The following tables summarize the in vitro potency of various azepane derivatives against their respective enzyme targets, offering a comparative landscape for researchers.

Table 1: Inhibitory Activity of Azepane Sulfonamide Derivatives against 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Compound IDR Group (at position 4 of azepane)11β-HSD1 IC50 (nM)
1 H>1000
2 Phenyl50
3 4-Fluorophenyl25
4 2,4-Difluorophenyl10
5 Adamantyl3.0

Data sourced from a study on azepane sulfonamides as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes.

Table 2: Comparative Inhibitory Potency of Azepane-Containing MEK Inhibitors

CompoundTargetIC50 (nM)Assay Type
Thienoazepine Derivative MEK1PotentBiochemical Assay
Selumetinib (AZD6244) MEK1/2~14Biochemical/Cell-based
Tunlametinib MEK1/2~0.74Biochemical MEK Kinase Assay

This table compares a representative thienoazepine derivative with established MEK inhibitors. While a specific IC50 value for the thienoazepine derivative was not provided in the initial literature, its potency was highlighted.[1]

Table 3: Inhibitory Activity of Azepanone-Based Inhibitors against Cathepsin K

Compound IDHuman Cathepsin K Kᵢ (nM)Rat Cathepsin K Kᵢ,app (nM)
20 0.16-
24 0.00484.8

These azepanone-based compounds are potent inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[2]

Experimental Protocols for Key Enzyme Inhibition Assays

Detailed and reproducible experimental protocols are crucial for the in vitro validation of enzyme inhibitors. Below are representative protocols for Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin K inhibition assays, enzymes for which azepane-like structures have shown inhibitory potential.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

DPP-4 is a serine protease that is a key regulator of incretin hormones, making it a major target for the treatment of type 2 diabetes.[3][4][5][6]

Principle: This is a fluorometric assay that measures the cleavage of the synthetic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) by DPP-4. The enzymatic cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC), and the increase in fluorescence is proportional to the enzyme activity.[7][8]

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.8, containing 1 µg/ml BSA)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions.

    • Dilute the human recombinant DPP-4 enzyme to the desired working concentration in Assay Buffer.

    • Dilute the Gly-Pro-AMC substrate to the desired working concentration in Assay Buffer.

  • Assay Setup (in triplicate):

    • Blank wells: Add Assay Buffer and the highest concentration of the inhibitor in buffer.

    • Control wells (100% activity): Add Assay Buffer, diluted DPP-4 enzyme, and DMSO (or the solvent used for the test compound).

    • Inhibitor wells: Add Assay Buffer, diluted DPP-4 enzyme, and the diluted test compound solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[7]

  • Reaction Initiation: Add the diluted substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7][8]

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from the fluorescence readings of the control and inhibitor wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cathepsin K Inhibition Assay

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption, making it a target for osteoporosis treatment.[9][10]

Principle: This fluorometric assay measures the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Cathepsin K, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[11][12]

Materials:

  • Human recombinant Cathepsin K enzyme

  • Fluorogenic Cathepsin K substrate (e.g., Ac-LR-AFC)

  • Cathepsin Assay Buffer

  • Dithiothreitol (DTT)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1x Cathepsin Buffer by diluting a 4x stock with distilled water and adding DTT.

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions in 1x Cathepsin Buffer.

    • Thaw and dilute the Cathepsin K enzyme to the desired concentration in 1x Cathepsin Buffer.

    • Dilute the fluorogenic substrate to the desired concentration in 1x Cathepsin Buffer.

  • Assay Setup (in triplicate):

    • Negative Control wells: Add 1x Cathepsin Buffer.

    • Positive Control wells: Add diluted Cathepsin K enzyme and the diluent solution (without inhibitor).

    • Test Inhibitor wells: Add diluted Cathepsin K enzyme and the diluted test compound solution.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for 30 minutes at room temperature with gentle agitation.[11]

  • Reaction Initiation: Add the diluted fluorogenic substrate to all wells.[13]

  • Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm in kinetic mode for 30-60 minutes.[13]

  • Data Analysis:

    • Choose two time points in the linear range of the reaction and calculate the rate of reaction (change in fluorescence over time).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Pathways and Experimental Designs

Diagrams are essential tools for illustrating complex biological processes and experimental procedures. The following are Graphviz (DOT language) scripts for generating such diagrams.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Acquisition & Analysis prep_enzyme Dilute Enzyme add_reagents Add Enzyme and Inhibitor/ Vehicle to Plate prep_enzyme->add_reagents prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents prep_substrate Dilute Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubation Pre-incubate (e.g., 37°C, 10 min) add_reagents->pre_incubation pre_incubation->add_substrate incubation Incubate (e.g., 37°C, 30 min) add_substrate->incubation read_plate Measure Fluorescence/ Absorbance incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

dpp4_pathway GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 degradation Pancreas Pancreas GLP1->Pancreas GIP GIP GIP->DPP4 degradation GIP->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose DPP4_Inhibitor This compound Derivative (Inhibitor) DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of DPP-4 inhibition in glucose homeostasis.

References

A Head-to-Head Comparison of Chiral Catalysts for the Asymmetric Hydrogenation of Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in the synthesis of valuable, optically active compounds. The choice of chiral catalyst is paramount in achieving high efficiency and stereoselectivity. This guide provides an objective, data-driven comparison of three prominent chiral catalysts for the asymmetric hydrogenation of acetophenone, a widely used benchmark substrate.

This comparison focuses on two highly effective Ruthenium-based catalysts and a state-of-the-art Iridium-based catalyst, providing a clear overview of their performance based on experimental data. Detailed experimental protocols are also included to facilitate the practical application of these catalytic systems.

Performance Comparison of Chiral Catalysts

The efficacy of a chiral catalyst in asymmetric hydrogenation is primarily evaluated by its ability to produce the desired enantiomer in high excess (enantiomeric excess, ee%), the chemical yield of the product, and the catalyst's activity, often expressed as Turnover Number (TON) or Turnover Frequency (TOF). The following table summarizes the performance of three selected catalysts in the asymmetric hydrogenation of acetophenone.

Catalyst/Ligand SystemCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)SolventTime (h)Yield (%)ee (%)TON
RuCl₂[(S)-BINAP][(S,S)-DPEN] 18252-propanol4>9997 (R)~100
RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] 0.0110302-propanol12>9999 (R)~10,000
[Ir(H)(P,N,N-SpiroPAP)] 0.0013030Methanol0.5>99>99 (S)~100,000

Experimental Workflow and Catalytic Cycles

The general workflow for comparing the performance of these chiral catalysts in the asymmetric hydrogenation of acetophenone involves several key stages, from the preparation of the catalyst and substrate to the analysis of the final product.

G cluster_prep Reaction Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Product Analysis p1 Chiral Catalyst Selection (Ru-BINAP/DPEN, Ru-Xyl-P-Phos/DPEN, Ir-SpiroPAP) r1 Reaction Setup in Autoclave p1->r1 p2 Substrate Preparation (Acetophenone) p2->r1 p3 Solvent and Reagent Preparation p3->r1 r2 Pressurization with H₂ Gas r1->r2 r3 Controlled Temperature and Stirring r2->r3 a1 Reaction Quenching and Work-up r3->a1 a2 Purification (e.g., Column Chromatography) a1->a2 a3 Yield Determination a2->a3 a4 Enantiomeric Excess (ee%) Determination (Chiral HPLC or GC) a2->a4

Caption: Generalized experimental workflow for the comparison of chiral catalysts in the asymmetric hydrogenation of acetophenone.

The underlying mechanisms of these catalytic systems, while all involving the stereoselective transfer of hydrogen, differ in their specifics. The Ru-based catalysts are generally believed to operate through a metal-ligand bifunctional mechanism, where the catalyst and the substrate interact in the outer coordination sphere. The Ir-SpiroPAP catalyst, with its tridentate ligand, forms a highly active and stable catalytic species.

Detailed Experimental Protocols

The following are representative experimental protocols for the asymmetric hydrogenation of acetophenone using the three compared catalysts.

Asymmetric Hydrogenation with RuCl₂[(S)-BINAP][(S,S)-DPEN] (Noyori-type Catalyst)

Materials:

  • trans-[RuCl₂((S)-BINAP)((S,S)-DPEN)]

  • Acetophenone

  • 2-Propanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with trans-[RuCl₂((S)-BINAP)((S,S)-DPEN)] (0.01 mmol, 1 mol%).

  • Acetophenone (1 mmol) is added, followed by anhydrous 2-propanol (5 mL).

  • A solution of t-BuOK in 2-propanol (e.g., 1 M solution, 0.02 mmol) is added.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.

  • The reactor is pressurized with hydrogen gas to 8 atm.

  • The reaction mixture is stirred at 25°C for 4 hours.

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Asymmetric Hydrogenation with RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN]

Materials:

  • trans-[RuCl₂((S)-Xyl-P-Phos)((S,S)-DPEN)]

  • Acetophenone

  • 2-Propanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with trans-[RuCl₂((S)-Xyl-P-Phos)((S,S)-DPEN)] (0.001 mmol, 0.01 mol%).

  • Acetophenone (10 mmol) is added, followed by anhydrous 2-propanol (10 mL).

  • A solution of t-BuOK in 2-propanol (e.g., 1 M solution, 0.02 mmol) is added.

  • The autoclave is sealed and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen gas to 10 atm.

  • The reaction mixture is stirred at 30°C for 12 hours.

  • Upon completion, the pressure is released, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.

Asymmetric Hydrogenation with [Ir(H)(P,N,N-SpiroPAP)]

Materials:

  • [Ir(H)(P,N,N-SpiroPAP)] catalyst precursor

  • Acetophenone

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

Procedure:

  • The active iridium hydride catalyst is typically generated in situ from an appropriate iridium precursor and the SpiroPAP ligand, or a pre-formed catalyst is used.

  • In a glovebox, a high-pressure autoclave is charged with the iridium catalyst (0.001 mmol, 0.001 mol%).

  • Acetophenone (100 mmol) is added, followed by anhydrous methanol (20 mL).

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen.

  • The reactor is pressurized with hydrogen gas to 30 atm.

  • The reaction mixture is stirred at 30°C for 30 minutes.

  • After the reaction, the pressure is carefully vented, and the solvent is removed in vacuo.

  • The product, 1-phenylethanol, is isolated and purified.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion

This guide provides a comparative overview of three highly effective chiral catalysts for the asymmetric hydrogenation of acetophenone. The classic Noyori-type catalyst, RuCl₂[(S)-BINAP][(S,S)-DPEN] , offers excellent enantioselectivity. The use of a modified phosphine ligand in RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] demonstrates the potential for significant improvements in catalyst activity, allowing for much lower catalyst loadings. The Iridium-based catalyst, [Ir(H)(P,N,N-SpiroPAP)] , represents a major advancement in terms of both enantioselectivity and turnover number, making it an exceptionally efficient catalyst for this transformation. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired enantioselectivity, cost considerations, and the scale of the reaction.

The Enigmatic Biological Profile of (R)-3-Aminoazepan-2-one: A Comparative Landscape of Peptide Isosteres

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing structure as a cyclic β-amino acid derivative, a comprehensive biological activity profile for (R)-3-Aminoazepan-2-one remains largely uncharacterized in publicly accessible scientific literature. This scarcity of specific data precludes a direct quantitative comparison with other peptide isosteres. However, by examining the known biological activities of its core chemical scaffold and contrasting them with well-established peptide isosteres, we can construct a conceptual framework for its potential therapeutic applications and guide future research endeavors.

A Comparative Overview of Peptide Isosteres

Peptide isosteres are non-peptide structures that mimic the three-dimensional conformation and biological activity of natural peptides. They are often designed to overcome the limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability. The following table summarizes the key characteristics and known biological activities of several common peptide isosteres.

Peptide Isostere ClassStructural ModificationKey AdvantagesReported Biological Activities
Aza-peptides Replacement of an α-carbon with a nitrogen atom.Increased resistance to proteolysis, altered conformational preferences.Enzyme inhibition (e.g., proteases, kinases), receptor antagonism, antimicrobial activity.[1][2][3][4][5][6]
Thioamides Replacement of the amide carbonyl oxygen with sulfur.Altered hydrogen bonding capacity, increased metabolic stability.Probes for studying protein folding and enzyme mechanisms, potential for altered receptor binding affinity.
Esters Replacement of the amide bond with an ester bond.Increased cell permeability, prodrug applications.Often used to improve pharmacokinetics; biological activity is dependent on the parent peptide.
Alkenes Replacement of the amide bond with a carbon-carbon double bond.Rigidified conformation, increased metabolic stability.Used to lock peptide conformation to enhance receptor binding and selectivity.[7]
Fluoroalkenes Replacement of the amide bond with a fluorinated double bond.Altered electronic properties, conformational constraint.Can mimic the electronics of a peptide bond while providing metabolic stability.[7]
β-Amino Acids Insertion of an additional methylene group into the amino acid backbone.Formation of unique secondary structures (helices, sheets), resistance to proteolysis.Antimicrobial activity, enzyme inhibition, receptor modulation.[8][9][10][11]
1,2,3-Triazoles Replacement of the amide bond with a triazole ring.Increased metabolic stability, altered dipole moment.Can serve as a rigid scaffold to mimic peptide turns, enhancing receptor affinity.

The Azepanone Scaffold: A Glimpse into Potential Activities

While direct data on this compound is lacking, studies on related azepanone and caprolactam derivatives provide clues to its potential biological activities.

  • Enzyme Inhibition: Azepanone-based structures have been successfully developed as potent inhibitors of enzymes such as cathepsin K, a cysteine protease involved in bone resorption. This suggests that this compound could be explored as a scaffold for designing inhibitors of other proteases or enzymes with similar active site geometries.

  • Antimicrobial Properties: The caprolactam ring, of which azepan-2-one is a derivative, is a core component of some compounds with antimicrobial activity. Modifications to the caprolactam structure have been shown to influence their efficacy against various bacterial and fungal strains.[1][12][13]

Experimental Protocols: A Generalized Approach

In the absence of specific experimental data for this compound, we present generalized protocols for key assays that would be essential for its biological characterization.

Receptor Binding Assay (Radioligand Displacement)

This assay would determine the affinity of this compound for a specific receptor.

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Binding Reaction: Incubate the cell membranes with a known radiolabeled ligand for the receptor and varying concentrations of this compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Enzyme Inhibition Assay

This assay would assess the ability of this compound to inhibit a target enzyme.

  • Enzyme Reaction: In a suitable buffer, combine the target enzyme and its specific substrate, which produces a detectable signal (e.g., colorimetric or fluorescent).

  • Inhibitor Addition: Perform the enzyme reaction in the presence of varying concentrations of this compound.

  • Signal Detection: Measure the rate of product formation over time using a spectrophotometer or fluorometer.

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value, representing the concentration at which the inhibitor reduces enzyme activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[14][15][16][17][18]

Visualizing the Concepts

To illustrate the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison R3A This compound RBA Receptor Binding Assays R3A->RBA EIA Enzyme Inhibition Assays R3A->EIA AMA Antimicrobial Assays R3A->AMA PI Peptide Isosteres PI->RBA PI->EIA PI->AMA Affinity Binding Affinity (Ki) RBA->Affinity Potency Inhibitory Potency (IC50) EIA->Potency Efficacy Antimicrobial Efficacy (MIC) AMA->Efficacy Comparison Comparative Analysis Affinity->Comparison Potency->Comparison Efficacy->Comparison

Figure 1. A conceptual workflow for the biological evaluation and comparison of this compound and other peptide isosteres.

Signaling_Pathway Ligand Ligand (this compound or Isostere) Receptor Target Receptor Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Figure 2. A generalized G-protein coupled receptor signaling pathway that could be modulated by this compound or other peptide isosteres.

Future Directions

The lack of data on the biological activity of this compound highlights a significant knowledge gap. Future research should focus on systematic screening of this compound against a diverse panel of biological targets, including proteases, kinases, and various microbial strains. Such studies would not only elucidate its potential therapeutic value but also provide the necessary data for a meaningful comparison with the well-established field of peptide isosteres. The unique conformational constraints imposed by its cyclic structure may lead to novel and potent biological activities, making it a promising, yet underexplored, scaffold for drug discovery.

References

A Comparative Guide to the Structural Elucidation of (R)-3-Aminoazepan-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement of pharmacologically active molecules is a cornerstone of modern drug discovery and development. For chiral lactams such as (R)-3-Aminoazepan-2-one and its derivatives, which represent important scaffolds in medicinal chemistry, a thorough understanding of their solid-state conformation is crucial for predicting and optimizing their biological activity. While a variety of analytical techniques provide valuable structural information, single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute structure and intermolecular interactions in the crystalline state.

This guide provides a comparative overview of X-ray crystallography alongside other common analytical techniques for the structural characterization of azepan-2-one derivatives. Due to the limited availability of public crystallographic data for this compound itself, this guide will utilize data from closely related substituted ε-caprolactams as representative examples to illustrate the principles and data obtained from these experimental methods.

Comparison of Analytical Techniques for Structural Elucidation

The structural characterization of a novel compound is a puzzle solved by assembling complementary pieces of information from various analytical techniques. While X-ray crystallography provides an unparalleled level of detail on the solid-state structure, techniques like NMR, Mass Spectrometry, and FT-IR are essential for confirming the molecular formula, connectivity, and functional groups, particularly in solution.

ParameterX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FT-IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions, crystal packing.Connectivity of atoms (through-bond correlations), stereochemistry in solution, dynamic processes.Molecular weight, elemental composition, fragmentation patterns.Presence of specific functional groups.
Sample Phase Solid (single crystal)Liquid (solution) or Solid (solid-state NMR)Gas (after ionization) or Liquid (with appropriate interface)Solid, Liquid, or Gas
Strengths Unambiguous determination of absolute structure.[1]Provides detailed information about the molecular structure and dynamics in solution.[2]High sensitivity, requires very small amounts of sample.[3]Fast, non-destructive, and provides a characteristic fingerprint of the molecule.
Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution conformation.Can be less sensitive than MS, and spectra can be complex for large molecules. Provides information on the time-averaged structure in solution.Does not provide information on the 3D arrangement of atoms. Isomers can be difficult to distinguish.Provides limited information on the overall molecular skeleton and connectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality analytical data. Below are representative methodologies for the key techniques discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other methods include vapor diffusion and cooling crystallization.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[3] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[3] The crystal is rotated, and diffraction patterns are recorded at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F², where the calculated structure factors are compared to the observed ones, and the atomic positions and displacement parameters are adjusted to minimize the difference.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid signals from the solvent protons. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The sample is placed in a strong, uniform magnetic field. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing and Analysis: The FID is converted into a spectrum using a Fourier transform. The chemical shifts, integration of signals, and coupling patterns are analyzed to determine the connectivity and stereochemistry of the molecule.[2]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done directly, while non-volatile samples are often introduced via a liquid chromatography system. The molecules are then ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film between salt plates), or a gas.

  • Data Acquisition: A beam of infrared radiation is passed through the sample. The interferometer in the FT-IR spectrometer allows for the simultaneous measurement of all frequencies.

  • Data Processing and Analysis: The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Quantitative Data from X-ray Crystallography of ε-Caprolactam Derivatives

The following table summarizes key crystallographic data for ε-caprolactam and a C6-substituted derivative, providing a basis for understanding the type of quantitative information obtained from a single-crystal X-ray diffraction study.

Parameterε-CaprolactamMethyl 2-oxoazepane-6-carboxylate
CSD REFCODE CAPLACNot specified in the reference
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.1389.771(2)
b (Å) 7.7817.108(2)
c (Å) 10.46713.064(3)
β (°) 112.39101.99(3)
Volume (ų) 612.3885.6(4)
Z 44
Hydrogen Bonding N-H···O dimersN-H···O dimers
d(N···O) (Å) 2.9433.056(3)
Reference Winkler & Dunitz (1975)New Journal of Chemistry (2014)[3]

This data is presented for illustrative purposes to demonstrate the nature of crystallographic output.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel organic compound, emphasizing the central role of X-ray crystallography for definitive structural assignment.

experimental_workflow Experimental Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_structure Definitive Structural Analysis synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Confirms Connectivity ms Mass Spectrometry (ESI-MS) purification->ms Confirms Molecular Weight ftir FT-IR Spectroscopy purification->ftir Confirms Functional Groups crystal_growth Crystal Growth purification->crystal_growth Provides Pure Sample final_structure Final 3D Structure & Conformational Analysis nmr->final_structure Supports & Validates ms->final_structure Supports & Validates ftir->final_structure Supports & Validates xray Single-Crystal X-ray Diffraction crystal_growth->xray structure_solution Structure Solution & Refinement xray->structure_solution structure_solution->final_structure

Caption: A flowchart illustrating the typical experimental workflow for the synthesis and structural elucidation of a novel organic compound.

This guide highlights the synergistic nature of various analytical techniques in modern chemical research. While spectroscopic methods provide rapid and essential information about a molecule's constitution, single-crystal X-ray crystallography remains the gold standard for unambiguously determining its three-dimensional structure, a critical step in the journey from a chemical entity to a potential therapeutic agent.

References

Purity Analysis of Commercially Available (R)-3-Aminoazepan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (R)-3-aminoazepan-2-one as a key building block, ensuring its chemical and enantiomeric purity is paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comparative overview of the purity of commercially available this compound, details the requisite experimental protocols for its analysis, and contextualizes its application as a β-turn mimetic.

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers. While many vendors provide a stated purity, the extent of analytical data accompanying the product may differ. It is crucial for researchers to request lot-specific Certificates of Analysis (CoA) to obtain detailed information on the analytical methods used and the levels of impurities.

Table 1: Comparison of Stated Purity from Select Commercial Suppliers

SupplierProduct NameCAS NumberStated PurityAnalytical Method Noted on Product Page
Sigma-Aldrich(R)-3-amino-azepan-2-one AldrichCPR72514-56-4Not specified. Buyer assumes responsibility to confirm purity.None provided.
AstaTech(r)-3-amino-azepan-2-one72514-56-497%Not specified.[1]
Apollo Scientific3-Aminoazepan-2-one (racemic)671-42-198%Not specified.[2]
LookChem Suppliers (e.g., J&W Pharmlab)(s)-3-Aminoazepan-2-one21568-87-697%Not specified.[3]

Note: The availability and specifications from suppliers are subject to change. This table is based on publicly available information and is not an exhaustive list.

Alternatives to this compound

This compound is often employed as a β-turn mimetic in peptide and protein engineering to stabilize secondary structures and modulate protein-protein interactions.[4][5][6] Several other classes of molecules can serve a similar function.

Table 2: Alternative β-Turn Mimetics

Mimetic ClassExampleKey Features
Lactam-Based This compound7-membered ring constrains the peptide backbone.
Bicyclic Triazinediones Tetrasubstituted pyrazinotriazinedionesRigid scaffold designed to mimic the dihedral angles of a β-turn.[4][5]
Substituted Pyrrolidines trans-pyrrolidine-3,4-dicarboxamideC2 symmetric template that can mimic permutations of amino acid side chains in a turn.
Click-Cyclized Peptides Triazole-bridged hexapeptidesFormed via click chemistry to create a stable, turn-inducing cyclic structure.[7]

Experimental Protocols for Purity Analysis

To independently verify the purity of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the overall purity of the compound by separating it from non-chiral impurities.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Gradient: Start with 5% Solvent B, ramp to 95% Solvent B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the initial mobile phase composition.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the relative peak area of the main component.

Chiral HPLC for Enantiomeric Purity

This is a critical analysis to determine the enantiomeric excess (e.e.) of the (R)-enantiomer over the (S)-enantiomer.

Protocol:

  • Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is often effective for underivatized amino acids and their derivatives.[8]

  • Mobile Phase: An isocratic mobile phase of a polar organic solvent, such as a mixture of methanol, ethanol, and a small amount of an acidic or basic modifier to improve peak shape. A typical starting point could be Methanol/Water/Formic Acid.[8]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or Refractive Index (RI) if the chromophore is weak.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

  • Analysis: Inject 10 µL. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[9][10][11][12][13]

Protocol:

  • Internal Standard: Select a certified internal standard with a known purity that has a resonance in a clean region of the ¹H NMR spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and 5-10 mg of the internal standard. Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity (P) of the analyte is calculated using the following formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity.

Visualizations

Experimental Workflow for Purity Determination

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Reporting sample Commercial this compound dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC (Chemical Purity) dissolve->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) dissolve->chiral_hplc qnmr qNMR (Absolute Purity) dissolve->qnmr peak_area Peak Area Integration hplc->peak_area chiral_hplc->peak_area nmr_integral Integral Calculation vs. Standard qnmr->nmr_integral report Purity Report & CoA Verification peak_area->report nmr_integral->report

Caption: Workflow for the comprehensive purity analysis of this compound.

Modulation of Protein-Protein Interaction by a β-Turn Mimetic

G cluster_0 Native Protein-Protein Interaction cluster_1 Modulation by β-Turn Mimetic proteinA Protein A beta_turn β-Turn Motif proteinA->beta_turn contains proteinB Protein B interaction Binding & Signaling proteinB->interaction beta_turn->proteinB interacts with proteinA_mod Protein A mimetic This compound (β-Turn Mimetic) proteinA_mod->mimetic incorporates proteinB_mod Protein B interaction_mod Altered Signaling proteinB_mod->interaction_mod mimetic->proteinB_mod enhanced interaction mimetic:n->proteinB_mod:n OR no_interaction Disrupted Interaction

Caption: Role of a β-turn mimetic in modulating protein-protein interactions.

References

Comparative Analysis of Antibody Cross-Reactivity for (R)-3-Aminoazepan-2-one Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies raised against (R)-3-Aminoazepan-2-one conjugates. Due to the limited availability of public data on antibodies specifically targeting this compound, this document presents a framework based on established principles of hapten-carrier immunogenicity and immunoassay development. The provided experimental data is illustrative and intended to guide researchers in designing and evaluating their own cross-reactivity studies.

Introduction

This compound is a chiral cyclic lactam that may serve as a key structural motif in various pharmacologically active compounds. The development of specific antibodies against this hapten is crucial for creating sensitive and selective immunoassays for its detection and quantification in complex biological matrices. A critical aspect of antibody characterization is the assessment of its cross-reactivity with structurally related molecules, which determines the assay's specificity. This guide outlines the essential experimental protocols and provides a comparative framework for such studies.

Data Presentation

The following tables summarize hypothetical cross-reactivity data for a polyclonal antibody raised against an this compound-BSA conjugate. The data is presented as the concentration of the competitor molecule required to inhibit 50% of the signal in a competitive ELISA (IC50) and the calculated cross-reactivity percentage relative to this compound.

Table 1: Hypothetical Cross-Reactivity of Polyclonal Anti-(R)-3-Aminoazepan-2-one-BSA Antibodies

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundStructure of this compound10100
(S)-3-Aminoazepan-2-oneStructure of (S)-3-Aminoazepan-2-one with inverted stereochemistry5002
Azepan-2-one (Caprolactam)Structure of Azepan-2-one> 10,000< 0.1
Piperidin-2-oneStructure of Piperidin-2-one> 10,000< 0.1
L-LysineStructure of L-Lysine> 10,000< 0.1

Cross-reactivity (%) = (IC50 of this compound / IC50 of competitor) x 100

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for the development of antibodies against small molecules.

Protocol 1: Synthesis of this compound Hapten and Immunogen Conjugation
  • Hapten Derivatization: To enable conjugation to a carrier protein, a linker arm is introduced to the this compound molecule. A common strategy is to react the primary amino group with a bifunctional linker such as succinic anhydride to introduce a terminal carboxyl group.

  • Activation of the Hapten: The carboxylated hapten is then activated to facilitate its reaction with the amino groups of the carrier protein. This is typically achieved using N-hydroxysuccinimide (NHS) and a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conjugation to Carrier Protein: The activated hapten is added to a solution of the carrier protein, such as Bovine Serum Albumin (BSA) for the immunogen or Ovalbumin (OVA) for the coating antigen in a competitive ELISA, in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The molar ratio of hapten to protein is a critical parameter that can influence the immunogenicity and specificity of the resulting antibodies.

  • Purification and Characterization: The resulting conjugate is purified to remove unreacted hapten and reagents, typically by dialysis or size-exclusion chromatography. The conjugation ratio (moles of hapten per mole of protein) can be determined using techniques like MALDI-TOF mass spectrometry or by spectrophotometric methods if the hapten has a unique absorbance spectrum.

Protocol 2: Antibody Production (Polyclonal)
  • Immunization: The this compound-BSA immunogen is emulsified with an adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts) and injected into host animals (e.g., rabbits or goats).

  • Booster Injections: Booster immunizations are administered at regular intervals (e.g., every 3-4 weeks) to stimulate a strong immune response.

  • Titer Determination: Blood samples are collected periodically to monitor the antibody titer, which is the concentration of specific antibodies against the hapten. This is typically done using an indirect ELISA with plates coated with a heterologous conjugate (e.g., this compound-OVA) to avoid recognition of the carrier protein.

  • Antiserum Collection and Purification: Once a high antibody titer is achieved, a larger volume of blood is collected, and the antiserum is separated. For higher specificity, the antibodies can be purified using affinity chromatography on a column with the immobilized hapten.

Protocol 3: Competitive Indirect ELISA for Cross-Reactivity Assessment
  • Coating: A 96-well microtiter plate is coated with a solution of the heterologous conjugate (this compound-OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at

Safety Operating Guide

Proper Disposal of (R)-3-Aminoazepan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to handle (R)-3-Aminoazepan-2-one with the appropriate Personal Protective Equipment (PPE). Based on the GHS classification for 3-Aminoazepan-2-one hydrochloride, this compound should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system[1].

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles[2].

  • Hand Protection: Wear protective gloves that are resistant to chemicals[2].

  • Skin and Body Protection: Wear a lab coat or other protective clothing[2].

  • Respiratory Protection: Under normal use conditions, no respiratory protection is typically needed. However, if irritation is experienced or exposure limits are exceeded, ventilation and evacuation may be necessary[2].

Work should always be conducted in a well-ventilated area, such as a chemical fume hood. Ensure that an eyewash station and safety shower are easily accessible.

Hazard and Disposal Information Summary

The following table summarizes the key hazard information and disposal recommendations for aminolactam compounds. This data is compiled from general laboratory waste guidelines and information on structurally similar chemicals.

ParameterGuidelineSource
GHS Hazard Class Acute toxicity, oral (Harmful if swallowed); Skin irritation; Serious eye irritation; Specific target organ toxicity, single exposure (Respiratory tract irritation)[1]
Incompatible Materials Strong oxidizing agents, acids[2][3][4]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant[2][5]
Drain Disposal Prohibited for hazardous chemicals[6][7][8]
Trash Disposal Prohibited for hazardous chemicals[6][7]
Empty Container Disposal Do not reuse empty containers. Dispose of in accordance with local regulations.[2] For acutely hazardous waste, containers should be triple-rinsed, with the rinsate collected as hazardous waste.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States[6].

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., gloves, pipette tips), as hazardous chemical waste.

    • Segregate this waste stream from other laboratory wastes to prevent accidental mixing with incompatible materials, particularly strong oxidizing agents and acids[3][9].

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container with a secure lid for collecting the waste[6][10].

    • Clearly label the container as "Hazardous Waste" and specify the full chemical name: "this compound". List all components and their approximate percentages if it is a mixture.

    • Indicate the date when waste was first added to the container.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[3].

    • Keep the waste container closed at all times, except when adding waste[7][10].

  • Spill Management:

    • In the event of a spill, immediately evacuate the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it into a sealed, labeled hazardous waste container.

    • The spilled chemical and the materials used for cleanup must be disposed of as hazardous waste[7].

  • Arranging for Disposal:

    • Once the waste container is full or reaches the designated accumulation time limit set by your institution, arrange for its collection by your institution's EHS or hazardous waste management service.

    • Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented laboratory procedure[7]. While some research suggests methods for the degradation of β-lactams, these are not standard disposal procedures and should not be attempted without specific institutional approval and protocols[11][12][13].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type (Pure compound, solution, contaminated solids) segregate Segregate as Hazardous Waste (Keep from incompatibles) identify->segregate ppe->identify container Select & Label Compatible Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store spill Spill Occurred? store->spill spill_protocol Follow Spill Cleanup Protocol: - Contain with absorbent - Collect as hazardous waste spill->spill_protocol Yes full Container Full or Time Limit Reached? spill->full No spill_protocol->store full->store No contact_ehs Contact Institutional EHS for Pickup full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-3-Aminoazepan-2-one. The following procedures for personal protective equipment, operational handling, and disposal are based on established safety protocols for similar amine compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts are classified as hazardous materials. Based on available safety data for structurally related compounds, it is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1] It may also cause respiratory irritation. Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. While specific breakthrough data for this compound is not available, general guidance for amines suggests the use of Butyl rubber or Neoprene gloves.[2] Nitrile gloves may offer limited protection for short-duration tasks but should be used with caution as their resistance to amines can be poor.[3][4] Always inspect gloves for degradation before and during use.

    • Protective Clothing: A lab coat, and additional protective clothing as necessary, should be worn to prevent skin contact.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.

Quantitative Data for Protective Equipment

The following table summarizes available data for recommended glove materials when handling similar chemical compounds. It is crucial to note that these are general guidelines, and specific workplace conditions can influence protection levels.

Glove MaterialAbrasion ResistanceCut ResistancePuncture ResistanceChemical Resistance (Amines)
Butyl Rubber GoodGoodGoodExcellent
Neoprene ExcellentExcellentExcellentGood
Nitrile ExcellentExcellentExcellentFair to Poor[3][4]
Natural Rubber ExcellentExcellentExcellentPoor

Data is generalized from chemical resistance guides for the amine class of compounds.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety when working with this compound.

  • Preparation and Area Setup:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill containment materials (e.g., absorbent pads, sand) accessible.

  • Donning PPE:

    • Put on a lab coat and any additional protective clothing.

    • Don safety goggles and a face shield.

    • Wash and dry hands thoroughly before putting on chemical-resistant gloves.

  • Chemical Handling:

    • Keep the container of this compound tightly closed when not in use.

    • Avoid actions that could generate dust or aerosols.

    • If transferring the substance, use appropriate tools and techniques to minimize the risk of spills.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves in a designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[2]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

PPE_Selection_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_verification Verification Assess Task Assess Task Consult SDS Consult SDS Assess Task->Consult SDS Eye/Face Protection Eye/Face Protection Consult SDS->Eye/Face Protection Skin Protection Skin Protection Consult SDS->Skin Protection Respiratory Protection Respiratory Protection Consult SDS->Respiratory Protection Inspect PPE Inspect PPE Eye/Face Protection->Inspect PPE Skin Protection->Inspect PPE Respiratory Protection->Inspect PPE Proper Fit Proper Fit Inspect PPE->Proper Fit End End Proper Fit->End Start Start Start->Assess Task

Caption: Workflow for selecting appropriate PPE.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Segregation:

    • All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

    • Segregate this waste stream from other laboratory waste.

  • Containerization:

    • Use clearly labeled, compatible, and sealed containers for solid waste.

    • Ensure containers are appropriate for the type of waste (e.g., puncture-resistant for sharps).

  • Storage of Waste:

    • Store waste containers in a designated and properly ventilated satellite accumulation area.

    • Keep containers closed except when adding waste.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for pickup and disposal by a licensed hazardous waste management company.[5] Incineration is a potential disposal method for amine waste.[6]

Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment cluster_disposal Final Disposal Identify Waste Identify Waste Segregate Waste Segregate Waste Identify Waste->Segregate Waste Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Arrange Pickup Arrange Pickup Store in SAA->Arrange Pickup End End Arrange Pickup->End Start Start Start->Identify Waste

Caption: Step-by-step waste disposal workflow.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material in a sealed container for disposal as hazardous waste. Do not allow the spill to enter drains.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminoazepan-2-one
Reactant of Route 2
(R)-3-Aminoazepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.